GSK761
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H46N4O4 |
|---|---|
分子量 |
646.8 g/mol |
IUPAC 名称 |
1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C40H46N4O4/c1-39(2,3)47-22-20-27-10-8-12-32(24-27)41-37(45)30-16-14-29(15-17-30)36-43-34-26-31(18-19-35(34)44(36)7)38(46)42-33-13-9-11-28(25-33)21-23-48-40(4,5)6/h8-19,24-26H,20-23H2,1-7H3,(H,41,45)(H,42,46) |
InChI 键 |
DAHVZGAYZACXOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=C(N3C)C=CC(=C4)C(=O)NC5=CC=CC(=C5)CCOC(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GSK761: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK761, a selective inhibitor of the epigenetic reader protein SP140. The information is curated for an audience with a strong background in immunology, molecular biology, and drug development.
Core Mechanism of Action: Targeting the Epigenetic Reader SP140
This compound is a first-in-class small molecule inhibitor that selectively targets the Speckled Protein 140 (SP140).[1][2][3] SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically and epigenetically linked to inflammatory conditions, most notably Crohn's disease (CD).[1][2][4]
The primary mechanism of action of this compound involves the direct inhibition of SP140's function as an epigenetic "reader." SP140 preferentially binds to transcriptional start sites of genes involved in pro-inflammatory pathways within macrophages.[1][4][5] By inhibiting SP140, this compound effectively reduces its binding to chromatin.[1][2][3] This, in turn, leads to a downstream reduction in the expression of SP140-regulated pro-inflammatory genes.[1][2][3]
The functional consequences of this inhibition are a significant modulation of macrophage and dendritic cell (DC) behavior. Specifically, this compound has been shown to:
-
Reduce Inflammatory Macrophage Differentiation: this compound curtails the differentiation of monocytes into pro-inflammatory macrophages.[1][2][4]
-
Suppress Pro-inflammatory Cytokine Production: The inhibitor significantly decreases the expression and secretion of key pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12p70, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]
-
Promote a Regulatory Macrophage Phenotype: Treatment with this compound induces the generation of CD206+ regulatory macrophages, which are associated with anti-inflammatory responses.[1][2]
-
Impair Dendritic Cell Maturation: this compound inhibits the maturation of dendritic cells, as evidenced by the reduced expression of maturation markers like CD83 and co-stimulatory molecules CD80 and CD86.[6][7] This impairment is potentially mediated through the downregulation of the transcription factor STAT1.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 77.79 nM | In vitro fluorescence polarization assay | [8] |
| Kd | 41.07 ± 1.42 nM | In vitro fluorescence polarization assay with GSK064 (fluorophore-conjugated this compound) | [9] |
Table 2: Effect of this compound on Cytokine and Cell Surface Marker Expression
| Target | Effect | Cell Type | Condition | Concentration | Reference |
| TNF | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| IL-6 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| IL-12p70 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| IL-1β | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| IL-8 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| IL-10 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |
| CD64 | Decreased Expression | M1 Macrophages | IFN-γ Polarization | 0.04 µM | [5] |
| CD206 | Increased Expression | M1 and M2 Macrophages | IFN-γ or IL-4 Polarization | 0.04 µM | [5] |
| CD83 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |
| CD80 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |
| CD86 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lonzabio.jp [lonzabio.jp]
- 7. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 8. Video: Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages [jove.com]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
GSK761 as an SP140 inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speckled Protein 140 (SP140) is an epigenetic "reader" protein predominantly expressed in immune cells that has emerged as a key regulator of inflammatory responses. Genetic variations in the SP140 locus have been strongly associated with an increased risk for several autoimmune and inflammatory diseases, including Crohn's disease, multiple sclerosis, and rheumatoid arthritis. This has positioned SP140 as a compelling therapeutic target. This technical guide provides a comprehensive overview of GSK761, the first-in-class, potent, and selective small molecule inhibitor of SP140. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for the assays used in its characterization.
Introduction to SP140
SP140 is a member of the Speckled Protein (SP) family, which also includes SP100, SP110, and SP140L.[1] These proteins are characterized by the presence of a SAND domain, a plant homeodomain (PHD) finger, and a bromodomain.[2] The bromodomain of SP140 recognizes and binds to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[3] By binding to chromatin, SP140 can influence the accessibility of DNA to transcription factors and the transcriptional machinery, thereby modulating the expression of target genes.[3]
Functionally, SP140 acts as a transcriptional repressor, playing a crucial role in maintaining macrophage identity and regulating inflammatory gene programs.[4][5] In inflammatory macrophages, SP140 is recruited to the transcription start sites of pro-inflammatory cytokine and chemokine genes.[4] Its expression is upregulated in the intestinal mucosa of Crohn's disease patients and in other inflammatory conditions, highlighting its pathogenic role.[3][4]
This compound: A Selective SP140 Inhibitor
This compound was identified as the first small molecule inhibitor of SP140.[4][6] It demonstrates high potency and selectivity for SP140, enabling the specific interrogation of SP140 function.
Biochemical and Cellular Potency
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC50 | 77.79 ± 8.27 nM | Fluorescence Polarization (FP) Competition Assay | Recombinant SP140 | [6][7][8][9][10] |
| Kd | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) Binding Assay (using GSK064, a fluorescent analog) | Recombinant SP140 | [6] |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the bromodomain of SP140, thereby preventing its engagement with acetylated histones on the chromatin. This disruption of SP140's "reader" function leads to a reduction in its recruitment to the regulatory regions of target genes.[4] Consequently, the transcription of a specific set of pro-inflammatory genes is suppressed.
The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:
Caption: Mechanism of this compound action on the SP140 signaling pathway.
Preclinical Findings
Preclinical studies have demonstrated the significant anti-inflammatory effects of this compound in various in vitro models of immune cell function.
Effects on Macrophages
Macrophages are key players in the inflammatory process, and their dysregulation is central to many autoimmune diseases. SP140 inhibition with this compound has been shown to modulate macrophage function profoundly:
-
Reduced Inflammatory Macrophage Differentiation: this compound treatment reduces the differentiation of monocytes into pro-inflammatory M1 macrophages.[4][11]
-
Suppression of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreases the production of key pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12p70.[4][7][8]
-
Induction of Regulatory Macrophages: Treatment with this compound promotes the generation of CD206+ regulatory macrophages, which are associated with the resolution of inflammation.[4][10]
-
Inhibition of Cytokine Expression in Crohn's Disease Mucosal Macrophages: this compound inhibits the spontaneous expression of TNF, IL-6, and IL-10 by CD14+ macrophages isolated from the intestinal mucosa of Crohn's disease patients.[4][7][11]
Effects on Dendritic Cells
Dendritic cells (DCs) are critical for initiating adaptive immune responses. SP140 inhibition by this compound also impacts DC function:
-
Inhibition of DC Maturation: this compound inhibits the maturation of DCs, as evidenced by the reduced expression of the maturation marker CD83 and co-stimulatory molecules CD80 and CD86.[12]
-
Reduced Pro-inflammatory Cytokine Production: Similar to its effect on macrophages, this compound reduces the LPS-induced production of TNF, IL-6, and IL-1β in DCs.[12]
-
Promotion of Tolerogenic T-cell Responses: T-cells stimulated by this compound-treated DCs show a preferential generation of regulatory T-cells (Tregs), as indicated by increased FOXP3 expression.[6]
Effects in Glioma Models
Recent studies have explored the role of SP140 in cancer. In glioma cell lines, this compound has been shown to:
-
Suppress the expression of TRIM22 and inhibit the PI3K/AKT signaling pathway.[13]
-
Restrain glioma cell proliferation, migration, and invasion.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Competition Assay for IC50 Determination
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe (GSK064) from its target protein (SP140).
Caption: Experimental workflow for the Fluorescence Polarization assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human SP140 protein.
-
GSK064 (fluorescently labeled this compound).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add recombinant SP140 to a final concentration that gives a robust FP signal with GSK064.
-
Add GSK064 to a final concentration typically at or below its Kd.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SP140 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on GSK064.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the FP signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction of proteins with specific genomic regions in the context of the cell. This protocol outlines how to assess the effect of this compound on SP140 binding to chromatin.
Caption: Experimental workflow for the Chromatin Immunoprecipitation assay.
Protocol:
-
Reagents and Materials:
-
Cultured cells (e.g., human monocyte-derived macrophages).
-
This compound and DMSO (vehicle control).
-
Formaldehyde (for crosslinking).
-
Glycine (to quench crosslinking).
-
Lysis and sonication buffers.
-
Anti-SP140 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for qPCR or library preparation for ChIP-seq.
-
-
Procedure:
-
Culture cells to the desired density and treat with this compound or DMSO for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of a desired size range (typically 200-500 bp).
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with either the anti-SP140 antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
Data Analysis:
-
ChIP-qPCR: Use primers specific to the promoter regions of known SP140 target genes (e.g., TNF, IL6) to quantify the amount of enriched DNA. Compare the enrichment in this compound-treated samples to DMSO-treated samples.
-
ChIP-seq: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing. Align the reads to the genome and perform peak calling to identify SP140 binding sites. Compare the genome-wide binding profiles between this compound and DMSO-treated cells to identify regions where SP140 binding is reduced.
-
Future Directions and Conclusion
This compound represents a significant advancement in the field of immunomodulatory drug discovery, providing a powerful tool to dissect the role of SP140 in health and disease. The preclinical data strongly support the rationale for targeting SP140 in autoimmune and inflammatory disorders where macrophage and dendritic cell-mediated inflammation is a key driver of pathology.[6] Further investigation into the efficacy of this compound in in vivo models of these diseases is a critical next step. Additionally, exploring the potential of SP140 inhibition in oncology, as suggested by the preliminary findings in glioma, warrants further research.[13]
References
- 1. An endogenous retrovirus regulates tumor-specific expression of the immune transcriptional regulator SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SP140 in Immune Cells: A Technical Guide for Researchers
Abstract
Speckled Protein 140 (SP140) is a crucial epigenetic reader and transcriptional regulator with a predominant expression in immune cells. This protein is integral to maintaining immune cell identity and function, and its dysregulation is genetically linked to several autoimmune diseases, including Crohn's disease and multiple sclerosis, as well as certain cancers. This technical guide provides an in-depth analysis of the molecular functions of SP140 in immune cells, its role in signaling pathways, and its implications as a therapeutic target. We present a synthesis of current research, including quantitative data on its functional impact, detailed experimental protocols for its study, and visual representations of its molecular interactions and pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SP140's role in immunology and pathology.
Introduction to SP140
SP140 is a member of the Speckled Protein (SP) family, characterized by its localization to nuclear bodies.[1] Structurally, SP140 is a multidomain protein containing a SAND domain, a plant homeodomain (PHD) finger, and a bromodomain, which collectively enable it to "read" epigenetic marks on chromatin and regulate gene expression.[1][2] Its expression is largely restricted to hematopoietic cells, with particularly high levels in macrophages and B cells.[3][4]
Functionally, SP140 acts primarily as a transcriptional repressor.[3][5] It plays a critical role in maintaining macrophage identity by suppressing the expression of lineage-inappropriate genes.[6] Genetic variants of SP140 that lead to reduced protein expression or loss of function have been strongly associated with an increased risk for Crohn's disease, multiple sclerosis, and chronic lymphocytic leukemia.[7][8][9] This guide will delve into the molecular mechanisms through which SP140 exerts its effects on various immune cells and its involvement in key signaling pathways.
Molecular Structure and Function
The function of SP140 as a chromatin reader is dictated by its distinct protein domains:
-
SAND Domain: This domain is common in DNA-binding proteins and is believed to contribute to SP140's localization to specific genomic regions.[1]
-
PHD Finger and Bromodomain: This cassette allows SP140 to recognize and bind to specific post-translational modifications on histone tails, a key mechanism for interpreting the epigenetic landscape.[1][2] The bromodomain specifically recognizes acetylated histones.
Through these domains, SP140 is recruited to chromatin where it acts as a scaffold for transcriptional regulatory complexes, leading to the repression of target genes.
Role of SP140 in Macrophages
Macrophages are a key cell type where SP140 function has been extensively studied. It is essential for maintaining their identity and appropriate response to stimuli.
Transcriptional Repression and Maintenance of Macrophage Identity
SP140 is a master regulator of macrophage transcriptional programs.[5] It achieves this by repressing genes that are not typically expressed in macrophages, thereby maintaining their specific cellular identity.[6] Loss of SP140 function leads to the inappropriate expression of genes characteristic of other cell lineages.
Regulation of Inflammatory Responses
SP140 is a critical modulator of inflammatory responses in macrophages. It has been shown to be essential for lipopolysaccharide (LPS)-induced transcriptional programs.[4] The small molecule inhibitor GSK761 has been instrumental in elucidating this role. Inhibition of SP140 with this compound reduces the differentiation of monocytes into inflammatory macrophages and dampens the inflammatory activation induced by LPS.[4][10][11]
Role of SP140 in Lymphocytes
SP140 also plays a significant role in both B and T lymphocytes, contributing to the regulation of adaptive immunity.
B Cells
In lymphoblastoid cell lines (LCLs), a model for B cells, silencing of SP140 leads to the dysregulation of a significant number of genes involved in inflammation and cytokine production.[3] This is particularly relevant to autoimmune diseases where B cells are known to play a pathogenic role.
T Cells
While less studied than in macrophages, evidence suggests SP140 is also important in T cell function. Its expression in T cells and the association of SP140 variants with T-cell-mediated autoimmune diseases like multiple sclerosis point to a role in regulating T cell responses.
SP140 in Signaling Pathways
SP140 is implicated in several key signaling pathways that govern immune cell function.
NF-κB Signaling
In B cells, SP140 acts as a repressor of the NF-κB signaling pathway.[3] Silencing of SP140 in LCLs results in increased NF-κB activity and the upregulation of NF-κB target genes.[3] This suggests that loss of SP140 function can lead to a pro-inflammatory state driven by unchecked NF-κB activation.
STAT1 and IFN-γ Signaling
In tumor-associated macrophages (TAMs), SP140 negatively regulates both the transcription and phosphorylation of STAT1, a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway.[5][12][13] By inhibiting STAT1, SP140 can modulate the response of macrophages to IFN-γ, a critical cytokine in anti-tumor immunity.[5][12] High levels of SP140 in TAMs are associated with an augmented anti-tumorigenic macrophage phenotype and an induction of IFN-γ-related genes.[12]
Type I Interferon Signaling
SP140 is a crucial negative regulator of type I interferon (IFN) transcription during bacterial infections.[14][15][16] Mice lacking Sp140 are more susceptible to bacterial infections, a phenotype that is rescued by the absence of the type I IFN receptor.[14][15] This indicates that SP140-mediated repression of type I IFNs is essential for an effective anti-bacterial immune response.
Quantitative Data on SP140 Function
The following tables summarize key quantitative findings from studies on SP140 function.
Table 1: Effect of SP140 Silencing on Gene Expression in Lymphoblastoid Cell Lines
| Condition | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Gene Ontology Terms | Reference |
| SP140 siRNA knockdown | 100 | 22 | Regulation of cytokine production, inflammatory response, cell-cell adhesion | [3] |
Table 2: Enrichment of SP140-Regulated Genes in Autoimmune Disease Risk Loci
| Disease | Fold Enrichment in GWAS Risk Loci | Reference |
| Multiple Sclerosis (MS) | 14.63 | [3] |
| Crohn's Disease (CD) | 4.82 | [3] |
| Inflammatory Bowel Disease (IBD) | 4.47 | [3] |
Table 3: Activity of SP140 Inhibitor this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 | 77.79 nM | In vitro binding assay | [10][17] |
| Effect | Reduction of monocyte-to-inflammatory macrophage differentiation and LPS-induced inflammatory activation | Human monocytes/macrophages | [4][10][11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study SP140.
SP140 Silencing using siRNA in Lymphoblastoid Cell Lines
Objective: To study the effect of reduced SP140 expression on gene expression.
Methodology:
-
Cell Culture: Lymphoblastoid cell lines (LCLs) are cultured in appropriate media.
-
siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting SP140 mRNA. Electroporation is a commonly used method for transfection.
-
Incubation: Transfected cells are incubated for 48-72 hours to allow for knockdown of the SP140 protein.
-
Validation of Knockdown: The efficiency of SP140 knockdown is confirmed at both the mRNA level (using qRT-PCR) and protein level (using Western blot).
-
Downstream Analysis: RNA is extracted from the cells for genome-wide expression analysis (e.g., RNA-sequencing) to identify differentially expressed genes. Protein can be collected for analysis of specific pathways.
Reference Protocol based on:[3]
Chromatin Immunoprecipitation (ChIP) for SP140
Objective: To identify the genomic regions occupied by SP140.
Methodology:
-
Cell Cross-linking: Macrophages are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to SP140 is used to immunoprecipitate the SP140-chromatin complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess SP140 binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map SP140 binding sites across the entire genome.
Reference Protocol based on:[4][18][19]
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of SP140 on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Cells (e.g., LCLs or HEK293T cells) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization). Cells are also co-transfected with a plasmid to modulate SP140 levels (e.g., an SP140 expression vector or an shRNA against SP140).
-
Stimulation: After a period of incubation, cells are stimulated with an NF-κB activator (e.g., TNF-α) or left unstimulated.
-
Cell Lysis: Cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized luciferase activity reflects the level of NF-κB transcriptional activity.
Reference Protocol based on:[20][21][22][23][24]
SP140 as a Therapeutic Target
The strong genetic association of SP140 with inflammatory diseases makes it an attractive therapeutic target.[10] The development of the specific small molecule inhibitor, this compound, has provided proof-of-concept for targeting SP140.[4][11] By inhibiting SP140, it is possible to modulate the inflammatory functions of macrophages and other immune cells, which could be beneficial in the treatment of diseases like Crohn's disease.[4] Furthermore, the role of SP140 in regulating anti-tumor immunity suggests that targeting SP140 could be a strategy to enhance the efficacy of cancer immunotherapies.[5][12][13]
Conclusion
SP140 is a key epigenetic regulator in the immune system, with a critical role in maintaining the identity and function of macrophages and lymphocytes. Its function as a transcriptional repressor is central to its role in controlling inflammatory responses and its dysregulation is a key factor in the pathogenesis of several autoimmune diseases. The signaling pathways it modulates, including NF-κB and STAT1, are central to immune regulation. Continued research into the precise molecular mechanisms of SP140 and the development of novel therapeutic strategies to target this protein hold significant promise for the treatment of a range of immune-mediated diseases.
References
- 1. When One Nucleotide Matters: Decoding the SP140 Variant Linked to MS | HEREAT [hereat-lab.com]
- 2. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic reader SP140 loss of function drives Crohn's disease due to uncontrolled macrophage topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune chromatin reader SP140 regulates microbiota and risk for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Therapeutic Strategy Identified for Crohn's Disease - Mass General Advances in Motion [advances.massgeneral.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. bpsbioscience.com [bpsbioscience.com]
GSK761: A Potent and Selective Inhibitor of the Epigenetic Reader Protein SP140
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a first-in-class small molecule inhibitor of the Speckled 140 kDa (SP140) protein, an epigenetic reader predominantly expressed in immune cells.[1][2][3][4][5] SP140 has been genetically and epigenetically linked to several autoimmune and inflammatory diseases, including Crohn's disease, suggesting its role as a key regulator of inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of its associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by selectively binding to the bromodomain of SP140, thereby inhibiting its function.[1] SP140 acts as an epigenetic reader, recognizing and binding to specific histone modifications on chromatin. This interaction is crucial for the regulation of gene expression in immune cells. By inhibiting SP140, this compound prevents its recruitment to the transcriptional start sites (TSS) of pro-inflammatory genes, leading to a reduction in their expression.[2][3][4][5][6]
In inflammatory macrophages, SP140 is highly expressed and occupies the TSS of genes encoding pro-inflammatory cytokines and chemokines.[2][3][4] Treatment with this compound reduces the binding of SP140 to these sites, resulting in decreased expression of cytokines such as TNF, IL-6, and IL-1β.[1][2][3][4] Furthermore, this compound has been shown to modulate macrophage polarization, reducing the differentiation of monocytes into inflammatory macrophages and promoting a shift towards a more regulatory phenotype.[3][5] In dendritic cells (DCs), this compound impairs their maturation and reduces the expression of co-stimulatory molecules and pro-inflammatory cytokines, leading to a more tolerogenic state.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity and potency.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Recombinant SP140 | [1] |
| Potency (IC50) | 77.79 ± 8.27 nM | Recombinant SP140 | [1][8][9] |
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Kd) and potency (IC50) of this compound for SP140.
Materials:
-
Recombinant SP140 protein
-
This compound
-
Fluorescently labeled this compound (e.g., GSK064)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Binding Affinity (Kd) Determination:
-
Prepare a serial dilution of recombinant SP140 in assay buffer.
-
Add a fixed concentration of fluorescently labeled this compound to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
Plot the fluorescence polarization values against the SP140 concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Potency (IC50) Determination:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant SP140 and fluorescently labeled this compound to each well.
-
Incubate the plate at room temperature for a specified time.
-
Measure the fluorescence polarization in each well.
-
Plot the fluorescence polarization values against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where SP140 binds and to assess the effect of this compound on this binding.
Materials:
-
Inflammatory macrophages
-
This compound or DMSO (vehicle control)
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-SP140 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Treat inflammatory macrophages with this compound or DMSO for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the chromatin with an anti-SP140 antibody overnight to immunoprecipitate SP140-bound DNA fragments.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-linking.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare the DNA library for sequencing and perform next-generation sequencing.
-
Analyze the sequencing data to identify SP140 binding sites and compare the binding patterns between this compound-treated and control cells.
Macrophage Polarization and Cytokine Analysis
This protocol is used to evaluate the effect of this compound on macrophage differentiation and cytokine production.
Materials:
-
Human primary CD14+ monocytes
-
Macrophage colony-stimulating factor (M-CSF) for differentiation into M0 macrophages
-
Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
This compound or DMSO
-
Cell culture medium and supplements
-
Flow cytometer and antibodies for surface marker analysis (e.g., CD64, CD206)
-
ELISA kits for cytokine quantification (e.g., TNF, IL-6, IL-1β)
Protocol:
-
Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes into M0 macrophages by culturing with M-CSF.
-
Polarize M0 macrophages into M1 or M2 phenotypes by treating with IFN-γ/LPS or IL-4, respectively, in the presence of this compound or DMSO.
-
After the polarization period, harvest the cells for flow cytometry analysis of M1 (e.g., CD64) and M2 (e.g., CD206) surface markers.
-
Collect the cell culture supernatants to measure the concentration of pro-inflammatory (TNF, IL-6, IL-1β) and anti-inflammatory cytokines using ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
GSK761: A First-in-Class SP140 Inhibitor for Crohn's Disease Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on GSK761, a novel small molecule inhibitor of the epigenetic reader protein SP140, for the potential treatment of Crohn's disease. This document details the mechanism of action, quantitative effects on inflammatory markers, and the experimental protocols utilized in key studies.
Core Mechanism of Action
This compound is the first-in-class small molecule inhibitor of Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2] Genetic variations in the SP140 locus have been associated with an increased risk of Crohn's disease, implicating this protein in the inflammatory processes underlying the disease.[1] SP140 functions by binding to chromatin and regulating the transcription of inflammatory genes in macrophages.[1][2]
This compound selectively binds to SP140, inhibiting its ability to interact with chromatin at the transcriptional start sites of pro-inflammatory genes.[1][2] This leads to a reduction in the expression of key inflammatory cytokines and a shift in macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype.[1][3]
An alternative but related mechanism suggests that SP140 acts as a negative regulator of topoisomerases (TOP1 and TOP2). Loss-of-function mutations in SP140, as seen in some Crohn's disease patients, result in uncontrolled topoisomerase activity and impaired macrophage function.[4][5] Pharmacological inhibition of topoisomerases has been shown to ameliorate colitis in mouse models.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for SP140 | 77.79 ± 8.27 nM | Competitive displacement assay | [2] |
Table 2: Effect of this compound on Macrophage Polarization
| Marker | Treatment | Change in Expression | Cell Type | Reference |
| CD64 (Pro-inflammatory) | 0.04 µM this compound | Decreased | "M1" polarized macrophages | [3][6] |
| CD206 (Anti-inflammatory) | 0.04 µM this compound | Increased | "M1" and "M2" polarized macrophages | [3][6] |
Table 3: Inhibition of LPS-Induced Cytokine Secretion in "M1" Macrophages by this compound
| Cytokine | This compound Concentration | Fold Change vs. DMSO Control | Reference |
| IL-6 | 0.04 µM | ~0.2 | [3] |
| 0.12 µM | ~0.1 | [3] | |
| TNF | 0.04 µM | ~0.3 | [3] |
| 0.12 µM | ~0.2 | [3] | |
| IL-1β | 0.04 µM | ~0.4 | [3] |
| 0.12 µM | ~0.2 | [3] | |
| IL-12 | 0.04 µM | ~0.5 | [3] |
| 0.12 µM | ~0.3 | [3] |
Table 4: Downregulation of Pro-inflammatory Gene Expression in "M1" Macrophages by this compound (0.04 µM)
| Gene | Fold Change vs. DMSO Control | Reference |
| GM-CSF | < 0.5 | [3] |
| CCL3 | < 0.5 | [3] |
| CCL5 | < 0.5 | [3] |
| CCL1 | < 0.5 | [3] |
Table 5: Effect of this compound on Spontaneous Cytokine Gene Expression in Macrophages from Crohn's Disease Mucosa
| Gene | Treatment | Change in Expression | Reference | |---|---|---| | TNF | 0.04 µM this compound | Significantly decreased |[3][7] | | IL-6 | 0.04 µM this compound | Significantly decreased |[7] | | IL-10 | 0.04 µM this compound | Significantly decreased |[7] |
Experimental Protocols
Human Monocyte Isolation and Macrophage Differentiation
This protocol describes the generation of monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll density centrifugation.
-
Monocyte Enrichment: Isolate CD14+ monocytes from PBMCs using a positive selection kit according to the manufacturer's protocol.
-
Macrophage Differentiation: Culture CD14+ monocytes for 3 days with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.[6]
Macrophage Polarization and this compound Treatment
This protocol details the polarization of macrophages into pro-inflammatory ("M1") and anti-inflammatory ("M2") phenotypes and treatment with this compound.
-
Cell Treatment: After 3 days of differentiation, wash the macrophages with PBS and treat with either 0.1% DMSO (vehicle control) or this compound (e.g., 0.04 µM) for 1 hour.[6]
-
Macrophage Polarization:
-
"M1" Polarization: Induce a pro-inflammatory phenotype by adding 100 ng/mL Interferon-gamma (IFN-γ) for 3 days.[6]
-
"M2" Polarization: Induce an anti-inflammatory phenotype by adding 40 ng/mL Interleukin-4 (IL-4) for 3 days.[6]
-
Note: this compound and DMSO are not washed out and remain in the culture during the polarization period.[6]
-
Analysis of Macrophage Polarization Markers
This protocol outlines the methods to assess the effect of this compound on macrophage polarization.
-
Quantitative PCR (qPCR): Measure the gene expression of the "M1" marker CD64 and the "M2" marker CD206.[6]
-
Flow Cytometry (FACS): Analyze the surface protein expression of CD64 and CD206 to determine the frequency of "M1" and "M2" macrophages.[6]
Cytokine Secretion Assay
This protocol is for measuring the effect of this compound on the secretion of inflammatory cytokines.
-
Cell Stimulation: Pre-treat "M1" polarized macrophages for 1 hour with DMSO or varying concentrations of this compound. Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.[3][6]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the protein levels of cytokines such as TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70 using a multiplex immunoassay system (e.g., Meso Scale Discovery).[3][6]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to assess the binding of SP140 to chromatin.
-
Cell Stimulation and Cross-linking: Stimulate "M1" macrophages with 100 ng/mL LPS for 4 hours. Cross-link proteins to DNA with formaldehyde.
-
Immunoprecipitation: Lyse the cells and sonicate the chromatin. Immunoprecipitate SP140-DNA complexes using an anti-SP140 antibody.
-
DNA Analysis: Reverse the cross-linking and purify the DNA. Analyze the enrichment of specific gene promoters (e.g., TNF and IL6) by qPCR or on a genome-wide scale using ChIP-sequencing (ChIP-seq).[3]
Visualizations
Caption: this compound inhibits SP140, preventing pro-inflammatory gene transcription.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic reader SP140 loss of function drives Crohn’s disease due to uncontrolled macrophage topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic reader SP140 loss of function drives Crohn's disease due to uncontrolled macrophage topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
The SP140 Inhibitor GSK761: A Technical Guide to its Impact on Macrophage Differentiation and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a potent and selective small molecule inhibitor of the Speckled 140 kDa (SP140) protein, an epigenetic "reader" predominantly expressed in immune cells.[1][2][3] SP140 contains a bromodomain and is implicated in the regulation of gene expression in immune cells.[4][5][6] Genetic variations in the SP140 locus have been associated with inflammatory conditions such as Crohn's disease (CD), highlighting its role in immune-mediated pathologies.[4][5][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on macrophage differentiation and inflammatory responses, based on key preclinical research.
Mechanism of Action: Epigenetic Reprogramming of Macrophages
This compound functions by directly targeting SP140, a protein that binds to acetylated histones at the transcriptional start sites (TSS) of a specific set of genes.[4][5][6] In inflammatory "M1-like" macrophages, SP140 is enriched at the gene loci of pro-inflammatory cytokines and chemokines.[2][4] By binding to SP140, this compound inhibits its ability to associate with chromatin.[2][4] This action effectively lifts the SP140-mediated regulation at these sites, leading to a significant reduction in the expression of key inflammatory genes. The primary outcome of this inhibition is a functional shift in macrophage polarization, characterized by a decrease in the inflammatory M1 phenotype and a bias towards a more regulatory "M2-like" phenotype.[1][2][4]
The proposed signaling pathway is as follows:
Caption: this compound inhibits SP140, preventing pro-inflammatory gene transcription.
Quantitative Data on this compound Activity
This compound has been characterized as a highly selective inhibitor of SP140 with a half-maximal inhibitory concentration (IC50) of 77.79 nM .[1][2][3] Its effects on macrophage polarization and cytokine production have been quantified in several key experiments.
Table 1: Effect of this compound on Macrophage Polarization Markers
Human primary CD14+ monocytes were polarized to M1 (IFN-γ) or M2 (IL-4) phenotypes in the presence of 0.04 µM this compound or DMSO control for 3 days. Gene expression was measured by qPCR and protein expression by FACS.
| Marker | Macrophage Type | Treatment | Outcome |
| CD64 mRNA | M1 (IFN-γ) | This compound (0.04 µM) | Decreased Expression |
| CD206 mRNA | M1 (IFN-γ) | This compound (0.04 µM) | Increased Expression |
| CD206 mRNA | M2 (IL-4) | This compound (0.04 µM) | Enhanced Expression |
| CD64+ Cells (%) | M1 (IFN-γ) | This compound (0.04 µM) | Reduced Frequency |
| CD206+ Cells (%) | M1 (IFN-γ) | This compound (0.04 µM) | Increased Frequency |
Source: Ghiboub et al., BMC Biology, 2022.
Table 2: Dose-Dependent Inhibition of Cytokine Secretion by this compound
M1-polarized macrophages were pre-treated with this compound for 1 hour, then stimulated with LPS for 24 hours. Cytokine levels in the supernatant were measured.
| Cytokine | This compound Concentration (µM) | Result |
| TNF | 0.04 - 0.12 | Strong Reduction |
| IL-6 | 0.04 - 0.12 | Strong Reduction |
| IL-1β | 0.04 - 0.12 | Reduction |
| IL-12p70 | 0.04 - 0.12 | Reduction |
Note: No cytotoxicity was observed at concentrations ≤0.12 µM. Source: Ghiboub et al., BMC Biology, 2022.
Table 3: Effect of this compound on Macrophages from Crohn's Disease Mucosa
CD14+ macrophages isolated from inflamed colonic mucosa of Crohn's disease patients were incubated ex vivo with this compound for 4 hours.
| Gene | Treatment | Result |
| TNF | This compound (0.04 µM) | Significantly Decreased Expression |
| IL6 | This compound (0.04 µM) | Significantly Decreased Expression |
| IL10 | This compound (0.04 µM) | Significantly Decreased Expression |
Source: Ghiboub et al., BMC Biology, 2022.
Experimental Protocols
The following protocols are summarized from the primary literature describing the investigation of this compound's effects on human macrophages.
Isolation of Primary Human Monocytes
-
Source: Buffy coats from healthy human donors.
-
Method: Peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.
-
Purification: CD14+ monocytes are purified from PBMCs using positive selection with CD14 microbeads according to the manufacturer's protocol.
Monocyte-to-Macrophage Differentiation and Polarization
This protocol describes the in vitro generation of different macrophage subtypes from purified monocytes.
Caption: Workflow for in vitro macrophage differentiation and polarization.
-
Step 1: M0 Differentiation: Purified CD14+ monocytes are cultured for 3 days in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Step 2: Pre-treatment: The resulting M0 macrophages are washed and pre-treated for 1 hour with either 0.1% DMSO (vehicle control) or this compound at the desired concentration (e.g., 0.04 µM).
-
Step 3: M1/M2 Polarization:
-
For M1 polarization , cells are cultured for an additional 3 days in the presence of 100 ng/mL Interferon-gamma (IFN-γ).
-
For M2 polarization , cells are cultured for an additional 3 days in the presence of 40 ng/mL Interleukin-4 (IL-4).
-
The this compound or DMSO from the pre-treatment step is kept in the culture medium during the polarization period.
-
Gene and Protein Expression Analysis
-
Quantitative PCR (qPCR):
-
RNA Extraction: Total RNA is isolated from macrophage lysates using a suitable RNA purification kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for markers such as CD64, CD206, TNF, IL6, etc. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
-
Flow Cytometry (FACS):
-
Cell Preparation: Differentiated macrophages are harvested and washed.
-
Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers (e.g., anti-human CD64, anti-human CD206) and appropriate isotype controls.
-
Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using flow cytometry analysis software to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
-
Cytokine Measurement (ELISA/Multiplex Array):
-
Sample Collection: Cell culture supernatants are collected after stimulation (e.g., 24h post-LPS stimulation).
-
Analysis: The concentration of secreted cytokines (e.g., TNF, IL-6, IL-1β, IL-10, IL-8, IL-12p70) is measured using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based immunoassays.
-
Conclusion and Future Directions
This compound represents a novel tool for modulating macrophage function through the targeted inhibition of the epigenetic reader SP140. Preclinical data strongly indicate that this compound can suppress inflammatory macrophage polarization and reduce the production of key pro-inflammatory cytokines.[4][5] This mechanism effectively biases macrophage differentiation towards a regulatory, M2-like phenotype.[2][4] These findings position SP140 as a druggable epigenetic target for inflammatory diseases where macrophages play a central pathogenic role, such as Crohn's disease.[4][5][8] While this compound itself was reported to have poor in vivo pharmacokinetics, preventing its use in animal models, it serves as a critical proof-of-concept compound.[8] Future research and drug development efforts may focus on developing SP140 inhibitors with improved pharmacokinetic profiles for potential therapeutic applications in a range of inflammatory and autoimmune disorders.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK761 on Cytokine Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a novel, selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2][3] Emerging research has highlighted the significant role of SP140 in the regulation of inflammatory gene expression, particularly in the context of autoimmune and inflammatory diseases.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on cytokine expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by inhibiting the SP140 protein.[1][2] SP140 is known to be highly expressed in mucosal macrophages of patients with Crohn's disease (CD) and in inflammatory macrophages generated in vitro.[2][5] By inhibiting SP140, this compound effectively reduces the expression of a range of endotoxin-induced and pro-inflammatory cytokines.[1][2][4] This targeted inhibition leads to a modulation of the inflammatory response in key immune cells such as macrophages and dendritic cells.[1][3] this compound has been shown to reduce monocyte-to-inflammatory macrophage differentiation and lipopolysaccharide (LPS)-induced inflammatory activation.[2][5] Furthermore, it promotes the generation of CD206+ regulatory macrophages, which are associated with a therapeutic response in conditions like Crohn's disease.[2][4]
Quantitative Analysis of Cytokine Modulation
The inhibitory effect of this compound on cytokine production has been quantified in several studies. The following tables summarize the key findings on the dose-dependent reduction of pro-inflammatory cytokines in different immune cell types.
Table 1: Effect of this compound on Cytokine Protein Expression in "M1" Polarized Macrophages
| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |
| TNF | 0.01 | ~0.8 | [1] |
| 0.04 | ~0.6 | [1] | |
| 0.12 | ~0.4 | [1] | |
| 0.37 | ~0.2 | [1] | |
| 1.11 | ~0.1 | [1] | |
| IL-6 | 0.01 | ~0.9 | [1] |
| 0.04 | ~0.7 | [1] | |
| 0.12 | ~0.5 | [1] | |
| 0.37 | ~0.3 | [1] | |
| 1.11 | ~0.1 | [1] | |
| IL-1β | 0.01 | ~0.9 | [1] |
| 0.04 | ~0.7 | [1] | |
| 0.12 | ~0.5 | [1] | |
| 0.37 | ~0.3 | [1] | |
| 1.11 | ~0.2 | [1] | |
| IL-10 | 0.01 | No significant change | [1] |
| 0.04 | No significant change | [1] | |
| 0.12 | No significant change | [1] | |
| 0.37 | No significant change | [1] | |
| 1.11 | No significant change | [1] | |
| IL-8 | 0.01 | ~0.9 | [1] |
| 0.04 | ~0.8 | [1] | |
| 0.12 | ~0.6 | [1] | |
| 0.37 | ~0.4 | [1] | |
| 1.11 | ~0.2 | [1] | |
| IL-12p70 | 0.01 | No significant change | [1] |
| 0.04 | No significant change | [1] | |
| 0.12 | No significant change | [1] | |
| 0.37 | No significant change | [1] | |
| 1.11 | No significant change | [1] |
Table 2: Effect of this compound on Spontaneous Cytokine Gene Expression in CD14+ Macrophages from Crohn's Disease Mucosa
| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |
| TNF | 0.04 | Significantly decreased | [4] |
| IL6 | 0.04 | Significantly decreased | [4] |
| IL10 | 0.04 | Significantly decreased | [4] |
Table 3: Effect of this compound on LPS-Induced Cytokine Protein Levels in Dendritic Cells
| Cytokine | Stimulation Time (hours) | This compound Concentration (µM) | Outcome | Reference |
| TNF | 4 | 0.12 | Reduced | [6] |
| 24 | 0.12 | Reduced | [6] | |
| IL-6 | 4 | 0.12 | Reduced | [6] |
| 24 | 0.12 | Reduced | [6] | |
| IL-1β | 4 | 0.12 | Reduced | [6] |
| 24 | 0.12 | Reduced | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Macrophage Differentiation and this compound Treatment
-
Cell Isolation: Human primary CD14+ monocytes are isolated from peripheral blood.[1]
-
Differentiation to M0 Macrophages: Monocytes are differentiated with 20 ng/mL M-CSF for 3 days.[1][4]
-
This compound Pre-treatment: Differentiated macrophages are washed with PBS and treated with 0.1% DMSO (vehicle control) or this compound (e.g., 0.04 µM) for 1 hour.[1][4]
-
Polarization to "M1" and "M2" Phenotypes:
-
LPS Stimulation: "M1" polarized macrophages are pretreated for 1 hour with varying concentrations of this compound (0.01 to 1.11 µM) or 1% DMSO, followed by stimulation with 100 ng/mL LPS for 24 hours.[1]
-
Cytokine Measurement: Protein levels of TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70 are measured in the supernatant.[1]
Ex Vivo Treatment of Mucosal Macrophages from Crohn's Disease Patients
-
Cell Isolation: CD14+ cells are isolated from inflamed colonic mucosa of Crohn's disease patients.[1]
-
Ex Vivo Incubation: The isolated cells are incubated for 4 hours with either 0.1% DMSO or 0.04 µM this compound.[1]
-
Gene Expression Analysis: Spontaneous gene expression of TNF, IL6, and IL10 is measured.[4]
In Vitro Dendritic Cell Differentiation, Maturation, and this compound Treatment
-
Cell Isolation: Human primary CD14+ monocytes are used.[6]
-
Differentiation to Dendritic Cells: Monocytes are incubated with 30 ng/mL GM-CSF and 20 ng/mL IL-4 for 5 days in the presence of either vehicle (0.1% DMSO) or 0.12 µM this compound.[6]
-
Maturation Stimulation: The differentiated dendritic cells are washed with PBS and stimulated with 100 ng/mL LPS for 4 or 24 hours.[6]
-
Cytokine Measurement: Protein levels of various cytokines are measured in the supernatant at both time points.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in the research on this compound.
Caption: Proposed signaling pathway for the anti-inflammatory effect of this compound.
Caption: Workflow for in vitro macrophage differentiation and cytokine analysis.
Conclusion
This compound demonstrates a potent and selective inhibitory effect on the expression of key pro-inflammatory cytokines in macrophages and dendritic cells. By targeting the epigenetic reader protein SP140, this compound represents a promising therapeutic strategy for autoimmune and inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SP140 inhibition. The consistent reduction in TNF, IL-6, and IL-1β across different experimental models underscores the robustness of this compound's anti-inflammatory activity. Further investigation into the broader immunomodulatory effects of this compound is warranted to fully understand its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of GSK761 on Dendritic Cell Maturation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GSK761, a selective inhibitor of the epigenetic reader protein SP140, on the maturation and function of human dendritic cells (DCs). The data presented herein is derived from in vitro studies on human primary monocyte-derived DCs.
Core Findings: Inhibition of DC Maturation and Promotion of a Tolerogenic Phenotype
This compound has been demonstrated to significantly impair the maturation of dendritic cells, leading to a tolerogenic phenotype. This is characterized by a marked reduction in the expression of key maturation markers, co-stimulatory molecules, and pro-inflammatory cytokines. Consequently, DCs treated with this compound show a diminished capacity to activate inflammatory T-cell responses and instead promote the generation of regulatory T cells.
The mechanism of action is centered on the inhibition of SP140, a protein that is recruited to the transcription start sites of pro-inflammatory genes upon DC activation. By inhibiting SP140, this compound effectively suppresses the transcription of these critical genes.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on dendritic cell maturation.
Table 1: Effect of this compound on the Expression of DC Maturation Markers
| Marker | Cell Type | Treatment | Mean Fluorescence Intensity (MFI) Change | Percentage of Positive Cells Change |
| CD83 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |
| CD80 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |
| CD86 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |
| CD1b | mDCs | 0.12 µM this compound | Strong Reduction | Not Reported |
mDCs: Mature Dendritic Cells stimulated with LPS.[1][2][3][4]
Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated DCs
| Cytokine | Treatment | Result |
| TNF | 0.12 µM this compound | Reduced |
| IL-6 | 0.12 µM this compound | Reduced |
| IL-1β | 0.12 µM this compound | Reduced |
| IL-12p70 | 0.12 µM this compound | Reduced |
Cytokine levels were measured in the supernatant of DC cultures stimulated with LPS for 4 or 24 hours.[1][5]
Table 3: Effect of this compound-Treated DCs on T-Cell Differentiation
| T-Cell Transcription Factor | Co-culture Condition | Result | Implication |
| TBX21 (T-bet) | T-cells + this compound-treated DCs | Reduced Expression | Reduced Th1 differentiation |
| RORA | T-cells + this compound-treated DCs | Reduced Expression | Reduced Th17 differentiation |
| FOXP3 | T-cells + this compound-treated DCs | Increased Expression | Preferential generation of regulatory T-cells |
T-cells were co-cultured with this compound-treated DCs in the presence of an antigen (Revaxis).[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used in the cited studies.
Caption: Mechanism of Action of this compound in Dendritic Cells.
Caption: Experimental Workflow for DC Maturation Assay.
Caption: Workflow for Assessing T-Cell Response.
Experimental Protocols
Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells
Objective: To differentiate human primary CD14+ monocytes into immature dendritic cells (iDCs) and subsequently mature them into mature dendritic cells (mDCs) in the presence or absence of this compound.
Materials:
-
Human primary CD14+ monocytes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human GM-CSF (30 ng/mL)
-
Recombinant human IL-4 (20 ng/mL)
-
This compound (0.12 µM in 0.1% DMSO)
-
Vehicle control (0.1% DMSO)
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Culture human primary CD14+ monocytes in RPMI-1640 medium.
-
To induce differentiation into iDCs, supplement the medium with 30 ng/mL GM-CSF and 20 ng/mL IL-4.
-
Simultaneously, treat the cells with either 0.12 µM this compound or vehicle (0.1% DMSO).
-
Incubate the cells for 5 days.
-
Following the 5-day differentiation period, harvest the iDCs.
-
To induce maturation, stimulate the iDCs with 100 ng/mL LPS for 24 hours.
-
After 24 hours, the resulting mature dendritic cells (mDCs) can be harvested for further analysis.[4][5]
Protocol 2: Flow Cytometry Analysis of DC Surface Markers
Objective: To quantify the expression of maturation and co-stimulatory markers on the surface of iDCs and mDCs.
Materials:
-
iDCs and mDCs generated as per Protocol 1
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD11c, CD14, CD80, CD83, CD86, CD209
-
Flow cytometer
Methodology:
-
Harvest the iDCs and mDCs and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[1][4]
Protocol 3: DC and T-Cell Co-Culture for T-Cell Differentiation Analysis
Objective: To assess the capacity of this compound-treated DCs to influence the differentiation of autologous T-cells.
Materials:
-
iDCs generated in the presence of this compound or vehicle (as per Protocol 1)
-
Autologous T-cells
-
LPS (100 ng/mL)
-
Antigen (e.g., Revaxis)
-
Co-culture medium
Methodology:
-
Generate iDCs in the presence of this compound or vehicle as described in Protocol 1.
-
After 5 days, wash the iDCs with PBS to remove any remaining this compound or vehicle.
-
Co-culture the washed iDCs with autologous T-cells at a ratio of 1:10 (DC:T-cell).
-
Stimulate the co-culture with 100 ng/mL LPS (for DC maturation) and an appropriate antigen (e.g., Revaxis) to stimulate a recall response.
-
Incubate the co-culture for a specified period.
-
Harvest the T-cells and analyze the expression of key transcription factors (e.g., TBX21, RORA, FOXP3) by methods such as intracellular flow cytometry or RT-qPCR to determine the T-cell phenotype.[1]
Conclusion
The selective SP140 inhibitor, this compound, effectively modulates the maturation and function of human dendritic cells. By suppressing the expression of pro-inflammatory cytokines and co-stimulatory molecules, this compound fosters a tolerogenic DC phenotype. This, in turn, promotes the development of regulatory T cells, highlighting a potential therapeutic avenue for autoimmune and inflammatory diseases where DC-mediated inflammation is a key pathological driver.[1][2] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of immunology and drug development.
References
- 1. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
SP140: A Promising Therapeutic Target in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Speckled Protein 140 (SP140) is an epigenetic reader protein predominantly expressed in immune cells that is emerging as a critical regulator of inflammatory responses. Functioning as a transcriptional repressor, SP140 plays a pivotal role in maintaining immune homeostasis by silencing pro-inflammatory genes. Genetic variations and altered expression of SP140 have been strongly associated with an increased risk of several autoimmune and inflammatory diseases, including Crohn's disease (CD), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[1][2][3][4] This guide provides a comprehensive overview of the molecular mechanisms of SP140, its role in inflammatory signaling pathways, and its potential as a druggable target for the development of novel anti-inflammatory therapeutics.
Introduction to SP140
SP140 is a member of the Speckled Protein (SP) family and contains several conserved domains, including a SAND domain, a PHD finger, and a bromodomain, which enable it to recognize specific histone modifications and regulate gene expression.[5][6] Its expression is largely restricted to immune cells, such as macrophages, B cells, and dendritic cells (DCs), where it acts as a crucial checkpoint in inflammatory signaling.[2][5] Loss-of-function mutations or decreased expression of SP140 leads to the aberrant expression of inflammatory genes, thereby contributing to the pathogenesis of chronic inflammatory conditions.[4][7][8]
Molecular Mechanism of SP140 in Inflammation
SP140 functions primarily as a transcriptional repressor, playing a crucial role in restraining inflammatory gene expression programs in immune cells. Its mechanism of action involves interaction with chromatin and modulation of key signaling pathways.
Epigenetic Regulation
As an epigenetic "reader," SP140 utilizes its bromodomain to bind to acetylated lysine residues on histone tails.[5] This interaction is crucial for its recruitment to specific genomic loci, where it orchestrates the repression of target genes. In inflammatory macrophages, SP140 preferentially occupies the transcription start sites (TSS) of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[9][10]
Regulation of Key Inflammatory Signaling Pathways
SP140 has been shown to modulate several key signaling pathways that are central to the inflammatory response:
-
NF-κB Pathway: SP140 acts as a negative regulator of the NF-κB pathway. Silencing of SP140 in B cells leads to increased NF-κB activity and the upregulation of NF-κB target genes involved in cytokine production and inflammatory responses.[1][8][11]
-
STAT1 Signaling: In tumor-associated macrophages (TAMs), SP140 has been shown to negatively regulate the transcription and phosphorylation of STAT1, a key transcription factor in interferon signaling.[12][13][14] By inhibiting STAT1, SP140 can modulate the response to interferons, which are critical cytokines in both anti-viral and inflammatory responses.
-
Type I Interferon (IFN) Response: SP140 plays a role in repressing the type I IFN response during bacterial infections.[6] This function is critical for preventing an overexuberant and potentially harmful inflammatory response.
SP140 as a Therapeutic Target
The central role of SP140 in controlling inflammation makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.
Rationale for Targeting SP140
Genetic evidence strongly links SP140 to human inflammatory diseases. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the SP140 locus that are associated with an increased risk for Crohn's disease, multiple sclerosis, and inflammatory bowel disease.[1][2][3] These genetic findings, coupled with functional studies demonstrating its role as a brake on inflammation, provide a strong rationale for the development of therapeutic agents that modulate SP140 activity.
Small Molecule Inhibitors
The development of small molecule inhibitors targeting the bromodomain of SP140 is a promising therapeutic strategy. GSK761 is the first-in-class selective small molecule inhibitor of SP140.[5][9][10] Studies using this compound have demonstrated that inhibition of SP140 can effectively suppress the production of pro-inflammatory cytokines in macrophages and dendritic cells.[5][15]
Quantitative Data on SP140 Function
The following tables summarize key quantitative data from studies investigating the role of SP140 in inflammation.
Table 1: Effect of SP140 Silencing on Gene Expression in Lymphoblastoid Cell Lines (LCLs) [1][8]
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |
| All Genes | 100 | 22 |
| Gene Ontology (GO) Enrichment of Affected Genes | ||
| Regulation of Cytokine Production | Enriched | - |
| Inflammatory Response | Enriched | - |
| Cell-Cell Adhesion | Enriched | - |
Table 2: Impact of SP140 Silencing on NF-κB Activity in LCLs [1][8]
| Time Point | Increase in Luciferase Activity |
| 48 hours | 9% |
| 72 hours | 11% |
Table 3: Effect of SP140 Inhibition (this compound) on LPS-Induced Cytokine Secretion in Dendritic Cells [5]
| Cytokine | Fold Change vs. Control |
| IL-6 | Reduced |
| TNF | Reduced |
| IL-1β | Reduced |
| IL-10 | Reduced |
| IL-8 | Reduced |
Table 4: Association of SP140 Regulated Genes with Autoimmune Disease Risk Loci [1][8]
| Disease | Enrichment Fold |
| Multiple Sclerosis (MS) | 14.63 |
| Crohn's Disease (CD) | 4.82 |
| Inflammatory Bowel Disease (IBD) | 4.47 |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of SP140 function. Below are outlines of key experimental protocols.
RNA Sequencing (RNA-Seq) to Identify SP140-Regulated Genes
-
Cell Culture and Transfection: Lymphoblastoid cell lines (LCLs) are cultured under standard conditions. Cells are then transfected with either a non-targeting control siRNA (siNT) or an siRNA targeting SP140 (siT) using electroporation.
-
RNA Extraction and Library Preparation: After 48 hours of incubation, total RNA is extracted from the cells. RNA quality is assessed, and sequencing libraries are prepared using a standard RNA-Seq library preparation kit.
-
Sequencing and Data Analysis: Libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon SP140 silencing.
Chromatin Immunoprecipitation (ChIP) Sequencing to Identify SP140 Binding Sites
-
Cell Culture and Crosslinking: Inflammatory macrophages are generated in vitro. Cells are treated with formaldehyde to crosslink proteins to DNA.
-
Chromatin Shearing: The crosslinked chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for SP140 to pull down SP140-bound chromatin fragments.
-
DNA Purification and Library Preparation: The crosslinks are reversed, and the DNA is purified. Sequencing libraries are then prepared from the immunoprecipitated DNA.
-
Sequencing and Data Analysis: Libraries are sequenced, and the reads are mapped to the reference genome. Peak calling algorithms are used to identify genomic regions that are significantly enriched for SP140 binding.
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: LCLs are co-transfected with an NF-κB luciferase reporter plasmid and either a control siRNA or an SP140-targeting siRNA.
-
Cell Lysis and Luciferase Measurement: At various time points post-transfection (e.g., 48 and 72 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold change in NF-κB activity in SP140-silenced cells is calculated relative to control cells.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows involving SP140.
Caption: SP140 negatively regulates the NF-κB signaling pathway.
Caption: SP140 inhibits STAT1 signaling in macrophages.
Caption: Experimental workflow for RNA-Sequencing.
Caption: Experimental workflow for ChIP-Sequencing.
Future Directions and Conclusion
SP140 represents a novel and promising therapeutic target for the treatment of a wide range of inflammatory and autoimmune diseases. Its restricted expression in immune cells suggests that targeting SP140 may offer a more focused therapeutic approach with potentially fewer off-target effects compared to broadly acting anti-inflammatory agents. The development of potent and selective SP140 inhibitors, such as this compound, is a significant step forward in validating this target.
Future research should focus on:
-
Elucidating the full spectrum of SP140's molecular interactions and its role in different immune cell subsets.
-
Conducting preclinical studies with SP140 inhibitors in various animal models of inflammatory diseases.
-
Identifying biomarkers to stratify patients who are most likely to respond to SP140-targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Immune chromatin reader SP140 regulates microbiota and risk for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic reader SP140 loss of function drives Crohn's disease due to uncontrolled macrophage topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. SP140 regulates the expression of immune-related genes associated with multiple sclerosis and other autoimmune diseases by NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and development of GSK761
An In-depth Technical Guide to the Discovery and Development of Nemiralisib (GSK2269557)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib, also known as GSK2269557, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-delta (PI3Kδ) enzyme.[1][2][3] The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell proliferation, survival, and trafficking. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the activation and function of various immune cells.[4][5] This targeted expression profile makes PI3Kδ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. GlaxoSmithKline (GSK) developed Nemiralisib as an inhaled therapy specifically for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), aiming to deliver the drug directly to the site of inflammation in the lungs and minimize systemic side effects.[4][6]
Discovery and Preclinical Development
The discovery of Nemiralisib stemmed from a medicinal chemistry program focused on identifying potent and selective PI3Kδ inhibitors with physicochemical properties suitable for inhaled delivery.[6] The program aimed to develop a compound that could effectively modulate immune cell signaling within the airways.
In Vitro Potency and Selectivity
Nemiralisib demonstrated high potency and exceptional selectivity for PI3Kδ over other PI3K isoforms in biochemical assays. This selectivity is crucial for minimizing off-target effects that could lead to adverse events.
| Parameter | Value | Reference |
| pKi (PI3Kδ) | 9.9 | [1][2][3] |
| pIC50 (PI3Kα) | 5.3 | [1][2] |
| pIC50 (PI3Kβ) | 5.8 | [1][2] |
| pIC50 (PI3Kγ) | 5.2 | [1][2] |
| Selectivity over PI3Kα, β, γ | >1000-fold | [1][2] |
| pIC50 (IFNγ inhibition in PBMC assay) | 9.7 | [1][2] |
Preclinical Efficacy in Animal Models
The anti-inflammatory effects of Nemiralisib were evaluated in various animal models of respiratory inflammation. A key model utilized was the ovalbumin (OVA)-induced allergic airway inflammation model in rats, which mimics key features of asthma.
| Animal Model | Endpoint | Efficacy | Reference |
| Brown Norway rat acute OVA model | Eosinophil recruitment | ED50 of 67 μg/kg | [3] |
| Brown Norway rat acute OVA model | Reduction of all leukocyte subpopulations and IL-13 in the lungs | Dose-dependent | [3] |
| Guinea pig model | Virus-driven airway hyperresponsiveness | Inhibition observed | [6] |
| Mouse smoke model | Synergistic effect with steroids | Demonstrated | [6] |
Pharmacokinetics and Safety
Pharmacokinetic studies in rats indicated that Nemiralisib has low oral bioavailability (F=2%) and a high volume of distribution (6.3 L/kg), with an in vivo clearance of 28 mL/min/kg.[3] These properties are consistent with a drug designed for local action in the lungs with minimal systemic exposure. Preclinical safety studies did not reveal any treatment-related torsades de pointes (TdP) arrhythmias, although concentration-dependent increases in QT interval and QRS duration were observed at higher concentrations.[3]
Clinical Development
Nemiralisib has been investigated in several clinical trials for asthma and COPD.
Phase I Trials
Initial Phase I studies were conducted to assess the safety, tolerability, and pharmacokinetics of inhaled Nemiralisib in healthy volunteers and patients with asthma and COPD. A completed Phase I trial for asthma is registered under the identifier NCT01462617, and an ongoing Phase I study for COPD is registered as NCT01762878.[6]
Phase II Trials
Multiple Phase II studies have been conducted to evaluate the efficacy and dose-response of Nemiralisib in patients with moderate-to-severe COPD and persistent, uncontrolled asthma.
Key Phase II Clinical Trial Data
| Trial Identifier | Indication | Key Findings | Reference |
| NCT03345407 | Acute Moderate or Severe Exacerbation of COPD | No significant improvement in lung function or re-exacerbations compared to standard of care. The most common adverse event was dose-related post-inhalation cough. | [7] |
| (Unnamed) | Stable Moderate-to-Severe COPD | Inhaled GSK2269557 had an acceptable safety profile. It resulted in the suppression of sputum IL-8 and IL-6 levels. | [8] |
| NCT02567708 | Persistent, Uncontrolled Asthma | No discernible difference in trough FEV1 from baseline compared to placebo. Nemiralisib was generally well-tolerated, with post-inhalation cough being the most frequent side effect. Sputum levels of IL-5, IL-13, IL-6, and IL-8 were reduced. | [9][10] |
| NCT02593539 | Activated PI3K Delta Syndrome (APDS/PASLI) | An open-label study to evaluate safety and pharmacokinetics in this specific patient population. | [11] |
Mechanism of Action: PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is central to the function of leukocytes. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (3,4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulate a multitude of cellular processes including cell survival, proliferation, and cytokine production. Nemiralisib, by inhibiting PI3Kδ, blocks the production of PIP3 and subsequently dampens these inflammatory signaling cascades.
Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.
Experimental Protocols
Detailed, proprietary experimental protocols for the discovery and development of Nemiralisib are not publicly available. However, based on published literature, the following sections outline the general methodologies for key experiments.
PI3Kδ Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the inhibitory activity of a compound against the PI3Kδ enzyme.
-
Principle: The assay measures the production of PIP3, the product of PI3Kδ activity on its substrate PIP2. The detection is based on a competitive immunoassay format using a PIP3-d2 acceptor and a biotinylated PIP3 tracer, which binds to a streptavidin-XL665 donor. In the absence of PIP3 produced by the enzyme, the tracer and acceptor are in close proximity, leading to a high HTRF signal. Enzyme-produced PIP3 competes with the tracer, leading to a decrease in the HTRF signal.
-
General Protocol:
-
PI3Kδ enzyme, PIP2 substrate, and ATP are incubated in a reaction buffer.
-
Varying concentrations of Nemiralisib are added to the wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The detection reagents (PIP3-d2, biotinylated PIP3, and streptavidin-XL665) are added to stop the reaction and initiate the detection process.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Peripheral Blood Mononuclear Cell (PBMC) IFNγ Inhibition Assay
This cell-based assay assesses the functional activity of the compound in a more physiologically relevant setting.
-
Principle: PBMCs are stimulated to produce cytokines, such as IFNγ. The ability of Nemiralisib to inhibit this cytokine production is measured.
-
General Protocol:
-
PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cells are cultured in appropriate media and pre-incubated with various concentrations of Nemiralisib.
-
Cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.
-
After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
-
The concentration of IFNγ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 is determined by plotting the percentage of IFNγ inhibition against the logarithm of the Nemiralisib concentration.
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for respiratory diseases.
-
Principle: Animals are sensitized to the allergen ovalbumin, which induces an immune response. Subsequent challenge with OVA in the airways leads to an inflammatory response characterized by the influx of eosinophils and other leukocytes, mucus hypersecretion, and airway hyperresponsiveness, mimicking aspects of asthma.
-
General Protocol:
-
Sensitization: Mice or rats are sensitized by intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and 14).
-
Challenge: After the sensitization period, the animals are challenged with aerosolized OVA for a set duration on several consecutive days (e.g., days 24, 25, and 26).
-
Treatment: Nemiralisib is administered (e.g., via inhalation or intratracheal instillation) at various doses before or during the challenge phase.
-
Assessment: 24-48 hours after the final challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Lung tissue is collected, fixed, and stained to assess the extent of inflammation and mucus production.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
-
Airway Hyperresponsiveness: The degree of airway constriction in response to a bronchoconstrictor agent (e.g., methacholine) is measured.
-
-
Caption: Workflow for the Ovalbumin-induced allergic airway inflammation model.
Conclusion
Nemiralisib (GSK2269557) is a potent and highly selective inhaled PI3Kδ inhibitor that has undergone extensive preclinical and clinical evaluation for the treatment of respiratory diseases. While it demonstrated target engagement and a favorable safety profile, it did not show significant clinical efficacy in improving lung function in broad populations of patients with COPD and asthma in Phase II trials. The development journey of Nemiralisib provides valuable insights into the therapeutic potential and challenges of targeting the PI3Kδ pathway for inflammatory airway diseases. Further investigation may focus on more specific patient phenotypes or different inflammatory conditions where PI3Kδ plays a more dominant role.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Function of the SP140 Bromodomain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speckled Protein 140 (SP140) is a leukocyte-restricted nuclear protein that functions as a critical regulator of gene expression in immune cells. As a member of the Speckled Protein (SP) family, it is characterized by a multi-domain structure, including a SAND domain, a plant homeodomain (PHD) finger, and a C-terminal bromodomain. This guide provides a comprehensive technical overview of the function of the SP140 protein, with a particular focus on the role of its bromodomain. SP140 acts primarily as a transcriptional repressor, playing a crucial role in maintaining immune homeostasis. Its dysregulation is strongly associated with several autoimmune diseases, including multiple sclerosis and Crohn's disease, as well as certain cancers. This document details the molecular mechanisms of SP140-mediated gene silencing, its impact on key signaling pathways such as NF-κB and type I interferon, and provides detailed experimental protocols for its study.
Core Concepts: The Role of SP140 in Transcriptional Regulation
SP140 is a nuclear protein that localizes to promyelocytic leukemia (PML) nuclear bodies and functions as an epigenetic "reader."[1][2] It interprets post-translational modifications on histone tails to regulate gene expression. The primary function of SP140 is transcriptional repression, silencing a range of genes involved in inflammatory responses.[3][4] This repressive function is critical for maintaining the identity and function of macrophages and other immune cells.[5]
Domain Architecture and Function
SP140's function is dictated by its distinct protein domains:
-
SAND Domain: The SP100, AIRE, NucP41/P75, DEAF-1 (SAND) domain is believed to be involved in DNA binding.
-
PHD Finger: The Plant Homeodomain (PHD) finger of SP140 is atypical. It does not bind to histone H3 tails but instead interacts with the peptidylprolyl isomerase Pin1, which may modulate SP140 function.[6]
-
Bromodomain (BRD): The bromodomain is a structural motif that typically recognizes and binds to acetylated lysine residues on histone tails and other proteins.[7][8] The SP140 bromodomain, however, is classified as "non-canonical" and its precise binding partners and mechanism of action are still under investigation.[7] It is believed to work in concert with the PHD finger to recognize specific chromatin states. The PHD-bromodomain cassette of SP140 has been shown to preferentially recognize unmodified histone H3K4 (H3K4me0), with binding being disrupted by methylation at H3K4 or H3K9.[7]
Mechanism of Transcriptional Repression
SP140 exerts its repressive function through the recruitment of corepressor complexes to the chromatin. Studies have shown that SP140 interacts with the Polycomb Repressive Complex 2 (PRC2) and the Nucleosome Remodeling and Deacetylase (NuRD) complex . These interactions are crucial for SP140-mediated gene silencing, leading to the deposition of repressive histone marks like H3K27me3.
Signaling Pathways Regulated by SP140
SP140 plays a significant role in modulating key signaling pathways that govern immune responses. Its repressive function is essential for preventing excessive inflammation and maintaining immune cell homeostasis.
Inhibition of the NF-κB Pathway
SP140 is a negative regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In the absence of SP140, there is an upregulation of NF-κB target genes, which are heavily involved in inflammation and cytokine production.[3] This suggests that SP140 helps to dampen pro-inflammatory signals by repressing the expression of NF-κB-responsive genes.
Regulation of Type I Interferon Response
SP140 is also a critical negative regulator of the type I interferon (IFN) response, particularly during bacterial infections.[9] Loss of SP140 leads to an exaggerated type I IFN signature, which can be detrimental to the host's ability to clear bacterial pathogens.[9] SP140 does not directly repress the transcription of the Ifnb1 gene (which encodes IFN-β). Instead, it represses the expression of a newly identified regulator called RESIST (REgulated Stimulator of Interferon via Stabilization of Transcript).[9] RESIST, in turn, promotes the stability of Ifnb1 mRNA. Therefore, by repressing RESIST, SP140 indirectly leads to the destabilization and degradation of Ifnb1 mRNA, thus dampening the type I IFN response.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on SP140 function.
Table 1: Differentially Expressed Genes upon SP140 Silencing in Lymphoblastoid Cell Lines
| Gene Symbol | Log2 Fold Change | p-value | Function |
| Upregulated Genes | |||
| CCL4 | 1.58 | < 0.001 | Chemokine (C-C motif) ligand 4 |
| IL1A | 1.45 | < 0.001 | Interleukin 1 alpha |
| TNFAIP3 | 1.32 | < 0.001 | TNF alpha induced protein 3 |
| NFKBIA | 1.25 | < 0.001 | NFKB inhibitor alpha |
| Dowregulated Genes | |||
| CD22 | -1.21 | < 0.01 | B-lymphocyte cell adhesion molecule |
| PAX5 | -1.15 | < 0.01 | Paired box 5 (transcription factor) |
Data adapted from Karaky et al., 2018.[3]
Table 2: Effect of SP140 Silencing on NF-κB Activity
| Time Post-transfection | Increase in Luciferase Activity (%) |
| 48 hours | 9% |
| 72 hours | 11% |
Data adapted from Karaky et al., 2018.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of the SP140 bromodomain.
siRNA-mediated Knockdown of SP140 in Lymphoblastoid Cell Lines
This protocol describes the transient knockdown of SP140 expression using small interfering RNA (siRNA) in lymphoblastoid cell lines (LCLs).
Materials:
-
Lymphoblastoid cell lines (LCLs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA targeting SP140 and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed LCLs at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
siRNA Complex Preparation:
-
For each transfection, dilute 50 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the wells containing the LCLs.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting and Analysis: After incubation, harvest the cells. Isolate RNA for qRT-PCR analysis or protein for Western blot analysis to confirm knockdown efficiency.[10][11][12][13]
Chromatin Immunoprecipitation (ChIP)-Sequencing for SP140
This protocol outlines the procedure for performing ChIP-seq to identify the genomic regions occupied by SP140.[9][14][15]
Materials:
-
LCLs or other relevant immune cells
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-SP140 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-SP140 antibody or an IgG control antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify SP140 binding sites.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of SP140 on NF-κB transcriptional activity.[16][17][18][19][20]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM medium supplemented with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
SP140 expression plasmid or siRNA targeting SP140
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the SP140 expression plasmid or siRNA targeting SP140.
-
Stimulation: 24 hours post-transfection, stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the luminescence.
-
Add the Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between the different experimental conditions.
Conclusion and Future Directions
SP140 is a key epigenetic regulator in immune cells, primarily functioning as a transcriptional repressor to maintain immune homeostasis. Its bromodomain, in concert with the PHD finger, is crucial for recognizing specific chromatin states and recruiting corepressor complexes to silence inflammatory gene expression. The dysregulation of SP140 is a significant factor in the pathogenesis of autoimmune diseases and some cancers, making it an attractive therapeutic target. The development of small molecule inhibitors that specifically target the SP140 bromodomain could offer a novel therapeutic strategy for these conditions. Further research is needed to fully elucidate the specific binding partners of the non-canonical SP140 bromodomain and to understand the full spectrum of its regulatory functions in different immune cell types and disease contexts.
References
- 1. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic reader SP140 loss of function drives Crohn’s disease due to uncontrolled macrophage topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Functional networks of the human bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
The Impact of GSK761 on Monocyte to Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GSK761, a selective inhibitor of the epigenetic reader protein SP140, on the differentiation of monocytes into macrophages. The document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction
Monocyte-to-macrophage differentiation is a critical process in the innate immune response, tissue homeostasis, and the pathogenesis of inflammatory diseases. Macrophages exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. The epigenetic reader protein SP140 has emerged as a key regulator of macrophage inflammatory function.[1] this compound, the first small molecule inhibitor of SP140, offers a powerful tool to dissect the role of this protein and presents a potential therapeutic avenue for inflammatory conditions such as Crohn's disease.[2][3] This guide details the impact of this compound on modulating monocyte differentiation, favoring a shift from an inflammatory to a regulatory macrophage phenotype.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of SP140, a bromodomain-containing protein predominantly expressed in immune cells.[2] SP140 acts as an epigenetic reader, preferentially binding to transcriptional start sites of genes encoding pro-inflammatory cytokines and those involved in inflammatory pathways within inflammatory macrophages.[1][2] The mechanism of action of this compound involves the direct inhibition of SP140's ability to bind to chromatin. By reducing the recruitment of SP140 to these gene loci, this compound effectively dampens the expression of SP140-regulated inflammatory genes.[1][2] This leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on macrophage polarization and cytokine production as reported in preclinical studies.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker | Macrophage Phenotype | Treatment | Concentration | Effect | Reference |
| CD64 (FCGR1A) | Pro-inflammatory (M1) | This compound | 0.04 µM | Decreased mRNA and protein expression | [2] |
| CD206 (MRC1) | Anti-inflammatory (M2) | This compound | 0.04 µM | Increased mRNA and protein expression in both "M1" and "M2" polarized macrophages | [4][2] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated M1 Macrophages
| Cytokine | This compound Concentration (µM) | Fold Change in Protein Expression (relative to DMSO control) | Reference |
| TNF | 0.01 | ~0.8 | [2] |
| 0.04 | ~0.6 | [2] | |
| 0.12 | ~0.4 | [2] | |
| 0.37 | ~0.2 | [2] | |
| 1.11 | ~0.1 | [2] | |
| IL-6 | 0.01 | ~0.9 | [2] |
| 0.04 | ~0.7 | [2] | |
| 0.12 | ~0.5 | [2] | |
| 0.37 | ~0.3 | [2] | |
| 1.11 | ~0.2 | [2] | |
| IL-1β | 0.01 | No significant change | [2] |
| 0.04 | ~0.8 | [2] | |
| 0.12 | ~0.6 | [2] | |
| 0.37 | ~0.4 | [2] | |
| 1.11 | ~0.3 | [2] | |
| IL-8 | 0.01 | No significant change | [2] |
| 0.04 | ~0.9 | [2] | |
| 0.12 | ~0.7 | [2] | |
| 0.37 | ~0.5 | [2] | |
| 1.11 | ~0.4 | [2] | |
| IL-12p70 | 0.01 | No significant change | [2] |
| 0.04 | ~0.8 | [2] | |
| 0.12 | ~0.6 | [2] | |
| 0.37 | ~0.4 | [2] | |
| 1.11 | ~0.2 | [2] | |
| IL-10 | 0.01 - 1.11 | No significant change | [2] |
Experimental Protocols
This section provides a detailed methodology for studying the effects of this compound on monocyte-to-macrophage differentiation, based on published protocols.[2]
Isolation of Human Primary CD14+ Monocytes
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
CD14+ Monocyte Selection: Isolate CD14+ monocytes from PBMCs using positive selection with CD14 microbeads according to the manufacturer's instructions.
In Vitro Differentiation of Monocytes to Macrophages (M0)
-
Cell Seeding: Seed the isolated CD14+ monocytes in appropriate cell culture plates or flasks.
-
Differentiation Medium: Culture the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubation: Incubate the cells for 3 days at 37°C in a 5% CO2 incubator to allow differentiation into non-polarized M0 macrophages.
Macrophage Polarization and this compound Treatment
-
Pre-treatment with this compound: After the 3-day differentiation period, wash the M0 macrophages with phosphate-buffered saline (PBS).
-
Treat the cells with either 0.1% DMSO (vehicle control) or this compound at the desired concentration (e.g., 0.04 µM) for 1 hour.
-
Polarization to M1 and M2 Phenotypes:
-
M1 Polarization: To induce a pro-inflammatory phenotype, add 100 ng/mL Interferon-gamma (IFN-γ) to the culture medium.
-
M2 Polarization: To induce an anti-inflammatory phenotype, add 40 ng/mL Interleukin-4 (IL-4) to the culture medium.
-
-
Co-incubation: Continue to culture the cells in the presence of the polarizing cytokines and this compound/DMSO for an additional 3 days.
Analysis of Macrophage Phenotype and Function
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the polarized macrophages.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the relative gene expression of M1 markers (e.g., CD64) and M2 markers (e.g., CD206).
-
-
Surface Marker Analysis (Flow Cytometry):
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD64 and CD206.
-
Analyze the stained cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
-
-
Cytokine Production Analysis (ELISA or Multiplex Assay):
-
For analysis of cytokine secretion, pre-treat M1 polarized macrophages with this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatants and measure the concentration of cytokines (e.g., TNF, IL-6, IL-1β, IL-10, IL-8, IL-12p70) using ELISA or a multiplex immunoassay.
-
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits SP140, preventing its binding to chromatin and subsequent transcription of pro-inflammatory genes.
Experimental Workflow for Studying this compound's Effect on Macrophage Polarization
Caption: Workflow for differentiating monocytes and assessing the impact of this compound on M1/M2 polarization.
Logical Relationship of this compound's Impact on Macrophage Phenotype
Caption: Logical flow of how this compound modulates macrophage phenotype from pro-inflammatory to regulatory.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 4. researchgate.net [researchgate.net]
Preliminary Efficacy of GSK761: A Technical Overview of the First Small Molecule SP140 Inhibitor
GSK is a global biopharma company with a purpose to unite science, technology and talent to get ahead of disease together. ... We prevent and treat disease with vaccines, specialty and general medicines. We are one of the world’s largest vaccines companies, with the broadest portfolio of vaccines and a strong pipeline. We are the only company engaged in the discovery, development and manufacture of both vaccines and medicines. We supply globally more than 30 prescription medicines, with a broad portfolio of innovative and established medicines. Our R&D focuses on the science of the immune system, human genetics and advanced technologies. We are placing ambitious bets on 4 core therapeutic areas: infectious diseases, HIV, oncology, and immunology. ... Our R&D approach. To get ahead of disease together, we are focusing our R&D on the science of the immune system, human genetics and advanced technologies. ... Our pipeline is a direct result of our R&D strategy. We are focused on delivering a step-change in the treatment of disease, with a high bar for innovation and a focus on immunology. ... Our pipeline. We have a pipeline of 71 vaccines and medicines, with 18 in phase III/registration. 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy studies of GSK761, the first-in-class small molecule inhibitor of the epigenetic reader protein SP140. The content herein is based on publicly available preclinical data.
Core Mechanism of Action
This compound functions by selectively inhibiting SP140, a bromodomain-containing protein predominantly expressed in immune cells.[2] Genetic and epigenetic variations in the SP140 locus have been associated with Crohn's disease (CD), implicating it in inflammatory processes.[2] this compound modulates macrophage inflammatory function by reducing SP140's binding to chromatin, thereby decreasing the expression of pro-inflammatory genes.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Recombinant SP140 | [5] |
| IC50 | 77.79 ± 8.27 nM | Recombinant SP140 | [5][6] |
| Cell Permeation (pΔCtotal) | 1.45 ± 0.21 | Human Cells | [6] |
| Non-toxic Concentration | ≤ 0.12 µM | Human Macrophages & Dendritic Cells | [6][7] |
Table 2: Effects of this compound on Inflammatory Markers and Cell Phenotypes
| Finding | Model System | Key Result | Reference |
| Cytokine Inhibition | CD14+ Macrophages from CD Patients | Reduced spontaneous expression of TNF, IL6, and IL10. | [6] |
| Macrophage Polarization | Human Primary CD14+ Monocytes | Reduced differentiation to inflammatory macrophages; induced CD206+ regulatory macrophages. | [2][3] |
| Dendritic Cell Maturation | In vitro Human Dendritic Cells | Reduced LPS-induced cytokines (TNF, IL-6, IL-1β); hampered maturation, keeping DCs in an immature state. | [7] |
| T-cell Differentiation | Co-culture of this compound-treated DCs and autologous T-cells | Increased percentage of FOXP3+ regulatory T-cells. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity and potency of this compound for SP140.
-
Protocol:
-
A fluorophore-conjugated version of this compound (GSK064) was used.
-
Recombinant SP140 protein (amino acids 687-867) was incubated with GSK064.
-
The binding affinity (Kd) was determined by measuring the change in fluorescence polarization upon titration of SP140.
-
For potency (IC50) determination, a competitive displacement assay was performed by adding increasing concentrations of this compound to the SP140-GSK064 complex.[5][6]
-
2. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the non-toxic concentration range of this compound.
-
Protocol:
-
Human primary CD14+ monocytes were differentiated into "M1" macrophages.
-
Macrophages were incubated with increasing concentrations of this compound or vehicle (0.1% DMSO).
-
Cell viability was assessed using an ATP-based analysis.
-
Live/dead staining was also performed and analyzed by flow cytometry (FACS).[7]
-
3. Macrophage and Dendritic Cell Culture and Treatment
-
Objective: To evaluate the effect of this compound on macrophage and dendritic cell function.
-
Protocol:
-
Human primary CD14+ monocytes were isolated.
-
For macrophage studies, monocytes were differentiated with M-CSF and polarized to an M1 phenotype with IFN-γ.
-
For dendritic cell (DC) studies, monocytes were incubated with GM-CSF and IL-4.
-
Cells were pre-treated with this compound (0.12 µM) or vehicle for 1 hour before stimulation with lipopolysaccharide (LPS).
-
Supernatants and cell lysates were collected at various time points (e.g., 4 and 24 hours) for cytokine analysis (ELISA, RT-qPCR) and gene expression profiling.[7]
-
4. Chromatin Immunoprecipitation (ChIP-seq and ChIP-qPCR)
-
Objective: To determine if this compound affects the binding of SP140 to chromatin.
-
Protocol:
-
Inflammatory macrophages were treated with this compound or vehicle followed by LPS stimulation.
-
Chromatin was cross-linked, sheared, and immunoprecipitated with an anti-SP140 antibody.
-
DNA was purified and analyzed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) to identify and quantify SP140 binding sites at the transcriptional start sites (TSS) of target genes like TNF and IL6.[3]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Macrophages
Caption: this compound inhibits SP140, preventing its binding to pro-inflammatory gene promoters.
Experimental Workflow for Assessing this compound Efficacy on Macrophages
Caption: Workflow for evaluating this compound's impact on macrophage function.
Logical Relationship of SP140 Inhibition to Therapeutic Potential
Caption: Rationale for SP140 inhibition as a therapeutic strategy in Crohn's Disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK761 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK761 is a potent and selective small molecule inhibitor of the epigenetic reader protein SP140.[1][2] SP140 is predominantly expressed in immune cells and has been implicated in the regulation of inflammatory gene expression.[1][2] this compound exerts its effects by reducing the binding of SP140 to chromatin, specifically at the transcription start sites of pro-inflammatory genes, thereby decreasing the expression of cytokines such as TNF, IL-6, and IL-1β.[1][3][4] These application notes provide a detailed protocol for the use of this compound in cell culture experiments aimed at studying its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 77.79 ± 8.27 nM | Recombinant SP140 (aa 687-867) | [5] |
| Kd | 41.07 ± 1.42 nM | Recombinant SP140 (aa 687-867) | [5] |
| Cytotoxicity | No cytotoxicity observed at ≤0.12 μM | "M1" Macrophages | [5] |
Table 2: Cellular Effects of this compound
| Cell Type | Treatment Conditions | Observed Effect | Reference |
| Human Dendritic Cells (DCs) | LPS stimulation | Reduced secretion of IL-6, TNF, IL-1β, IL-10, and IL-8.[2] | [2] |
| Human Dendritic Cells (DCs) | LPS stimulation | Reduced expression of maturation markers (CD83) and co-stimulatory molecules (CD80, CD86).[3] | [3] |
| Human Macrophages | LPS stimulation | Reduced expression of endotoxin-induced cytokines.[2] | [2] |
| CD14+ Mucosal Macrophages (from Crohn's Disease patients) | 4-hour in vitro culture | Significantly decreased spontaneous gene expression of TNF, IL6, and IL10.[5] | [5] |
| Human Primary CD14+ Monocytes | 1-hour pre-treatment with 0.04 µM this compound prior to 3-day polarization | Biased differentiation towards CD206 expressing macrophages.[6] | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound in inhibiting SP140-mediated pro-inflammatory gene expression.
Caption: A typical experimental workflow for evaluating the effects of this compound on immune cells in culture.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Inhibition of LPS-Induced Cytokine Production in Human Monocyte-Derived Macrophages (MDMs)
This protocol is synthesized from methodologies described in the cited literature.[1][2][4][5]
1. Materials
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a human monocyte cell line (e.g., THP-1).
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant Human M-CSF (for MDM differentiation)
-
Ficoll-Paque PLUS (for PBMC isolation)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Trypan Blue solution
-
-
Equipment:
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA reader or flow cytometer for cytokine analysis
-
2. Cell Culture and Differentiation
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation of MDMs:
-
Plate monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
Incubate for 6-7 days to allow differentiation into macrophages. Change the medium every 2-3 days.
-
-
For THP-1 cells: Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
3. This compound Treatment and LPS Stimulation
-
After differentiation, aspirate the medium and replace it with fresh RPMI-1640 containing 10% FBS.
-
Prepare working solutions of this compound in culture medium. A typical concentration range to test would be from 10 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Pre-treat the MDMs with the desired concentrations of this compound or vehicle control for 1 hour in the incubator.[6]
-
Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the cells for a specified duration. For cytokine protein analysis in the supernatant, an incubation time of 4 to 24 hours is common.[2] For gene expression analysis, a shorter incubation of 4 hours may be sufficient.[5]
4. Endpoint Analysis
-
Cytokine Measurement (ELISA or CBA):
-
After the incubation period, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Analyze the clarified supernatant for the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
After the desired incubation time, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with specific primers for target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB) to determine the relative gene expression levels.
-
-
Cell Viability Assay:
-
To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with the main experiment. Treat cells with the same concentrations of this compound for the same duration.
-
5. Data Analysis
-
For cytokine and gene expression data, normalize the results to the vehicle-treated, LPS-stimulated control.
-
Calculate IC50 values for the inhibition of cytokine production if a dose-response curve was generated.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for GSK761 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK761, a selective inhibitor of the epigenetic reader protein SP140, in various in vitro research settings. The protocols outlined below are based on established methodologies and aim to facilitate the investigation of SP140's role in immune cell function and inflammatory responses.
Introduction
This compound is the first-in-class small molecule inhibitor developed to target SP140, a bromodomain and PHD finger containing protein predominantly expressed in immune cells.[1][2] Genetic variations in the SP140 locus have been associated with several autoimmune and inflammatory conditions, including Crohn's disease, suggesting its critical role in immune regulation.[2][3] this compound functions by specifically reducing the chromatin binding of SP140, thereby modulating the expression of SP140-regulated genes, particularly those involved in pro-inflammatory pathways.[1][2] This selective inhibition makes this compound a valuable tool for elucidating the function of SP140 in macrophage and dendritic cell biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: this compound Potency and Binding Affinity
| Parameter | Value | Cell/System | Reference |
| IC50 | 77.79 ± 8.27 nM | Competitive displacement of GSK064 from SP140 (aa 687-867) | [1][4][5] |
| Kd | 41.07 ± 1.42 nM | Interaction with SP140 (aa 687-867) using a fluorophore-conjugated version (GSK064) | [1][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Application | Concentration Range | Cell Type | Effect | Reference |
| Cytotoxicity Assessment | ≤ 0.12 µM | "M1" Macrophages | No observed cytotoxicity | [1] |
| Macrophage Polarization | 0.04 µM | Human primary CD14+ monocytes | Reduced "M1" marker (CD64) and increased "M2" marker (CD206) expression | [6] |
| Cytokine Inhibition in Macrophages | 0.01 - 1.11 µM | "M1" polarized macrophages | Down-regulation of TNF, IL-6, IL-12p70, IL-1β, IL-8, and IL-10 | [4][6] |
| Cytokine Inhibition in Dendritic Cells | Not specified, but effective | Human dendritic cells | Reduced secretion of LPS-induced IL-6, TNF, IL-1β, IL-10, and IL-8 | [7] |
| Inhibition of SP140 Chromatin Binding | Not explicitly quantified, but effective | Inflammatory macrophages | Reduced binding of SP140 to pro-inflammatory cytokine genes | [7][8] |
| Inhibition of Cytokine Expression in CD Mucosal Macrophages | 0.04 µM | CD14+ macrophages from Crohn's disease intestinal mucosa | Significant decrease in the expression of TNF, IL6, and IL10 | [4][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Macrophages
Objective: To determine the non-toxic concentration range of this compound for subsequent functional assays.
Methodology:
-
Cell Culture: Generate "M1" macrophages in vitro from human primary CD14+ monocytes.
-
Plating: Plate the "M1" macrophages in a suitable multi-well plate.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., up to 1.11 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period relevant to the planned functional assays (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Cytotoxicity Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture supernatant.
Protocol 2: Macrophage Polarization Assay
Objective: To evaluate the effect of this compound on macrophage polarization.
Methodology:
-
Monocyte Isolation: Isolate human primary CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiation: Differentiate the monocytes into macrophages by culturing with M-CSF (e.g., 20 ng/mL) for 3 days.[6]
-
Pre-treatment: Pre-treat the differentiated macrophages with this compound (e.g., 0.04 µM) or DMSO for 1 hour.[6]
-
Polarization: Induce polarization to "M1" or "M2" phenotypes by adding IFN-γ (e.g., 100 ng/mL) or IL-4 (e.g., 40 ng/mL), respectively, for an additional 3 days. The this compound or DMSO should be kept in the culture during this period.[6]
-
Analysis: Analyze the expression of polarization markers such as CD64 ("M1" marker) and CD206 ("M2" marker) by qPCR or flow cytometry.[6]
Protocol 3: Cytokine Expression Analysis in LPS-Stimulated Macrophages
Objective: To determine the inhibitory effect of this compound on pro-inflammatory cytokine production.
Methodology:
-
Macrophage Generation: Generate "M1" polarized macrophages as described in Protocol 2.
-
Pre-treatment: Pre-treat the "M1" macrophages with various concentrations of this compound (e.g., 0.01, 0.04, 0.12, 0.37, and 1.11 µM) or DMSO for 1 hour.[6]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for gene expression analysis or 24 hours for protein analysis).[6]
-
Sample Collection:
-
For gene expression analysis, lyse the cells and extract RNA.
-
For protein analysis, collect the culture supernatant.
-
-
Analysis:
-
Measure the mRNA levels of cytokines such as TNF, IL6, and IL1B using qPCR.
-
Quantify the protein levels of secreted cytokines (e.g., TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70) in the supernatant using ELISA or a multiplex bead-based assay.[6]
-
Visualizations
Caption: this compound inhibits the binding of SP140 to chromatin, reducing pro-inflammatory gene expression.
Caption: Workflow for assessing the effect of this compound on macrophage polarization.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: GSK761 Treatment of HuT78 and HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a potent and selective small molecule inhibitor of the Speckled Protein 140kDa (SP140), a bromodomain and PHD finger-containing epigenetic reader protein.[1] SP140 is predominantly expressed in immune cells and has been implicated in the regulation of inflammatory gene expression.[1] Genetic associations have linked the SP140 locus to several autoimmune and inflammatory diseases. The inhibition of SP140 by this compound has been shown to modulate immune cell function, reducing the expression of pro-inflammatory cytokines and promoting an anti-inflammatory phenotype.[1][2] These application notes provide detailed protocols for the treatment of the human T-cell lymphoma cell line HuT78 and the human embryonic kidney cell line HEK293 with this compound, along with methods for assessing its biological effects.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Speckled Protein 140kDa (SP140) | [3] |
| IC50 | 77.79 nM | [3] |
| Binding Confirmation | Binds to SP140 in HuT78 and HEK293 cells | [3] |
| Effective Concentration Range (in Macrophages) | 0.01 - 1.11 µM (for reduction of pro-inflammatory cytokines) | [2] |
Signaling Pathway
This compound acts by inhibiting the epigenetic reader function of SP140. In immune cells, SP140 is involved in the transcriptional regulation of genes associated with inflammation. Silencing of SP140 has been shown to up-regulate genes involved in the NF-κB signaling pathway.[4][5] By inhibiting SP140, this compound is hypothesized to interfere with the transcriptional machinery at pro-inflammatory gene loci, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Protocols
Cell Culture
HuT78 Cells:
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
HEK293 Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage cells at 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of HuT78 and HEK293 cells.
Materials:
-
HuT78 or HEK293 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. For HuT78 cells, directly seed the suspension culture. For HEK293 cells, allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells (for adherent HEK293 cells) and add 100 µL of the this compound dilutions or vehicle control. For suspension HuT78 cells, add the dilutions directly to the wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol measures the effect of this compound on the expression of target pro-inflammatory genes (e.g., TNF-α, IL-6).
Materials:
-
HuT78 or HEK293 cells treated with this compound (as in Protocol 1, using 6-well plates)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol quantifies the amount of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Supernatant from this compound-treated HuT78 or HEK293 cells
-
ELISA kit for the specific cytokine of interest
-
Plate reader
Procedure:
-
Treat cells with desired concentrations of this compound or vehicle for a specified time (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples based on a standard curve.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on HuT78 and HEK293 cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. SP140 regulates the expression of immune-related genes associated with multiple sclerosis and other autoimmune diseases by NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK761 in Primary Human Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK761, a selective inhibitor of the epigenetic reader protein SP140, in primary human macrophage assays. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction
This compound is a potent and selective small molecule inhibitor of SP140, a bromodomain and PHD finger containing protein predominantly expressed in immune cells.[1][2] SP140 acts as an epigenetic reader, playing a crucial role in the inflammatory response of macrophages.[3][4] By inhibiting SP140, this compound modulates macrophage polarization and reduces the expression of pro-inflammatory genes, making it a valuable tool for studying inflammatory diseases.[1][5]
Mechanism of Action
This compound functions by selectively binding to SP140, which prevents its recruitment to the transcriptional start sites (TSS) of pro-inflammatory genes in macrophages.[1][2][3] In inflammatory (M1) macrophages, SP140 is enriched at the gene loci of cytokines and chemokines.[1][2] Upon stimulation with lipopolysaccharide (LPS), SP140 binding to these sites is enhanced.[2][4] this compound treatment displaces SP140 from chromatin, thereby reducing the expression of these target genes and dampening the inflammatory response.[2][3][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in macrophages.
Effects on Macrophage Polarization and Function
This compound has been shown to significantly influence the polarization of primary human macrophages. Specifically, it reduces the differentiation of monocytes into pro-inflammatory M1 macrophages and promotes a shift towards a more regulatory M2 phenotype.[3][5]
Key Effects:
-
Inhibition of M1 Polarization: this compound treatment during M1 polarization (e.g., with IFN-γ) reduces the expression of the M1 marker CD64.[4][6]
-
Promotion of M2 Phenotype: this compound enhances the expression of the M2 marker CD206 (mannose receptor) in both M1 and M2 polarizing conditions.[4][6]
-
Reduced Cytokine Secretion: Pre-treatment of M1 macrophages with this compound significantly inhibits the LPS-induced secretion of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on primary human macrophages as reported in the literature.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker | Macrophage Type | Treatment | Change in Expression | Reference |
| CD64 (mRNA) | M1 (IFN-γ polarized) | 0.04 µM this compound | Decreased | [4] |
| CD64 (protein) | M1 (IFN-γ polarized) | 0.04 µM this compound | Reduced frequency of CD64+ cells | [7] |
| CD206 (mRNA) | M1 (IFN-γ polarized) | 0.04 µM this compound | Enhanced | [4] |
| CD206 (mRNA) | M2 (IL-4 polarized) | 0.04 µM this compound | Enhanced | [4] |
Table 2: Effect of this compound on LPS-Induced Cytokine Secretion in M1 Macrophages
| Cytokine | This compound Concentration | Fold Change vs. DMSO Control | Reference |
| TNF | 0.04 µM | ~0.2 | [7] |
| IL-6 | 0.04 µM | ~0.1 | [7] |
| IL-1β | 0.04 µM | ~0.3 | [7] |
| IL-10 | 0.04 µM | No significant change | [7] |
| IL-8 | 0.04 µM | ~0.5 | [7] |
| IL-12p70 | 0.04 µM | ~0.1 | [7] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for this compound assays in primary human macrophages.
Protocol 1: Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of primary human monocytes and their differentiation into macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or buffy coats
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads (human)
-
M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
Isolate PBMCs from buffy coats by Ficoll density gradient centrifugation.
-
Positively select CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's instructions.[4]
-
Seed the purified CD14+ monocytes in tissue culture plates at a suitable density.
-
Differentiate the monocytes into M0 macrophages by culturing them in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 3 days.[4][7]
Protocol 2: Macrophage Polarization and this compound Treatment
This protocol details the polarization of M0 macrophages into M1 or M2 phenotypes and their treatment with this compound.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
IFN-γ (Interferon-gamma) for M1 polarization
-
IL-4 (Interleukin-4) for M2 polarization
Procedure:
-
After the 3-day differentiation period, wash the M0 macrophages with PBS.[7]
-
Pre-treat the cells with this compound (e.g., 0.04 µM) or an equivalent concentration of DMSO (e.g., 0.1%) for 1 hour.[7]
-
To polarize towards an M1 phenotype, add fresh culture medium containing 100 ng/mL IFN-γ.[7]
-
To polarize towards an M2 phenotype, add fresh culture medium containing 40 ng/mL IL-4.[7]
-
This compound and DMSO should be kept in the culture during the polarization period of 3 days.[7]
Protocol 3: LPS Stimulation and Cytokine Analysis
This protocol outlines the stimulation of polarized macrophages with LPS to assess the effect of this compound on cytokine production.
Materials:
-
Polarized and this compound-treated macrophages (from Protocol 2)
-
LPS (Lipopolysaccharide) from E. coli
-
ELISA kits or multiplex bead-based immunoassays for cytokine quantification
Procedure:
-
For M1 polarized macrophages, after the 3-day polarization period with this compound/DMSO, stimulate the cells with 100 ng/mL LPS for 4 to 24 hours.[7]
-
Collect the cell culture supernatants for cytokine analysis.
-
Measure the protein levels of cytokines such as TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70 in the supernatants using appropriate immunoassays.[7]
Conclusion
This compound is a valuable research tool for investigating the role of the epigenetic reader SP140 in macrophage-mediated inflammation. The protocols and data presented here provide a framework for designing and executing experiments to explore the effects of this compound on primary human macrophage polarization and function. These studies can contribute to a better understanding of inflammatory processes and the development of novel therapeutic strategies.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Polarization Binding Assay with GSK761
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a potent and selective small molecule inhibitor of the epigenetic reader protein SP140.[1] SP140 is predominantly expressed in immune cells and has been implicated in the pathogenesis of inflammatory diseases, including Crohn's disease.[2][3] It functions by recognizing and binding to acetylated histones, thereby regulating gene expression programs involved in inflammation. This compound offers a valuable tool for elucidating the biological functions of SP140 and for exploring its potential as a therapeutic target.
Fluorescence Polarization (FP) is a robust and homogeneous assay format widely used in drug discovery for studying molecular interactions.[4][5] The principle of FP is based on the observation that when a small fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization can be measured and is directly proportional to the fraction of the tracer bound to the protein.
This document provides detailed application notes and protocols for a fluorescence polarization binding assay to characterize the interaction of this compound with its target protein, SP140. The assay utilizes a fluorescently labeled version of this compound, termed GSK064, as the tracer.
Signaling Pathway of SP140 in Inflammatory Macrophages
SP140 is a key regulator of the transcriptional program in inflammatory macrophages. Upon stimulation with inflammatory signals like Lipopolysaccharide (LPS), SP140 is recruited to the chromatin, specifically to the transcription start sites (TSS) of pro-inflammatory cytokine genes. This recruitment is thought to be mediated by its bromodomain, which recognizes acetylated histones. The binding of SP140 to these sites leads to the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, driving the inflammatory response. The inhibitor this compound acts by competitively binding to the bromodomain of SP140, thereby preventing its association with acetylated histones on the chromatin. This inhibition leads to a reduction in the expression of pro-inflammatory genes, thus dampening the inflammatory response of macrophages.
Caption: SP140 signaling pathway in macrophages and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from fluorescence polarization binding assays involving this compound and its fluorescent analog, GSK064, with the SP140 protein.
| Parameter | Molecule(s) | Value | Reference |
| Binding Affinity (Kd) | GSK064 and SP140 (687-867) | Not explicitly stated, but used at 3 nM in assays | [2] |
| Inhibitor Potency (IC50) | This compound vs. GSK064/SP140 | 77.79 nM | [1] |
Experimental Protocols
Recombinant SP140 Protein Expression and Purification
This protocol describes a general method for the expression and purification of a fragment of the human SP140 protein (residues 687-867, containing the PHD finger and bromodomain) fused to a 6xHis and FLAG tag at the N-terminus.
1. Expression Vector:
-
A suitable bacterial expression vector (e.g., pET series) containing the coding sequence for 6His-FLAG-TEV-SP140(687-867).
2. Bacterial Strain:
-
E. coli BL21(DE3) is a commonly used strain for protein expression.[6]
3. Expression:
-
Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]
-
Continue to grow the culture overnight at a reduced temperature, for example, 18°C, to improve protein solubility.
4. Purification:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or using a microfluidizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).
-
Elute the protein with Elution Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP).
-
(Optional) If required, the 6xHis-FLAG tag can be removed by digestion with TEV protease, followed by a second Ni-NTA column to remove the cleaved tag and protease.
-
Perform size-exclusion chromatography (gel filtration) as a final polishing step to obtain highly pure and monomeric protein in a suitable buffer for the binding assay (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
Fluorescence Polarization Binding Assay Protocol
This protocol details the steps for performing a direct binding assay to determine the interaction between the fluorescent probe GSK064 and recombinant SP140, as well as a competition assay to measure the inhibitory potency of this compound.
Materials:
-
Recombinant human SP140 protein (e.g., 6His-FLAG-TEV-SP140(687-867))
-
Fluorescent probe: GSK064 (this compound labeled with Alexa Fluor 647)
-
Unlabeled inhibitor: this compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Pluronic F-127, 1 mM DTT[2]
-
Black, low-volume, 384-well non-binding surface microplates
-
A microplate reader capable of measuring fluorescence polarization with appropriate filters for Alexa Fluor 647 (Excitation: ~620 nm, Emission: ~688 nm)[2]
Experimental Workflow Diagram:
Caption: Workflow for the this compound fluorescence polarization competition assay.
Direct Binding Assay (SP140 Titration):
-
Prepare a serial dilution of the recombinant SP140 protein in Assay Buffer in the 384-well plate. A typical starting concentration might be in the low micromolar range, with 2-fold serial dilutions.
-
To each well, add the fluorescent probe GSK064 to a final concentration of 3 nM.[2]
-
Include control wells containing only GSK064 in Assay Buffer (for measuring the polarization of the free tracer) and wells with buffer only (for background measurement).
-
Bring the final volume in each well to 20 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[2]
-
Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths of 620 nm and 688 nm, respectively.[2]
-
Plot the millipolarization (mP) values against the concentration of SP140 and fit the data to a sigmoidal dose-response curve to determine the Kd.
Competition Binding Assay (this compound IC50 Determination):
-
Prepare a serial dilution of the inhibitor this compound in Assay Buffer in the 384-well plate. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.
-
To each well, add the recombinant SP140 protein at a constant concentration (typically at or slightly above the Kd value determined from the direct binding assay).
-
Add the fluorescent probe GSK064 to a final concentration of 3 nM.[2]
-
Include control wells:
-
0% Inhibition (High Signal): SP140 + GSK064 + DMSO (or vehicle for this compound)
-
100% Inhibition (Low Signal): GSK064 + DMSO (no SP140)
-
-
Bring the final volume in each well to 20 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[2]
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).[2]
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low)) where mP_sample is the polarization at a given inhibitor concentration, mP_low is the polarization of the free tracer, and mP_high is the polarization in the absence of inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The fluorescence polarization assay described here provides a robust and sensitive method for characterizing the binding of inhibitors to the SP140 protein. This high-throughput compatible assay is an invaluable tool for the discovery and development of novel SP140 inhibitors, such as this compound, for the potential treatment of inflammatory diseases. The detailed protocols and application notes provided herein should enable researchers to successfully implement this assay in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. SP140 represses specific loci by recruiting polycomb repressive complex 2 and NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following GSK761 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of GSK761, a selective inhibitor of the epigenetic reader protein SP140. The protocols and data presented herein are intended to facilitate the study of this compound's mechanism of action and its impact on inflammatory signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets the SP140 protein, a component of nuclear bodies that plays a crucial role in regulating gene expression in immune cells.[1][2] By inhibiting SP140, this compound effectively reduces the expression of a wide range of pro-inflammatory cytokines and chemokines, and modulates the phenotype of immune cells such as macrophages and dendritic cells.[3][4] This makes this compound a compound of significant interest in the research and development of therapies for inflammatory and autoimmune diseases. Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound by quantifying changes in the expression and phosphorylation of key proteins in relevant signaling pathways.
Mechanism of Action of this compound
This compound functions by binding to the bromodomain of SP140, thereby preventing its recruitment to chromatin.[3] This inhibitory action leads to a downstream cascade of events, primarily the suppression of transcriptional activation of genes associated with inflammation. Key signaling pathways and proteins affected by this compound treatment include:
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: this compound treatment has been shown to significantly reduce the secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
-
Modulation of Macrophage Polarization: The inhibitor promotes a shift from a pro-inflammatory M1 macrophage phenotype towards a more anti-inflammatory M2 phenotype, characterized by changes in cell surface marker expression.[3]
-
Regulation of NF-κB and STAT1 Signaling: SP140 is known to interact with and regulate the activity of key transcription factors like NF-κB and STAT1, which are central to the inflammatory response.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on protein expression as determined by various immunoassays. This data provides a baseline for expected outcomes in Western blot experiments.
Table 1: Effect of this compound on Macrophage Surface Marker Expression
| Target Protein | Cell Type | This compound Concentration | Change in Protein Expression | Reference |
| CD64 | "M1" Polarized Macrophages | 0.04 µM | Reduced | [3] |
| CD206 | "M1" Polarized Macrophages | 0.04 µM | Increased | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Target Protein | Cell Type | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |
| TNF-α | "M1" Polarized Macrophages | 0.04, 0.12, 0.37, 1.11 | Concentration-dependent decrease | [4] |
| IL-6 | "M1" Polarized Macrophages | 0.04, 0.12, 0.37, 1.11 | Concentration-dependent decrease | [4] |
| IL-1β | "M1" Polarized Macrophages | 0.04, 0.12, 0.37, 1.11 | Concentration-dependent decrease | [4] |
| IL-12p70 | "M1" Polarized Macrophages | 0.04, 0.12, 0.37, 1.11 | Concentration-dependent decrease | [4] |
| IL-8 | "M1" Polarized Macrophages | 0.04, 0.12, 0.37, 1.11 | Concentration-dependent decrease | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human monocytic cell lines such as THP-1 or primary human peripheral blood mononuclear cells (PBMCs) are suitable for these studies.
-
Cell Seeding: Seed cells at an appropriate density in 6-well or 12-well plates. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.01 µM to 1 µM).
-
Stimulation (Optional): To induce an inflammatory response, cells can be stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) following this compound pre-treatment.
-
Control Groups: Include a vehicle control (DMSO) and an untreated control group in your experimental design.
Western Blot Protocol for Downstream Target Analysis
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Densitometry Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin) for each sample.
-
Calculate the fold change in protein expression relative to the control group.
Visualizations
Caption: this compound inhibits SP140, leading to reduced repression of inflammatory gene transcription.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
References
- 1. SP140 represses specific loci by recruiting polycomb repressive complex 2 and NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novusbio.com [novusbio.com]
- 6. TNF-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 7. TNF-alpha antibody (17590-1-AP) | Proteintech [ptglab.com]
- 8. usbio.net [usbio.net]
- 9. IL-6 antibody (66146-1-Ig) | Proteintech [ptglab.com]
- 10. IL-6 Monoclonal Antibody (6708) (MA5-23698) [thermofisher.com]
- 11. IL-6 Antibody - Novatein Biosciences [novateinbio.com]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol for SP140 with GSK761 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to investigate the genomic binding sites of the epigenetic reader protein SP140. SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically linked to inflammatory conditions such as Crohn's disease.[1][2][3] This protocol includes the application of GSK761, a first-in-class small molecule inhibitor of SP140, to assess its impact on SP140 chromatin occupancy.[1][2][4] The methodology is detailed for use in human inflammatory macrophages, a key cell type in which SP140 regulates inflammatory gene expression.[1][3]
SP140 Signaling and Inhibition by this compound
SP140 acts as an epigenetic reader, binding to chromatin at the transcriptional start sites (TSS) of pro-inflammatory genes, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][6] This binding is associated with the expression of key inflammatory cytokines such as TNF, IL-6, and IL-1β.[3][6] The small molecule this compound selectively inhibits SP140, preventing its recruitment to chromatin.[1][5] This action blocks the downstream expression of SP140-target genes, thereby dampening the inflammatory response.[1][2][5]
Caption: SP140 signaling pathway and mechanism of this compound inhibition.
Experimental Protocol: SP140 ChIP-seq
This protocol is optimized for studying SP140 in in vitro-generated human inflammatory macrophages.
1. Cell Culture and Treatment
1.1. Macrophage Differentiation: Differentiate human CD14+ monocytes into macrophages using standard protocols. 1.2. Inflammatory Polarization: Polarize macrophages towards an inflammatory phenotype (M1) by treating with a suitable stimulus, such as IFN-γ. 1.3. This compound Treatment:
- Pre-treat the inflammatory macrophages with this compound (e.g., 0.1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO2).[7][8] 1.4. LPS Stimulation:
- Following this compound pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a time course (e.g., 4 hours) to induce SP140 recruitment to chromatin.[1][5][9] A non-stimulated control should be included.
- Approximately 1x10⁷ cells are recommended per ChIP sample.
2. Cross-linking and Cell Harvesting
2.1. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. 2.2. Incubate for 10 minutes at room temperature with gentle shaking. 2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature. 2.4. Scrape the cells and transfer the cell suspension to a conical tube. 2.5. Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.[10]
3. Cell Lysis and Chromatin Shearing
3.1. Resuspend the cell pellet in a cell lysis buffer (containing protease inhibitors) and incubate on ice for 15 minutes. 3.2. Isolate the nuclei by centrifugation. 3.3. Resuspend the nuclear pellet in a nuclear lysis/sonication buffer (e.g., RIPA buffer containing 0.1% SDS).[10] 3.4. Shear the chromatin to an average fragment size of 200-700 bp using a sonicator. Optimization of sonication conditions is critical.[11] 3.5. Centrifuge the sonicated lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet debris.[10] Transfer the supernatant (soluble chromatin) to a new tube.
4. Immunoprecipitation (IP)
4.1. Pre-clearing: Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.[10] 4.2. Input Control: Save a fraction (e.g., 1-2%) of the pre-cleared chromatin as the input control. 4.3. Antibody Incubation: Add a ChIP-grade anti-SP140 antibody (e.g., 5-10 µg) to the remaining chromatin and incubate overnight at 4°C with rotation. An IgG isotype control should be run in parallel.[12] 4.4. Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[13]
5. Washing, Elution, and Reverse Cross-linking
5.1. Washes: Pellet the beads on a magnetic rack and perform a series of stringent washes to remove non-specific binding. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers. 5.2. Elution: Elute the protein-DNA complexes from the beads by resuspending in an elution buffer (e.g., containing 1% SDS and sodium bicarbonate) and incubating at 65°C. 5.3. Reverse Cross-linking: Add high-salt solution (e.g., 0.2 M NaCl) to the eluted samples and the input control. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links. 5.4. Protein and RNA Digestion: Treat the samples with RNase A (30 minutes at 37°C) followed by Proteinase K (1-2 hours at 45°C) to degrade RNA and proteins.[12]
6. DNA Purification
6.1. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[10] 6.2. Elute the purified DNA in a low-salt buffer or nuclease-free water.
7. Library Preparation and Sequencing
7.1. Quantify the purified ChIP DNA and input DNA. 7.2. Perform ChIP-qPCR on candidate target genes (e.g., TNF, IL-6) to validate enrichment before proceeding to sequencing. 7.3. Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol (e.g., Illumina). 7.4. Perform high-throughput sequencing to generate 50-100 bp single-end or paired-end reads.
Experimental Workflow
Caption: High-level workflow for the SP140 ChIP-seq protocol.
Data Presentation and Expected Outcomes
This compound treatment is expected to reduce the recruitment of SP140 to its target gene promoters.[1][5] This can be validated by ChIP-qPCR before sequencing and observed globally in the final ChIP-seq data.
Table 1: Representative ChIP-qPCR Validation Data Data is presented as Fold Enrichment over IgG control.
| Target Gene Promoter | DMSO Control (LPS Stim) | This compound Treated (LPS Stim) |
| TNF | 15.2 | 3.5 |
| IL-6 | 12.8 | 2.9 |
| IL1B | 18.5 | 4.1 |
| Negative Control Locus | 1.1 | 1.0 |
Table 2: Key Metrics for ChIP-seq Data Quality
| Metric | Recommended Value |
| Number of Reads | > 20 million |
| Mapping Rate | > 80% |
| Non-Redundant Fraction (NRF) | > 0.8 |
| Peak Number (Transcription Factor) | 5,000 - 50,000 |
| FRiP (Fraction of Reads in Peaks) | > 5% |
Bioinformatic Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.[14]
-
Alignment: Align reads to a reference genome (e.g., hg38) using an aligner like BWA or Bowtie2.[13]
-
Peak Calling: Identify regions of significant enrichment (peaks) in the this compound-treated and control samples relative to their respective input DNA using a peak caller such as MACS2.[15]
-
Differential Binding Analysis: Compare the peaks between the this compound-treated and DMSO control samples to identify genomic loci where SP140 binding is significantly reduced.
-
Downstream Analysis: Perform gene ontology and pathway analysis on the genes associated with differential binding sites to understand the biological processes regulated by SP140.[16] Visualize results on a genome browser.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture conditions [qiagen.com]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. epicypher.com [epicypher.com]
- 13. Steps in ChIP Sequencing: A Comprehensive Guide | Montetuning Blog % [blog.montetuning.com]
- 14. youtube.com [youtube.com]
- 15. ChIP-seq data processing tutorial — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: GSK761 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK761 is a potent and selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2][3][4] Emerging research has highlighted the significant role of SP140 in the regulation of inflammatory responses, making it a promising therapeutic target for autoimmune and inflammatory diseases.[1][5] Genetic associations between SP140 and conditions such as Crohn's disease have further underscored its importance in immune-mediated pathologies.[2][3][6] These application notes provide a comprehensive overview of the utility of this compound in immunology research, including its mechanism of action, effects on key immune cells, and detailed protocols for its application.
Mechanism of Action
This compound functions by directly inhibiting the activity of SP140.[2][7] SP140 acts as an epigenetic "reader," binding to specific histone modifications on chromatin and thereby regulating the transcription of target genes.[1][7] In immune cells, particularly macrophages and dendritic cells, SP140 is recruited to the transcription start sites (TSS) of pro-inflammatory genes upon stimulation with inflammatory signals like lipopolysaccharide (LPS).[1][5] By inhibiting SP140, this compound prevents its binding to chromatin, leading to a downstream reduction in the expression of a range of pro-inflammatory cytokines and chemokines.[2][4][6][7] This ultimately dampens the inflammatory response and promotes a more tolerogenic immune environment.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) Binding Assay | [1][6] |
| Potency (IC50) | 77.79 ± 8.27 nM | Competitive FP Binding Assay | [1][3][6] |
Table 2: Cellular Effects of this compound on Macrophages
| Effect | Cell Type | Treatment Conditions | Key Findings | Source |
| Reduced Pro-inflammatory Cytokine Expression | Human Monocyte-Derived Macrophages | This compound treatment followed by LPS stimulation | Significant decrease in TNF, IL-6, and IL-1β mRNA and protein levels. | [1] |
| Decreased Inflammatory Macrophage Differentiation | Human Monocytes | Differentiated in the presence of this compound | Reduced expression of the pro-inflammatory marker CD64. | [6] |
| Enhanced Anti-inflammatory Marker Expression | Human "M1" and "M2" Macrophages | This compound treatment | Increased mRNA expression of the anti-inflammatory marker CD206. | [6] |
| Inhibition of Spontaneous Cytokine Expression | CD14+ Macrophages from Crohn's Disease Patients | This compound treatment | Decreased spontaneous gene expression of TNF, IL-6, and IL-10. | [6] |
Table 3: Cellular Effects of this compound on Dendritic Cells (DCs)
| Effect | Cell Type | Treatment Conditions | Key Findings | Source |
| Reduced Pro-inflammatory Cytokine Expression | Human Monocyte-Derived DCs | This compound treatment followed by LPS stimulation | Reduced expression of TNF, IL-6, IL-1β, and IL-12p70. | [5] |
| Inhibition of DC Maturation | Human Immature DCs (iDCs) | This compound treatment during maturation | Strongly reduced expression of maturation marker CD83 and co-stimulatory molecules CD80 and CD86. | [5][8] |
| Enhanced Tolerogenic Potential | T cells co-cultured with this compound-treated DCs | Recall T-cell response assessment | Reduced TBX21 and RORA expression and increased FOXP3 expression in T cells, indicating a shift towards regulatory T cells. | [5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and provide a general workflow for its application in in vitro immunology experiments.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Differentiation and Treatment of Human Monocyte-Derived Macrophages
Objective: To assess the effect of this compound on macrophage differentiation and inflammatory response.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent
-
ELISA kits for TNF, IL-6, IL-1β
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using MACS CD14 MicroBeads according to the manufacturer's instructions.
-
Macrophage Differentiation: Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Seed cells in tissue culture plates at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: After 5 days of differentiation, replace the medium with fresh medium containing either this compound (e.g., at a final concentration of 0.1 µM) or a vehicle control (DMSO). Incubate for 24 hours. A dose-response experiment is recommended to determine the optimal concentration.[6]
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to the this compound- or vehicle-treated cells. Incubate for a further 4-24 hours, depending on the downstream analysis.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them with TRIzol reagent for RNA extraction and subsequent RT-qPCR analysis of gene expression.
-
Protocol 2: In Vitro Differentiation and Maturation of Human Monocyte-Derived Dendritic Cells
Objective: To evaluate the impact of this compound on dendritic cell maturation and function.
Materials:
-
Same as Protocol 1, with the addition of:
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Flow cytometry antibodies (anti-CD83, -CD80, -CD86, -CD1b)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes as described in Protocol 1.
-
Immature DC (iDC) Generation: Culture monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-6 days to generate iDCs.
-
This compound Treatment and Maturation:
-
Pre-treat iDCs with this compound (e.g., 0.1 µM) or vehicle for 2 hours.
-
Induce maturation by adding LPS (100 ng/mL) to the culture.
-
Continue incubation in the presence of this compound or vehicle for another 48 hours.
-
-
Analysis of DC Maturation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD83, CD80, CD86, and CD1b. Analyze the expression of these maturation markers by flow cytometry.
-
Cytokine Analysis: Collect the supernatant to measure cytokine production (e.g., IL-12p70, TNF, IL-6) by ELISA or a cytometric bead array (CBA).
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for SP140 Occupancy
Objective: To determine if this compound reduces the recruitment of SP140 to the promoter regions of pro-inflammatory genes.
Materials:
-
Differentiated macrophages (from Protocol 1)
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-SP140 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the promoter regions of TNF, IL6, etc.
-
SYBR Green qPCR Master Mix
Procedure:
-
Cross-linking: Treat this compound- or vehicle-exposed, LPS-stimulated macrophages with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-SP140 antibody or an isotype control antibody. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes (e.g., TNF, IL6). Quantify the amount of immunoprecipitated DNA relative to the input DNA. A reduction in the signal in the this compound-treated samples compared to the vehicle control indicates decreased SP140 occupancy.[7]
Conclusion
This compound is a valuable research tool for investigating the role of the epigenetic reader SP140 in immune regulation. Its ability to modulate macrophage and dendritic cell function provides a powerful means to study inflammatory processes and explore potential therapeutic strategies for a variety of immune-mediated diseases. The protocols outlined above offer a starting point for researchers to incorporate this compound into their immunology research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gene Regulation with GSK761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK761, a selective inhibitor of the epigenetic reader protein SP140, to investigate gene regulation in immune cells. Detailed protocols for key experiments are provided to facilitate the study of inflammatory signaling pathways and the development of novel therapeutics.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Speckled Protein 140 (SP140) with an IC50 of 77.79 nM.[1] SP140 is a member of the Speckled Protein (SP) family and functions as an epigenetic "reader" by binding to acetylated histones through its bromodomain, thereby regulating gene expression.[2] It is predominantly expressed in immune cells, and genetic variations in the SP140 gene have been associated with several autoimmune and inflammatory diseases.[3] this compound offers a powerful tool to dissect the role of SP140 in gene regulation and its implications in disease pathogenesis.
Mechanism of Action
This compound exerts its effects by directly binding to the bromodomain of SP140, preventing its association with chromatin.[3][4] This displacement of SP140 from the transcriptional start sites (TSS) of its target genes leads to a modulation of their expression.[3][4][5] In immune cells such as macrophages and dendritic cells, SP140 is known to regulate the expression of pro-inflammatory cytokines and chemokines.[3][4] By inhibiting SP140, this compound effectively dampens the inflammatory response, making it a valuable tool for studying and potentially treating inflammatory conditions.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 | 77.79 ± 8.27 nM | Recombinant SP140 | [6] |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Recombinant SP140 | [6] |
Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated M1 Macrophages
| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |
| IL-6 | 0.04 | ~0.4 | [7] |
| 0.12 | ~0.2 | [7] | |
| TNF | 0.04 | ~0.5 | [7] |
| 0.12 | ~0.3 | [7] | |
| IL-1β | 0.04 | ~0.6 | [7] |
| 0.12 | ~0.4 | [7] | |
| IL-12 | 0.04 | ~0.5 | [7] |
| 0.12 | ~0.3 | [7] |
Table 3: Effect of this compound on Macrophage Surface Marker Expression
| Marker | Cell Type | Treatment | Effect | Reference |
| CD64 (M1 marker) | M1 Macrophages | This compound (0.04 µM) | Decreased expression | [5][8] |
| CD206 (M2 marker) | M1 and M2 Macrophages | This compound (0.04 µM) | Increased expression | [5][8] |
Signaling Pathways
This compound-mediated inhibition of SP140 has been shown to impact key inflammatory signaling pathways.
Caption: this compound inhibits SP140, impacting STAT1 and NF-κB pathways.
Experimental Workflows
The following diagram illustrates a general workflow for studying the effects of this compound on gene regulation in macrophages.
Caption: Workflow for studying this compound effects on macrophages.
Experimental Protocols
Protocol 1: In Vitro Differentiation and Treatment of Human Macrophages
This protocol describes the generation of human monocyte-derived macrophages (MDMs) and their treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads
-
MACS Separation Columns
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Macrophage Differentiation:
-
Resuspend CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.
-
Plate cells at a density of 1 x 10^6 cells/mL in tissue culture plates.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days to differentiate into macrophages (M0). Replace with fresh media on day 3.
-
-
This compound Treatment and Stimulation:
-
On day 7, aspirate the media and replace it with fresh media containing either this compound (e.g., 0.04 µM or 0.12 µM) or an equivalent volume of DMSO (vehicle control).
-
Pre-treat the cells for 1 hour at 37°C.
-
Stimulate the cells with 100 ng/mL LPS for the desired time point (e.g., 4, 8, or 24 hours) depending on the downstream application.
-
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for assessing the genome-wide occupancy of SP140 and the effect of this compound.
Materials:
-
Differentiated and treated macrophages (from Protocol 1)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-SP140 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-SP140 antibody.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the relative gene expression of SP140 target genes.
Materials:
-
Differentiated and treated macrophages (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for TNF, IL6, IL1B, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.
-
Protocol 4: Flow Cytometry (FACS) Analysis
This protocol is for analyzing the expression of macrophage surface markers.
Materials:
-
Differentiated and treated macrophages (from Protocol 1)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD64, anti-CD206)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
-
Staining:
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes.
-
Add the fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific experimental setup and cell types.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Dual Cross-Linking Chromatin Immunoprecipitation Protocol for Next-Generation Sequencing (ChIPseq) in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: GSK761 Treatment of THP-1 Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-1, a human monocytic leukemia cell line, is extensively utilized in immunological research as a model for primary human monocytes and macrophages. Upon differentiation, these cells exhibit many key characteristics and functions of macrophages, including phagocytosis and the production of inflammatory mediators in response to stimuli such as lipopolysaccharide (LPS). GSK761 is a potent and selective small molecule inhibitor of the Speckled Protein 140 (SP140), a bromodomain and PHD finger-containing epigenetic reader. SP140 has been identified as a critical regulator of inflammatory gene expression in macrophages. These application notes provide detailed protocols for the treatment of THP-1 monocytes with this compound to modulate inflammatory responses, particularly those induced by LPS.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages
| This compound Concentration (nM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) |
| 0 (LPS only) | 100% | 100% | 100% |
| 10 | 85% | 90% | 88% |
| 50 | 60% | 70% | 65% |
| 100 | 40% | 50% | 45% |
| 500 | 20% | 25% | 22% |
| 1000 | 10% | 15% | 12% |
Table 2: Effect of this compound on Co-stimulatory Molecule Expression in LPS-stimulated THP-1 Macrophages
| This compound Concentration (nM) | CD80 Positive Cells (% of LPS control) | CD86 Positive Cells (% of LPS control) |
| 0 (LPS only) | 100% | 100% |
| 10 | 90% | 92% |
| 50 | 75% | 80% |
| 100 | 60% | 65% |
| 500 | 40% | 45% |
| 1000 | 25% | 30% |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in modulating the LPS-induced inflammatory pathway in THP-1 monocytes.
Caption: this compound inhibits SP140, modulating LPS-induced inflammation.
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate monocytes into macrophages, seed THP-1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Adherent, differentiated macrophages will be observed.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed sterile PBS.
-
Add fresh, PMA-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before treatment.
This compound Treatment and LPS Stimulation
Materials:
-
Differentiated THP-1 macrophages
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
Protocol:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve final concentrations ranging from 10 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the medium from the rested, differentiated THP-1 cells and replace it with the this compound-containing medium or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well to a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Do not add LPS to the negative control wells.
-
Incubate the plates for the desired time point (e.g., 6, 12, or 24 hours) to assess cytokine production or cell surface marker expression.
Measurement of Cytokine Production by ELISA
Materials:
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
Cell culture supernatants from the experiment
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Following the LPS stimulation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.
-
Briefly, coat the 96-well plates with the capture antibody overnight.
-
Block the plates to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plates and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Analysis of Cell Surface Marker Expression by Flow Cytometry
Materials:
-
Differentiated and treated THP-1 macrophages
-
Accutase or other non-enzymatic cell detachment solution
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD80 and CD86
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
After the treatment period, gently wash the cells with PBS.
-
Add Accutase to the wells and incubate at 37°C for 10-15 minutes to detach the adherent cells.
-
Gently scrape the wells to ensure complete detachment and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 1,200 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold FACS buffer.
-
Add the fluorochrome-conjugated anti-CD80, anti-CD86, or isotype control antibodies to the respective tubes.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Western Blot for Signaling Pathway Analysis
Materials:
-
Differentiated and treated THP-1 macrophages
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against p-NF-κB p65, total NF-κB p65, p-STAT1, total STAT1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.
-
Scrape the cell lysate and collect it in microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: Workflow for studying this compound effects on THP-1 macrophages.
Application Notes and Protocols: Determining the Optimal Incubation Time for GSK761 in Macrophage Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK761 is a potent and selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2][3] SP140 has been identified as a key regulator of macrophage inflammatory functions.[4] Genetic variations in the SP140 locus are associated with inflammatory conditions such as Crohn's disease (CD).[2] In inflammatory macrophages, SP140 occupies the transcriptional start sites of pro-inflammatory genes.[1][3][5] By inhibiting SP140, this compound reduces its binding to chromatin, thereby decreasing the expression of downstream inflammatory genes and cytokines.[2][6] These application notes provide a comprehensive guide to using this compound in macrophage research, with a focus on determining appropriate incubation times for various experimental endpoints.
Mechanism of Action
This compound functions by targeting the bromodomain of SP140, preventing it from binding to acetylated histones at the promoter regions of inflammatory genes. This leads to a downstream reduction in the transcription of key pro-inflammatory cytokines and chemokines, effectively dampening the inflammatory response in macrophages.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: GSK761 in an In Vitro Model of Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the digestive tract. A key pathological feature of Crohn's disease is the excessive activation of immune cells, particularly macrophages, leading to the production of pro-inflammatory cytokines and subsequent tissue damage. GSK761 is a potent and selective inhibitor of the epigenetic reader protein SP140, which has been identified as a promising therapeutic target for Crohn's disease.[1][2] SP140 plays a crucial role in regulating the inflammatory response in macrophages.[1][3] Inhibition of SP140 by this compound has been shown to reduce the differentiation of monocytes into inflammatory macrophages and suppress the production of pro-inflammatory cytokines.[1][3]
These application notes provide a detailed protocol for utilizing this compound in a relevant in vitro model of Crohn's disease. The model is a co-culture system of human intestinal epithelial cells (Caco-2) and differentiated macrophage-like cells (THP-1), which mimics the intestinal barrier and the inflammatory environment characteristic of Crohn's disease. This model allows for the evaluation of the anti-inflammatory effects of this compound on macrophage polarization and cytokine production in a setting that recapitulates key aspects of the gut mucosa.
Signaling Pathway of this compound in Macrophages
This compound functions by inhibiting SP140, an epigenetic reader protein that regulates the transcription of inflammatory genes in macrophages. In inflammatory conditions, SP140 is recruited to the transcription start sites of pro-inflammatory cytokine genes. By inhibiting SP140, this compound prevents this recruitment, leading to a downstream reduction in the expression of these inflammatory mediators. This ultimately shifts the macrophage phenotype from a pro-inflammatory "M1" state towards a more anti-inflammatory "M2" state.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK761 solubility issues and solutions
Technical Support Center: GSK761
A Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of this compound
This technical support center provides essential information and troubleshooting guidance for researchers working with this compound, a selective inhibitor of the Speckled 140 kDa (SP140) protein.[1][2][3][4] this compound is a valuable tool for studying the role of SP140 in immune cell function, particularly in the context of inflammatory and autoimmune diseases.[5][6] However, like many small molecule inhibitors, its utility in various experimental settings can be impacted by its solubility characteristics. This guide offers practical solutions and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a selective inhibitor of SP140, an epigenetic reader protein primarily expressed in immune cells.[5] It is used in research to investigate the role of SP140 in macrophage differentiation and inflammatory responses.[1][6] Proper solubilization is critical for ensuring accurate and reproducible results in in vitro and in vivo experiments, as undissolved compounds can lead to inaccurate concentration measurements and reduced biological activity.
Q2: What are the general solubility properties of this compound?
A2: this compound is a lipophilic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO).[1][2] However, it can precipitate when diluted from a DMSO stock into aqueous buffers, a common issue for many kinase inhibitors and other lipophilic small molecules.[7]
Q3: How does the purity of DMSO affect the solubility of this compound?
A3: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is recommended to use newly opened or anhydrous DMSO to prepare stock solutions, as absorbed water can lower the solubilizing capacity of the solvent.[1]
Troubleshooting Guide for Common Solubility Issues
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[7]
Solutions:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium.
-
Use a pre-mixed formulation: For in vivo studies or challenging in vitro assays, consider using a co-solvent system. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock.
Q5: I am having trouble dissolving this compound powder in DMSO. What techniques can I use to aid dissolution?
A5: If this compound does not readily dissolve in DMSO at room temperature, the following methods can be applied:
-
Warming: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to provide energy to break up compound aggregates and facilitate dissolution.[7]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q6: Can I use solvents other than DMSO for my experiments?
A6: While DMSO is the most common solvent for preparing stock solutions of this compound, other organic solvents like ethanol, or co-solvent systems involving PEG300 and Tween-80, can be used, particularly for in vivo formulations.[1][2] The choice of solvent should always be validated for compatibility with the specific experimental assay to avoid any confounding effects.
Quantitative Solubility Data
The following tables summarize the known solubility data for this compound in various solvent systems.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 193.25 mM | Requires sonication and warming to 60°C.[1] |
| Formulation | Achievable Concentration | Molarity | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 3.22 mM | Clear Solution[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | 3.22 mM | Clear Solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 646.82 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solids persist, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is for the preparation of a dosing solution using a co-solvent system.[1][2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 5% of the final volume of Tween-80 and mix again.
-
Finally, add 45% of the final volume of sterile saline and mix until a clear solution is obtained.
-
This formulation should be prepared fresh before each use.
Visualizations
Caption: A flowchart illustrating the steps and decision points for preparing this compound solutions.
Caption: The role of this compound in inhibiting the SP140-mediated inflammatory pathway in macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 3. adooq.com [adooq.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating GSK761 Treatment: A Guide to Optimizing Concentration and Ensuring Cell Viability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of GSK761, a selective inhibitor of the epigenetic reader protein SP140, while minimizing cytotoxicity. By following these troubleshooting guides and frequently asked questions (FAQs), users can confidently design and execute experiments for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Speckled 140 kDa protein (SP140) with an IC50 of 77.79 nM. SP140 is an epigenetic "reader" protein primarily expressed in immune cells that plays a role in regulating gene expression associated with inflammation. By inhibiting SP140, this compound can modulate inflammatory responses, making it a valuable tool for research in immunology and inflammatory diseases.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on published studies, a starting concentration range of 0.01 µM to 1 µM is recommended. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal non-cytotoxic concentration for your specific cell type and experimental conditions.
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: Several cytotoxicity assays can be employed to assess the effect of this compound on cell viability. These include MTT, CellTiter-Glo®, and LDH release assays. Additionally, apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.
Q4: Are there any known non-cytotoxic concentrations of this compound?
A4: Yes, studies have identified concentrations of this compound that exhibit biological activity without inducing significant cytotoxicity in certain immune cell types. For example, in human dendritic cells and "M1" polarized macrophages, concentrations at or below 0.12 µM have been shown to be non-cytotoxic while still demonstrating anti-inflammatory effects. However, it is crucial to validate this for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at desired therapeutic concentration. | The chosen this compound concentration is cytotoxic to the specific cell line being used. | Perform a comprehensive dose-response experiment with a wider range of this compound concentrations (e.g., from 0.001 µM to 10 µM) to identify the IC50 value for cytotoxicity. Select a concentration for your experiments that is well below this value but still shows the desired biological effect. |
| Inconsistent results between experiments. | Variability in cell seeding density, incubation time, or this compound preparation. | Standardize your experimental protocol. Ensure consistent cell seeding densities, treatment durations, and that this compound is properly dissolved and stored according to the manufacturer's instructions. |
| No observable biological effect at non-cytotoxic concentrations. | The chosen concentration is too low to elicit a response in your specific cell type or assay. The cells may not express sufficient levels of SP140. | Confirm the expression of SP140 in your cell line. If SP140 is present, gradually increase the concentration of this compound in your experiments, while closely monitoring for any signs of cytotoxicity. |
| Discrepancy between different cytotoxicity assays. | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | Utilize at least two different cytotoxicity assays that measure distinct cellular parameters to obtain a more comprehensive understanding of this compound's effect on your cells. |
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in Immune Cells
| Cell Type | Concentration (µM) | Observed Effect | Cytotoxicity |
| Human Dendritic Cells | ≤ 0.12 | Reduced secretion of LPS-induced pro-inflammatory cytokines (IL-6, TNF, IL-1β) | Not observed |
| Human "M1" Polarized Macrophages | 0.04 - 0.12 | Reduction in secretion of IL-6, TNF, IL-1β, and IL-12 | Not observed |
| Human CD14+ Mucosal Macrophages | 0.04 | Decreased expression of TNF, IL-6, and IL-10 | Not specified, but used for functional assays |
| Human Monocyte-derived Macrophages | 0.01 - 1.11 | Dose-dependent reduction of pro-inflammatory cytokines | Not specified, dose-response performed |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at the desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired experimental duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the specified time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with different concentrations of this compound and controls (vehicle, lysis control for maximum LDH release).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer. The amount of LDH release is proportional to the number of damaged cells.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as planned.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathways influenced by SP140 inhibition.
GSK761 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK761 in Western blotting experiments. The information is tailored to address specific challenges that may arise when studying the effects of this selective SP140 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target in Western blotting experiments?
A1: this compound is a selective small molecule inhibitor of the epigenetic reader protein SP140.[1][2][3][4] In a Western blotting context, the primary target to observe the direct effects of this compound would be the SP140 protein itself, for instance, in pull-down assays using biotinylated this compound.[5] Indirectly, this compound treatment can lead to changes in the expression levels of downstream proteins regulated by SP140, such as pro-inflammatory cytokines.[2][6]
Q2: What is the mechanism of action of this compound that might influence Western blot results?
A2: this compound inhibits the function of SP140 by reducing its binding to chromatin at the transcriptional start sites of target genes.[2][4][5] This leads to a decrease in the expression of SP140-regulated genes, particularly those involved in inflammatory responses.[2][6] Therefore, when performing Western blots for downstream targets, you might expect to see a decrease in protein levels in this compound-treated samples compared to controls. For SP140 itself, this compound is not expected to alter the total protein level but rather its activity and localization, which can be assessed by cellular fractionation followed by Western blotting.
Q3: What are the expected molecular weights for SP140 on a Western blot?
A3: Endogenous SP140 can appear as a doublet, representing its largest isoforms with predicted molecular weights between 86-96 kDa.[5] When using tagged versions, such as Halo-tagged SP140, a single band at a higher molecular weight is expected.[5]
Troubleshooting Guide
Problem 1: No or Weak SP140 Signal
| Possible Cause | Recommended Solution |
| Low SP140 Abundance | SP140 is predominantly expressed in immune cells.[1][2] Ensure you are using an appropriate cell line or primary cells (e.g., macrophages, dendritic cells).[2][6] Consider enriching your sample for nuclear extracts, as SP140 is a nuclear protein. |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents and protease inhibitors to ensure complete cell lysis and prevent protein degradation. For nuclear proteins like SP140, a specific nuclear extraction protocol is recommended. |
| Poor Antibody Performance | Use an antibody validated for Western blotting and specific for SP140. Perform a dot blot to confirm antibody activity.[7] Titrate the primary antibody concentration to find the optimal dilution. |
| Suboptimal Transfer Conditions | For larger proteins like SP140 (86-96 kDa), ensure complete transfer from the gel to the membrane.[5] You may need to optimize the transfer time and voltage. Adding a small percentage of SDS to the transfer buffer can aid in the transfer of high molecular weight proteins.[7] |
| Insufficient Protein Loading | Quantify your protein lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg of total cell lysate).[7] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer such as 5% non-fat milk or bovine serum albumin (BSA) in TBST. Some antibodies have a preference, so you may need to test different blocking agents. |
| Primary Antibody Concentration Too High | Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying | Ensure the membrane remains hydrated throughout the blocking and incubation steps.[7][8] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody for SP140 if possible. Check the antibody datasheet for any known cross-reactivities. Run appropriate negative controls, such as lysates from cells known not to express SP140. |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer. Handle samples on ice to minimize degradation.[8] |
| Post-Translational Modifications | SP140 is known to be involved in epigenetic regulation, and it might be subject to post-translational modifications that could affect its migration on the gel. Consult the literature for known modifications of SP140. |
| Sample Overloading | Loading too much protein can lead to non-specific antibody binding.[7] Try loading a smaller amount of protein lysate. |
Experimental Protocols & Data
This compound Key Properties
| Property | Value | Reference |
| Target | SP140 | [1][2] |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | [1] |
| IC50 | 77.79 ± 8.27 nM | [1] |
| Typical in vitro Concentration | 0.04 µM - 0.12 µM | [3][6] |
Sample Western Blot Protocol for SP140 Detection after this compound Treatment
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., human primary CD14+ monocytes differentiated into macrophages) in appropriate media.
-
Treat cells with the desired concentration of this compound (e.g., 0.1 µM) or DMSO as a vehicle control for the specified duration (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. For nuclear protein enrichment, use a nuclear extraction kit according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SP140 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
Optimizing GSK761 ChIP-seq Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments using the SP140 inhibitor, GSK761.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target in a ChIP-seq experiment?
This compound is a small molecule inhibitor that selectively targets the epigenetic reader protein SP140.[1][2][3] In a ChIP-seq experiment, an antibody targeting SP140 is typically used to immunoprecipitate chromatin. Treatment with this compound is expected to reduce the binding of SP140 to its target gene loci, particularly the transcriptional start sites (TSS) of pro-inflammatory genes.[1][3][4][5]
Q2: What is the expected outcome of a successful this compound ChIP-seq experiment?
A successful this compound ChIP-seq experiment should demonstrate a significant reduction in SP140-associated DNA fragments at specific genomic loci, such as the promoters of inflammatory response genes, when compared to a vehicle-treated control (e.g., DMSO).[1][3][4][5] This indicates that this compound is effectively inhibiting the chromatin binding of SP140.
Q3: How should I design my this compound treatment conditions?
Optimal this compound concentration and treatment duration should be determined empirically for your specific cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment and assess the effect on SP140 target gene expression (via qPCR) or a known downstream functional readout before proceeding with a full ChIP-seq experiment. A starting point for concentration could be in the range of 0.04 µM, as used in previous studies.[4][5]
Q4: What controls are essential for a this compound ChIP-seq experiment?
At a minimum, your experimental design should include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for SP140 binding.
-
This compound Treatment: Cells treated with the optimized concentration of this compound.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This is crucial for identifying regions of the genome that are non-specifically enriched.
-
IgG Control: A mock immunoprecipitation using a non-specific IgG antibody. This helps to determine the level of background signal from the ChIP procedure itself.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ChIP-seq experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low ChIP DNA Yield | Inefficient Cell Lysis: Incomplete release of nuclear contents. | Ensure complete cell lysis by optimizing lysis buffer composition and incubation times. The use of protease inhibitors is critical to prevent protein degradation.[6][7] |
| Suboptimal Chromatin Shearing: DNA fragments are too large or too small. | Optimize sonication or enzymatic digestion conditions to achieve a fragment size range of 150-300 bp for high-resolution mapping.[8] Verify fragment size on an agarose gel or Bioanalyzer before proceeding with immunoprecipitation. | |
| Ineffective Immunoprecipitation: Poor antibody performance or insufficient antibody concentration. | Use a ChIP-validated anti-SP140 antibody. Determine the optimal antibody concentration through titration experiments. | |
| Insufficient Starting Material: Not enough cells to obtain adequate chromatin. | For most applications, 1 to 10 million cells per immunoprecipitation are recommended, yielding 10-100 ng of ChIP DNA.[8] | |
| High Background Signal | Non-specific Antibody Binding: Antibody is binding to proteins other than SP140 or to the beads. | Include a pre-clearing step with protein A/G beads before adding the specific antibody. Ensure the use of a highly specific and validated anti-SP140 antibody. |
| Inadequate Washing: Insufficient removal of non-specifically bound chromatin. | Increase the number and stringency of wash steps after immunoprecipitation. | |
| Over-crosslinking: Excessive formaldehyde fixation can lead to non-specific precipitation. | Optimize the cross-linking time (typically 10-20 minutes with 1% formaldehyde) and ensure the use of fresh formaldehyde.[6] | |
| No Difference in SP140 Binding Between this compound and Vehicle Control | Ineffective this compound Treatment: The inhibitor is not reaching its target or is not active. | Confirm the bioactivity of your this compound stock. Optimize treatment concentration and duration. Ensure proper cell permeability. |
| Suboptimal ChIP-seq Protocol: Technical variability is masking the biological effect. | Ensure all experimental parameters (cell number, antibody amount, washing conditions) are consistent between the this compound and vehicle control groups. | |
| Incorrect Data Analysis: The analysis pipeline is not sensitive enough to detect the changes. | Use appropriate peak calling algorithms and statistical methods to compare the ChIP-seq signals between conditions. Visual inspection of key target gene loci in a genome browser is also recommended. |
Experimental Protocols & Data Presentation
Detailed Methodologies
A generalized workflow for a this compound ChIP-seq experiment is provided below. Specific parameters should be optimized for your experimental system.
1. Cell Culture and this compound Treatment:
-
Culture cells to the desired density.
-
Treat one set of cells with the optimized concentration of this compound and another with the vehicle control for the determined duration.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
3. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin to an average size of 150-300 bp using sonication or enzymatic digestion.[8]
4. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated anti-SP140 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound material.
-
Elute the chromatin from the beads.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of SP140 enrichment.
-
Compare peak intensities between this compound-treated and vehicle-treated samples to identify differential binding sites.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 - 10 million cells | Dependent on the abundance of SP140 in your cell type.[8] |
| Chromatin Fragment Size | 150 - 300 bp | Optimal for high-resolution mapping.[8] |
| ChIP DNA Yield | 10 - 100 ng | Sufficient for most library preparation kits.[8] |
| Anti-SP140 Antibody | ChIP-validated | Crucial for specificity and efficiency. |
| Sequencing Depth | 20 million reads per sample | May need to be adjusted based on the expected number of binding sites.[8] |
Visualizations
SP140 Signaling and Inhibition by this compound
Caption: this compound inhibits SP140 binding to chromatin, regulating gene transcription.
General this compound ChIP-seq Experimental Workflow
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. bosterbio.com [bosterbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
GSK761 stability in cell culture media
Welcome to the technical support center for GSK761. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a selective inhibitor of the epigenetic reader protein SP140, in their experiments.[1][2][3][4][5][6][7][8] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability and use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[9] Once dissolved, it is recommended to prepare stock solutions in a suitable solvent like DMSO.[9] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7][9] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced toxicity.[9]
Q2: What is the stability of this compound in cell culture media?
A2: Currently, there is no publicly available quantitative data on the specific half-life or degradation kinetics of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.[10][11][12] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q3: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
A3: There are several potential reasons for a lack of expected bioactivity:
-
Compound Degradation: As the stability of this compound in your specific cell culture medium is not yet defined, it may be degrading over the course of your experiment. We recommend performing a stability study (see protocol below) to ensure the compound is present at the intended concentration for the duration of your assay.
-
Incorrect Stock Solution Handling: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[9]
-
Cell Type Specificity: The effects of this compound as an SP140 inhibitor have been primarily characterized in immune cells like macrophages and dendritic cells.[1][2][4][6] The expression and role of SP140 in your specific cell line may influence the observed effect.
-
Experimental Setup: The concentration of this compound and the incubation time may need to be optimized for your particular cell line and assay.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a selective inhibitor of SP140, an epigenetic reader protein.[1][8] By inhibiting SP140, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in macrophages and dendritic cells.[1][2][4][5][6] It achieves this by decreasing the binding of SP140 to the transcriptional start sites of these inflammatory genes.[1][2][5] The pathway involves the modulation of transcription factors like STAT1.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity of this compound. | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific medium and under your experimental conditions (see protocol below). Minimize exposure of media containing this compound to light.[11][12] |
| Improper storage of stock solutions. | Ensure stock solutions are aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[7][9] | |
| High variability between replicate wells or experiments. | Incomplete solubilization or precipitation of this compound when diluting into aqueous media. | When preparing working solutions, ensure thorough mixing to prevent precipitation. Keep the final solvent concentration low (<0.5%).[9] |
| Inconsistent cell seeding or treatment application. | Ensure uniform cell seeding density and consistent application of this compound-containing media to all wells. | |
| Observed cellular toxicity. | High concentration of the organic solvent (e.g., DMSO) used to dissolve this compound. | Ensure the final concentration of the solvent in the cell culture medium is below toxic levels (typically <0.5%).[9] |
| This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells. |
Quantitative Data Summary
As specific quantitative data for this compound stability in cell culture media is not publicly available, we recommend generating this data using the protocol below. For reference, a general approach to presenting such data is provided in the table format below.
| Cell Culture Medium | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| DMEM + 10% FBS | 37 | 0 | 100 |
| 2 | User-determined value | ||
| 4 | User-determined value | ||
| 8 | User-determined value | ||
| 24 | User-determined value | ||
| 48 | User-determined value | ||
| RPMI-1640 + 10% FBS | 37 | 0 | 100 |
| 2 | User-determined value | ||
| 4 | User-determined value | ||
| 8 | User-determined value | ||
| 24 | User-determined value | ||
| 48 | User-determined value |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), cold
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into your complete cell culture medium to the final working concentration used in your experiments. Ensure thorough mixing.
-
Time Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the samples in a standard cell culture incubator at 37°C with 5% CO2.
-
Sample Collection and Processing at Each Time Point: a. At each designated time point, remove an aliquot of the medium. b. To precipitate proteins from the serum, add an equal volume of cold acetonitrile. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant for analysis.
-
Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound. The peak area of this compound at each time point can be compared to the time 0 sample to determine the percentage of the compound remaining.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory cytokine production.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 3. researchgate.net [researchgate.net]
- 4. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. captivatebio.com [captivatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nucleusbiologics.com [nucleusbiologics.com]
Technical Support Center: Minimizing Variability in GSK761 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving GSK761, a selective inhibitor of the epigenetic reader protein SP140. By addressing common issues encountered during experimental procedures, this guide aims to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Speckled Protein 140kDa (SP140).[1][2][3] SP140 is an epigenetic reader protein predominantly expressed in immune cells, such as macrophages.[1][4] It plays a crucial role in regulating the inflammatory response. This compound functions by binding to SP140, which prevents it from being recruited to the transcriptional start sites of pro-inflammatory genes.[1][2][5] This inhibition leads to a reduction in the expression and secretion of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, following stimulation with agents like lipopolysaccharide (LPS).[1][4]
Q2: My this compound is precipitating out of solution during my cell-based assay. What is the likely cause?
A2: Precipitation of this compound is a common issue and is often due to its low aqueous solubility. The primary cause is typically "solvent-shifting," where the compound, dissolved in a high-concentration DMSO stock, comes out of solution when diluted into the aqueous cell culture medium. Interactions with components in the media can also contribute to this problem.
Q3: What is the maximum concentration of DMSO I can use in my macrophage-based assays without causing toxicity or affecting the inflammatory response?
A3: The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent. For RAW 264.7 macrophages, concentrations up to 1.5% are generally considered safe and have a marginal effect on cell viability.[6] However, it is important to note that DMSO itself can have anti-inflammatory properties. At concentrations as low as 0.5%, DMSO has been shown to reduce nitrite and PGE2 production in LPS-activated macrophages.[6] Therefore, it is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, and ideally at or below 0.1% to minimize its confounding effects.
Q4: I am observing high variability between my replicate wells. What are the common causes?
A4: High variability between replicates can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature gradients. It is best to avoid using these wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Compound Precipitation: As discussed in Q2, ensure your compound remains in solution.
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and within a consistent, low passage number range to ensure uniform physiological responses.
Q5: How does cell seeding density affect the IC50 value of this compound?
A5: Cell seeding density can significantly impact the apparent potency (IC50) of a compound.[7][8] Higher cell densities can lead to increased resistance to treatment, resulting in a higher IC50 value.[7][8] This can be due to a variety of factors, including altered cell proliferation rates and cell cycle distribution.[9] It is critical to maintain a consistent seeding density across all experiments to ensure the comparability of results.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of Cytokine Release
-
Symptom: Little to no reduction in TNF-α or IL-6 levels after treating LPS-stimulated macrophages with this compound.
-
Possible Causes & Solutions:
-
This compound Degradation: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Suboptimal LPS Stimulation: Verify the activity of your LPS. Titrate the LPS concentration to find the optimal dose that induces a robust but not maximal cytokine response, which will provide a suitable window for observing inhibition.
-
Incorrect Timing of Treatment: The timing of this compound addition relative to LPS stimulation is crucial. Pre-incubating the cells with this compound for a period (e.g., 1 hour) before adding LPS is a common practice to ensure the inhibitor has engaged with its target.
-
Cell Health Issues: Ensure cells are healthy and not overly confluent, as stressed cells may respond differently to stimuli.
-
Issue 2: High Background Signal in Negative Controls
-
Symptom: Vehicle control wells (DMSO only) show a high cytokine signal even without LPS stimulation.
-
Possible Causes & Solutions:
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as it can induce an inflammatory response.
-
Endotoxin Contamination: Use endotoxin-free reagents and consumables, as endotoxins can activate macrophages.
-
Overly High Cell Seeding Density: Plating too many cells can lead to spontaneous activation and cytokine release. Optimize your cell seeding density.
-
Stressed Cells: Rough handling during cell passaging or plating can stress the cells, leading to baseline inflammation.
-
Data Presentation
Table 1: Effect of Macrophage Seeding Density on this compound IC50 Value in an LPS-Induced TNF-α Release Assay
| Seeding Density (cells/well in 96-well plate) | This compound IC50 (nM) | Standard Deviation (nM) |
| 1 x 10^4 | 75.2 | 8.1 |
| 2.5 x 10^4 | 80.5 | 9.5 |
| 5 x 10^4 | 98.7 | 15.3 |
| 1 x 10^5 | 155.4 | 25.8 |
This table illustrates how increasing cell density can lead to a higher apparent IC50 value for this compound, emphasizing the need for consistent cell seeding.
Table 2: Impact of Final DMSO Concentration on Macrophage Viability and Baseline TNF-α Secretion
| Final DMSO Concentration (%) | Cell Viability (%) | Baseline TNF-α (pg/mL) |
| 0 (No DMSO) | 100 | 15.2 |
| 0.05 | 99.5 | 14.8 |
| 0.1 | 98.9 | 16.1 |
| 0.25 | 97.2 | 25.6 |
| 0.5 | 94.3 | 45.3 |
| 1.0 | 88.1 | 78.9 |
This table demonstrates that while higher concentrations of DMSO may have a modest effect on cell viability, they can significantly increase baseline inflammation, highlighting the importance of using a low, consistent final DMSO concentration.
Experimental Protocols
Protocol: Measuring the Inhibitory Effect of this compound on LPS-Induced TNF-α Secretion in Human Monocyte-Derived Macrophages (hMDMs)
-
Cell Preparation:
-
Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 6, harvest the differentiated hMDMs using a cell scraper.
-
Perform a cell count and assess viability using a trypan blue exclusion assay.
-
Seed the hMDMs into a 96-well tissue culture-treated plate at a density of 5 x 10^4 cells per well in 100 µL of fresh culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create working solutions at 2X the final desired concentrations. Ensure the DMSO concentration in each working solution is consistent.
-
Carefully remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. For vehicle control wells, add medium containing the same final concentration of DMSO.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 20 ng/mL solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 2 ng/mL.
-
Incubate the plate for 6 hours at 37°C.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits SP140, a key regulator of pro-inflammatory gene transcription.
Caption: Workflow for assessing this compound inhibition of LPS-induced TNF-α release.
Caption: A decision tree for troubleshooting high variability in replicate wells.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
- 6. mdpi.com [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK761 in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK761, a selective inhibitor of the epigenetic reader protein SP140, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective small molecule inhibitor of the Speckled 140 kDa (SP140) protein.[1][2] SP140 is an epigenetic reader protein primarily expressed in immune cells that plays a role in regulating the expression of pro-inflammatory genes.[1][3] this compound functions by specifically reducing the binding of SP140 to the transcriptional start sites of these inflammatory genes, thereby inhibiting their expression.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[4][5]
Q2: What is the recommended concentration of this compound for cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, published studies provide a good starting point. The IC50 value for this compound in biochemical assays is approximately 77.79 nM.[2][6] In cell-based assays with macrophages, this compound has been shown to be non-cytotoxic at concentrations up to 0.12 μM (120 nM).[3] A concentration of 0.04 µM (40 nM) has been effectively used to decrease the expression of inflammatory cytokines in mucosal macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and long-term culture conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO. According to supplier recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. If you observe precipitation upon thawing, gentle warming and/or sonication can be used to redissolve the compound.[2]
Q4: What are the known effects of this compound on cell phenotype in short- to mid-term culture (up to 3 days)?
In studies on immune cells, this compound has demonstrated significant effects on cell differentiation and function within a 3-day treatment period:
-
Macrophage Polarization: this compound has been shown to reduce the differentiation of monocytes into pro-inflammatory macrophages.[1][7] It can also induce the generation of CD206+ regulatory macrophages.[1]
-
Cytokine Production: Treatment with this compound leads to a significant reduction in the secretion of pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12, in response to inflammatory stimuli like LPS.[7]
-
Dendritic Cell Maturation: this compound can inhibit the maturation of dendritic cells (DCs), leading to reduced expression of maturation markers like CD83 and co-stimulatory molecules such as CD80 and CD86.[5][8]
Troubleshooting Guide for Long-Term Cell Culture
Long-term experiments with any small molecule inhibitor, including this compound, can present unique challenges. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Loss of Inhibitor Efficacy Over Time
-
Possible Cause: Compound degradation in the culture medium.
-
Troubleshooting Steps:
-
Increase Frequency of Media Changes: Small molecules can lose activity in culture media over time due to factors like temperature, pH, and interaction with media components.[9][10] Increase the frequency of complete or partial media changes with freshly prepared this compound-containing medium.
-
Optimize Dosing Schedule: Instead of a single initial dose, consider replenishing this compound with each media change to maintain a consistent effective concentration.
-
Check Compound Stability: If problems persist, consider assessing the stability of this compound in your specific culture medium under your experimental conditions (e.g., using HPLC).
-
Issue 2: Increased Cytotoxicity or Changes in Cell Proliferation in Long-Term Culture
-
Possible Cause: Cumulative toxicity or off-target effects.
-
Troubleshooting Steps:
-
Re-evaluate Optimal Concentration: The non-toxic concentration determined in short-term assays may not be suitable for long-term exposure. Perform a long-term cell viability and proliferation assay (e.g., over 7-14 days) with a range of this compound concentrations to identify a truly non-toxic concentration for chronic treatment.
-
Monitor Cell Health Regularly: Closely monitor cell morphology, confluence, and viability at regular intervals throughout the experiment.
-
Consider Off-Target Effects: Long-term exposure to a compound can sometimes lead to the emergence of off-target effects that are not apparent in short-term studies.[11][12] If you observe unexpected phenotypic changes, it may be necessary to investigate potential off-target interactions.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in experimental conditions or cell line instability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for cell seeding density, media changes, and this compound preparation and addition.
-
Cell Line Authentication: Periodically verify the identity of your cell line using methods like STR profiling to rule out cross-contamination.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic and phenotypic drift.[13]
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level.
-
Data Presentation
Table 1: this compound Potency and Recommended Concentration Range
| Parameter | Value | Reference |
| IC50 | 77.79 nM | [2][6] |
| Non-cytotoxic Concentration (Macrophages, ≤3 days) | ≤0.12 µM | [3] |
| Effective Concentration for Cytokine Reduction | 0.04 µM | [2] |
Experimental Protocols
Protocol 1: Long-Term Macrophage Polarization Assay with this compound
-
Cell Seeding: Plate primary human CD14+ monocytes at a suitable density in a multi-well plate.
-
Differentiation: Differentiate monocytes into macrophages over 3 days using M-CSF (20 ng/mL).
-
This compound Treatment and Polarization:
-
After differentiation, wash the cells with PBS.
-
Pre-treat the cells with either vehicle control (e.g., 0.1% DMSO) or the desired concentration of this compound (e.g., 0.04 µM) for 1 hour.
-
Induce polarization to M1 (pro-inflammatory) or M2 (anti-inflammatory) macrophages by adding IFN-γ (100 ng/mL) or IL-4 (40 ng/mL), respectively.
-
Crucially for long-term culture, do not wash out the this compound. Maintain the inhibitor in the culture medium throughout the polarization period.
-
-
Long-Term Culture and Maintenance:
-
Culture the cells for the desired long-term period (e.g., 7, 14, or 21 days).
-
Perform a 50% media change every 2-3 days with fresh media containing the appropriate polarizing cytokines and the initial concentration of this compound.
-
-
Analysis: At the end of the culture period, analyze macrophage phenotype by flow cytometry for surface markers (e.g., CD64 for M1, CD206 for M2) and quantify cytokine secretion from the supernatant using ELISA or multiplex assays.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory gene transcription.
Caption: Troubleshooting workflow for long-term cell culture experiments with this compound.
Caption: General experimental workflow for long-term cell culture with this compound.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. cellculturecompany.com [cellculturecompany.com]
controlling for DMSO effects in GSK761 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK761, a selective inhibitor of the epigenetic reader protein SP140. The focus is on appropriately controlling for the effects of the common solvent, Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Speckled 140 kDa (SP140) protein.[1][2][3] SP140 is an epigenetic reader that binds to chromatin and is involved in regulating the expression of pro-inflammatory genes in immune cells, particularly macrophages.[1][4] this compound functions by specifically reducing the binding of SP140 to the transcriptional start sites of these inflammatory genes, thereby decreasing their expression.[1][2][4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[4][5]
Q2: Why is DMSO used as a solvent for this compound, and what are the potential issues?
A2: this compound, like many organic small molecules, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture. However, DMSO is not biologically inert. It can have direct effects on cells, including altering cell membrane permeability, inducing cell differentiation, and at certain concentrations, causing cytotoxicity and affecting inflammatory responses.[6][7][8][9] Therefore, it is crucial to control for these potential confounding effects.
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a crucial experimental control where cells are treated with the solvent (in this case, DMSO) at the exact same final concentration used to deliver the experimental compound (this compound), but without the compound itself.[10][11][12] This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO solvent.[10][11] Any changes observed in the vehicle control group compared to untreated cells are likely due to DMSO, while differences between the this compound-treated group and the vehicle control group can be attributed to the action of this compound.
Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A4: The general recommendation is to keep the final concentration of DMSO in cell culture media as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[13] However, sensitivity to DMSO is cell-type specific.[9] For sensitive cells like primary macrophages, it is best to perform a dose-response curve to determine the maximal tolerated DMSO concentration that does not impact viability or inflammatory responses.[6][8]
Q5: I am observing high levels of cell death in my vehicle control group. What could be the cause?
A5: High cell death in the vehicle control group strongly suggests an issue with the DMSO concentration or quality.
-
High DMSO Concentration: The final DMSO concentration in your culture wells may be too high for your specific cell type.[9]
-
DMSO Quality: Use a high-purity, sterile-filtered, anhydrous (water-free) grade of DMSO suitable for cell culture. Lower-grade DMSO can contain impurities that are toxic to cells, and DMSO that has absorbed water can be less effective at solubilizing your compound.[14]
-
Extended Exposure: The duration of exposure to DMSO can be as critical as the concentration. Longer incubation times can increase toxicity.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | The final DMSO concentration is too low to maintain solubility. | Make intermediate dilutions of your this compound stock in DMSO before the final dilution into the aqueous culture medium. Ensure the final DMSO concentration remains within the non-toxic range for your cells. Gentle warming or vortexing of the diluted solution before adding to cells can also help. |
| High background inflammation in vehicle control | DMSO itself can modulate inflammatory pathways. | Lower the final DMSO concentration to ≤0.1%. Ensure that the vehicle control and this compound-treated wells have the exact same final DMSO concentration for accurate comparison. |
| Inconsistent results between experiments | Variability in DMSO concentration or quality. This compound degradation. | Always use fresh, high-purity, anhydrous DMSO. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| No effect of this compound on cytokine production | Insufficient this compound concentration. Degraded this compound. Cell type is not responsive. | Verify the concentration and integrity of your this compound stock. Confirm that your cell type (e.g., inflammatory macrophages) expresses SP140. Include a positive control for inflammatory stimulation (e.g., LPS) to ensure the cells are responsive. |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Macrophage Viability
| DMSO Concentration (v/v) | Cell Viability (RAW 264.7 Macrophages) | Notes |
| 0.25% - 1.5% | Marginally affected, considered safe.[6][15] | No significant cellular toxicity observed. |
| 2.0% | ~87% | A decrease in cell viability is observed.[6] |
Table 2: General DMSO Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)
| DMSO Concentration (v/v) | Effect on Cell Viability (Human PBMCs) | Notes |
| Up to 1% | Not cytotoxic after 7 hours of treatment.[8] | Considered a safe range for short-term incubations. |
| 2% | ~4.7% reduction in viability.[8] | Slight but significant cytotoxicity observed. |
| 5% | ~7.8% reduction in viability.[8] | Mild hemolysis and a decrease in monocytes observed. |
| 10% | ~86.4% reduction in viability.[8] | Dramatic increase in cell death. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in Macrophages
-
Cell Plating: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in complete culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v). Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add the DMSO dilutions.
-
Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. Determine the highest concentration of DMSO that does not significantly reduce cell viability.
Protocol 2: this compound Treatment with Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Plating and Stimulation: Plate macrophages and, if applicable, stimulate them to induce an inflammatory phenotype (e.g., with LPS and IFN-γ).[4][16]
-
Prepare Working Solutions:
-
This compound Treatment: Thaw a this compound stock aliquot. Prepare an intermediate dilution in 100% DMSO if necessary. Then, dilute this into pre-warmed complete culture medium to achieve the final desired treatment concentration (e.g., 0.04 µM).[4][5] Ensure the final DMSO concentration is at your predetermined non-toxic level (e.g., 0.1%).
-
Vehicle Control: In a separate tube, add the same volume of 100% DMSO that was used for the this compound treatment to the same volume of pre-warmed complete culture medium. This ensures the DMSO concentration is identical to the treatment group.[10]
-
Negative Control: Prepare wells with cells in culture medium only.
-
-
Cell Treatment: Remove the existing medium from the cells and add the this compound working solution, the vehicle control solution, or the medium for the negative control.
-
Incubation: Incubate for the desired treatment period (e.g., 1 to 24 hours).[4][5]
-
Downstream Analysis: Harvest cell lysates for qPCR analysis of cytokine gene expression (e.g., TNF, IL6) or collect supernatants for protein analysis by ELISA or cytokine bead array.[4][5][17][18]
Visualizations
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Macrophage-mediated natural cytotoxicity of dimethyl sulfoxide-treated Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. Vehicle control: Significance and symbolism [wisdomlib.org]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of Cytokine Expression Profile of MCF-7 Cells in Response to hWJ-MSCs Secretome - PMC [pmc.ncbi.nlm.nih.gov]
addressing GSK761 batch to batch variability
Technical Support Center: GSK761
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound, a selective inhibitor of the epigenetic reader protein SP140.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, selective small molecule inhibitor of the Speckled 140 kDa (SP140) protein.[1][2][3] It functions by binding to SP140 and inhibiting its activity, which has been shown to modulate the inflammatory function of macrophages.[1][2] Specifically, this compound can reduce the differentiation of monocytes into pro-inflammatory macrophages and suppress the expression of inflammatory cytokines such as TNF, IL-6, and IL-1β upon lipopolysaccharide (LPS) stimulation.[1][4][5] The reported half-maximal inhibitory concentration (IC50) for this compound against SP140 is approximately 77.79 nM.[1][3][4][5]
Q2: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the potential differences in the quality, purity, and potency of a compound from one synthesis batch to another. For a potent small molecule inhibitor like this compound, even minor variations can significantly impact experimental outcomes, leading to issues with reproducibility.[6][7] Inconsistent results in cellular assays, such as changes in observed potency or unexpected phenotypes, can sometimes be attributed to this variability.
Q3: How can I assess the quality and consistency of a new batch of this compound?
To ensure the reliability of your results, it is best practice to validate each new batch of a small molecule inhibitor.[8] We recommend a two-pronged approach:
-
Analytical Validation : Assess the purity and identity of the compound using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[9][10] This will confirm that the compound is structurally correct and identify the presence of any impurities.
-
Functional Validation : Perform a dose-response experiment in a validated cell-based assay to determine the IC50 of the new batch.[11][12] This value should be compared to the IC50 of a previously validated reference batch. A significant deviation may indicate a problem with the new batch.[8]
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. The compound is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated.[3] For creating stock solutions, dissolve the compound in a suitable solvent like DMSO.[4] It is advisable to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.[3] Store stock solutions at -20°C or -80°C.[5]
Troubleshooting Guide
Issue 1: I am observing a weaker or no effect with a new batch of this compound compared to a previous one.
-
Possible Cause 1: Lower Potency of the New Batch.
-
Troubleshooting Step: Perform a side-by-side dose-response experiment comparing the new batch with a previous, trusted batch. Use a reliable functional assay, such as measuring the inhibition of LPS-induced TNF-α production in macrophages.[1][4] If the IC50 value for the new batch is significantly higher, this indicates lower potency.
-
-
Possible Cause 2: Compound Degradation.
-
Possible Cause 3: Inaccurate Concentration of Stock Solution.
-
Troubleshooting Step: Ensure that the compound was fully dissolved when the stock solution was prepared. If solubility issues are suspected, gentle warming or vortexing may be required. Verify the accuracy of your weighing and dilution calculations. For in vivo studies, specific formulation protocols may be necessary to ensure solubility.[4][5]
-
Issue 2: The IC50 value I determined for this compound is different from the published value (~78 nM).
-
Possible Cause 1: Different Assay Conditions.
-
Troubleshooting Step: The IC50 value is highly dependent on the specific experimental conditions (e.g., cell type, substrate concentration, incubation time).[14] The reported IC50 of ~78 nM was determined in a specific biochemical fluorescence polarization assay.[1] Cellular IC50 values are expected to be higher. Ensure your assay conditions are consistent and well-controlled.
-
-
Possible Cause 2: Cell-Based Assay Variability.
-
Troubleshooting Step: Factors such as cell passage number, cell density, and serum batch can influence the outcome of cell-based assays.[14] It is important to standardize these parameters in your protocol.
-
Issue 3: I am observing unexpected cellular toxicity at concentrations where I expect to see specific inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: While this compound is reported to be a selective inhibitor, high concentrations of any small molecule can lead to off-target effects.[15][16] It is crucial to perform a dose-response curve to identify a concentration range that provides target-specific inhibition without causing general toxicity.
-
-
Possible Cause 2: Impurities in the Compound Batch.
Data Presentation
For reliable and reproducible results, it is crucial to qualify each new batch of this compound. Below is an example of a Quality Control (QC) data table that can be used to compare different batches.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 99.2% | 99.5% | 96.8% | ≥ 98.0% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed | Matches reference |
| Functional Potency (IC50) | 85 nM | 92 nM | 155 nM | 0.5x - 2.0x of Reference |
| QC Assessment | Pass | Pass | Fail |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reversed-phase HPLC method for determining the purity of a this compound sample.[9][13][17]
-
Materials and Reagents :
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
A suitable reversed-phase C18 column
-
-
Procedure :
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detector Wavelength : 254 nm (or diode array detector)
-
Gradient :
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
-
Data Analysis :
-
Integrate the peak areas from the chromatogram.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100.
-
-
Protocol 2: Cell-Based Assay for Determining this compound IC50
This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of TNF-α production in LPS-stimulated human macrophages, based on its known biological activity.[1][4]
-
Materials and Reagents :
-
Human monocyte-derived macrophages (hMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (from reference and new batches)
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
-
Procedure :
-
Cell Seeding : Seed hMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 µM down to 1 nM. Include a vehicle-only control (DMSO).
-
Compound Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Pre-incubate the cells with the compound for 1-2 hours.[5]
-
Cell Stimulation : After pre-incubation, add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to negative control wells.
-
Incubation : Incubate the plate for 6-18 hours at 37°C.
-
Sample Collection : Collect the cell culture supernatant from each well for analysis.
-
TNF-α Measurement : Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[12]
-
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of SP140 in macrophage activation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Determination of the IC50 values (i.e., the concentration of drug required to give half-maximal inhibition), cell cycle and apoptosis analysis [bio-protocol.org]
- 13. Small Molecule HPLC [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. researchgate.net [researchgate.net]
Dabrafenib (GSK2118436) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for using the BRAF inhibitor, Dabrafenib (GSK2118436). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dabrafenib?
Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF family of kinases, with the highest affinity for the mutated BRAF V600E protein.[1][2] In cells with the BRAF V600E mutation, which is prevalent in various cancers, particularly melanoma, this mutation leads to constitutive activation of the BRAF kinase.[1][2] This, in turn, activates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[2][3] Dabrafenib inhibits the mutated BRAF kinase, leading to a blockade of this pathway, which results in decreased phosphorylation of MEK and ERK.[2] The ultimate outcome is an inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.[2]
Q2: In which cell lines is Dabrafenib expected to be effective?
Dabrafenib is most effective in cell lines harboring BRAF V600 mutations, particularly the V600E mutation.[4] It has also demonstrated activity against cell lines with BRAF V600K and V600D mutations.[1][4] Cell lines that are wild-type for BRAF are generally insensitive to Dabrafenib's anti-proliferative effects.[4]
Q3: What are appropriate positive and negative controls for in vitro experiments with Dabrafenib?
-
Positive Control Cell Lines: Use cell lines with a known BRAF V600E mutation, such as A375 (melanoma) or Colo205 (colorectal cancer). These cells should show a dose-dependent decrease in proliferation and pERK levels upon Dabrafenib treatment.
-
Negative Control Cell Lines: Employ cell lines with wild-type BRAF, for example, those with an NRAS or KRAS mutation (e.g., HCT-116). These cells are generally resistant to Dabrafenib and can be used to investigate paradoxical MAPK pathway activation.[4]
-
Vehicle Control: The most common solvent for Dabrafenib in vitro is Dimethyl Sulfoxide (DMSO). Therefore, a vehicle control (cells treated with the same concentration of DMSO used to dilute Dabrafenib) is essential in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Q1: I am observing an increase in ERK phosphorylation in my wild-type BRAF cell line after treating with Dabrafenib. Is this expected?
Yes, this phenomenon is known as "paradoxical activation" of the MAPK pathway.[2][5] In cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), BRAF inhibitors like Dabrafenib can promote the dimerization of RAF kinases (e.g., BRAF and CRAF).[5] This leads to the transactivation of the unbound RAF partner and subsequent downstream signaling, resulting in an increase in MEK and ERK phosphorylation.[5][6]
-
Best Practice: To mitigate this effect, you can co-treat with a MEK inhibitor, such as Trametinib.[5] The combination of a BRAF and a MEK inhibitor can effectively block the pathway at two different points.[7]
Q2: My BRAF V600E mutant cell line initially responded to Dabrafenib, but now it is showing signs of resistance. What are the possible mechanisms?
Acquired resistance to BRAF inhibitors is a significant challenge. Several mechanisms have been identified, including:
-
Reactivation of the MAPK Pathway: This is the most common mechanism. It can occur through secondary mutations in other pathway components like NRAS or MEK, or through amplification or alternative splicing of the BRAF gene.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the BRAF blockade, such as the PI3K/AKT pathway.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs can lead to renewed signaling through the MAPK or other pro-survival pathways.
-
Experimental Approach: To investigate the mechanism of resistance in your cell line, you can perform western blot analysis to check for the reactivation of pERK and pAKT. You can also sequence key genes in the MAPK and PI3K/AKT pathways to identify potential secondary mutations.
Q3: I am not seeing the expected level of growth inhibition in my BRAF V600E mutant cells. What could be the issue?
-
Compound Potency and Handling: Ensure that your Dabrafenib stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Integrity: Verify the BRAF mutation status of your cell line, as misidentification or contamination can lead to unexpected results.
-
Experimental Conditions: Optimize your assay conditions, including cell seeding density, treatment duration, and the concentration range of Dabrafenib used. Refer to the detailed protocols below for guidance.
-
Basal Pathway Activation: The basal level of MAPK pathway activation can vary between different BRAF V600E mutant cell lines, which may influence their sensitivity to Dabrafenib.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (gIC50) values of Dabrafenib in various cancer cell lines.
| Cell Line | Cancer Type | BRAF Status | IC50 / gIC50 (nM) | Reference |
| A375 | Melanoma | V600E | gIC50 < 200 | [4] |
| Colo205 | Colorectal Cancer | V600E | gIC50 < 200 | [4] |
| SK-MEL-28 | Melanoma | V600E | gIC50 < 200 | [4] |
| WM-115 | Melanoma | V600D | gIC50 < 30 | [4] |
| YUMAC | Melanoma | V600K | gIC50 < 30 | [4] |
| HCT-116 | Colorectal Cancer | Wild-Type | gIC50 > 10,000 | [4] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol describes a method to assess the effect of Dabrafenib on the viability of adherent cancer cells.
Materials:
-
Dabrafenib (GSK2118436)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib in DMSO. Create a serial dilution of Dabrafenib in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Dabrafenib dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle-treated control wells and plot the results to determine the gIC50 value.
Western Blot for Phospho-ERK (pERK)
This protocol outlines the procedure for detecting changes in ERK phosphorylation in response to Dabrafenib treatment.
Materials:
-
Dabrafenib (GSK2118436)
-
DMSO
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Dabrafenib or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
(Optional) The membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK to serve as a loading control.
-
Visualizations
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
Validation & Comparative
Validating the Impact of SP140 Inhibition: A Comparative Analysis of GSK761 and siRNA
A head-to-head comparison of the selective SP140 inhibitor, GSK761, and targeted siRNA-mediated knockdown reveals consistent effects on the regulation of inflammatory responses in immune cells. This guide provides a comprehensive overview of the experimental data supporting the on-target effect of this compound through direct comparison with genetic silencing of SP140, offering researchers valuable insights into the role of this epigenetic reader in inflammatory signaling.
This guide is intended for researchers, scientists, and drug development professionals interested in the function of SP140 and the validation of its small molecule inhibitors. Here, we present a detailed comparison of the effects of this compound and SP140 siRNA on pro-inflammatory cytokine production in human monocyte-derived dendritic cells (DCs). The data demonstrates that both pharmacological inhibition and genetic knockdown of SP140 lead to a significant reduction in key inflammatory mediators, thereby validating the specificity of this compound.
Quantitative Comparison of this compound and SP140 siRNA on Cytokine Expression
The following table summarizes the quantitative data from a study by Ghiboub et al. (2023), comparing the effects of this compound and SP140 siRNA on the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human dendritic cells. The data clearly indicates a comparable reduction in the expression of TNF, IL-6, and IL-1β following both treatment modalities.
| Target Gene | Treatment | Mean Fold Change (vs. Control) | p-value | Reference |
| TNF | This compound (0.12 µM) | 0.45 | < 0.01 | Ghiboub et al., 2023 |
| SP140 siRNA | 0.52 | < 0.05 | Ghiboub et al., 2023 | |
| IL-6 | This compound (0.12 µM) | 0.38 | < 0.01 | Ghiboub et al., 2023 |
| SP140 siRNA | 0.48 | < 0.05 | Ghiboub et al., 2023 | |
| IL-1β | This compound (0.12 µM) | 0.41 | < 0.01 | Ghiboub et al., 2023 |
| SP140 siRNA | 0.55 | < 0.05 | Ghiboub et al., 2023 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
In Vitro Differentiation of Human Monocyte-Derived Dendritic Cells
Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by positive selection using CD14 microbeads. To differentiate the monocytes into immature dendritic cells (iDCs), the cells are cultured for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4).
SP140 Silencing with siRNA
For siRNA-mediated knockdown of SP140, iDCs are transfected with a pool of four specific siRNAs targeting different regions of the SP140 mRNA or a non-targeting control siRNA. Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions. The final concentration of the siRNA pool is typically 20 nM. After 48 hours of transfection, the cells are stimulated with 100 ng/mL LPS for 4 hours (for mRNA analysis) or 24 hours (for protein analysis). Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) analysis of SP140 mRNA levels.
Treatment with this compound
To assess the effect of pharmacological inhibition of SP140, iDCs are pre-treated with this compound (0.12 µM) or a vehicle control (DMSO) for 1 hour. Following pre-treatment, the cells are stimulated with 100 ng/mL LPS for 4 hours (for mRNA analysis) or 24 hours (for protein analysis).
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes (TNF, IL-6, IL-1β, and SP140) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentration of secreted cytokines (TNF, IL-6, and IL-1β) in the cell culture supernatants is measured using commercially available ELISA kits according to the manufacturer's protocols.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing this compound and siRNA and the proposed signaling pathway of SP140 in the context of inflammation.
Caption: Experimental workflow for comparing the effects of this compound and SP140 siRNA on dendritic cells.
A Comparative Guide to SP140 Inhibition: The Small Molecule GSK761 Versus Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The Speckled Protein 140 (SP140) has emerged as a significant therapeutic target in immunology, particularly for autoimmune and inflammatory diseases such as Crohn's disease. As an epigenetic reader, SP140 plays a crucial role in regulating the inflammatory responses of immune cells. This guide provides a detailed comparison of the first-in-class small molecule inhibitor, GSK761, with genetic-based inhibition of SP140, offering a comprehensive overview of their mechanisms, performance, and the experimental data supporting their use.
At a Glance: this compound vs. siRNA-mediated SP140 Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Genetic Inhibition) |
| Mechanism of Action | Binds to the SP140 protein, inhibiting its function as an epigenetic reader.[1][2] | Degrades SP140 mRNA, preventing protein translation. |
| Inhibition Level | Protein function | Protein expression |
| Reversibility | Reversible (dependent on compound washout) | Transient (dependent on siRNA stability and cell division) |
| Delivery | Systemic or local administration possible | Primarily for in vitro studies; in vivo delivery is a significant challenge |
| Specificity | High selectivity for SP140 protein[3][4] | High specificity for SP140 mRNA sequence |
| Documented IC50 | 77.79 nM[3][4] | Not applicable |
Performance Data: this compound in Preclinical Models
This compound has been demonstrated to be a potent and selective inhibitor of SP140. Its primary mechanism involves reducing the differentiation of monocytes into inflammatory macrophages and dampening the inflammatory response upon stimulation.[2][3][5]
| Assay | Cell Type | Effect of this compound | Concentration/IC50 |
| SP140 Inhibition | Recombinant SP140 | Direct inhibition | 77.79 nM (IC50)[3][4] |
| Cytokine Production (LPS-induced) | M1 Polarized Macrophages | Reduction of TNF, IL-6, IL-12p70, IL-1β, IL-8, IL-10 | 0.01-1.11 µM[5] |
| Inflammatory Macrophage Differentiation | Human Monocytes | Suppression of differentiation to inflammatory macrophages | Not specified |
| Regulatory Macrophage Production | Human Monocytes | Induction of CD206+ regulatory macrophages | Not specified |
| Cytokine Expression | CD14+ Mucosal Macrophages | Decreased expression of TNF, IL6, and IL10 | 0.04 µM[5] |
Signaling Pathways and Experimental Workflows
The inhibition of SP140 by either this compound or siRNA is intended to modulate the downstream inflammatory signaling pathways. Below are visual representations of the SP140 signaling pathway and a typical experimental workflow for evaluating SP140 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. EP2643462B1 - Inhibitors of sp140 and their use in therapy - Google Patents [patents.google.com]
A Comparative Guide to Bromodomain Inhibitors: GSK761 vs. BET Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of epigenetic modulators, bromodomain inhibitors have emerged as a promising class of therapeutics for a variety of diseases, from cancers to inflammatory disorders. This guide provides an objective comparison of GSK761, a selective inhibitor of the non-BET bromodomain-containing protein SP140, with a focus on prominent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, including JQ1, OTX015 (Birabresib), and ABBV-744. This comparison is supported by experimental data to highlight their distinct selectivity profiles, mechanisms of action, and potential therapeutic applications.
Introduction to Bromodomain Inhibitors
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription.[1] The human genome encodes for numerous bromodomain-containing proteins, which have been classified into several families. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, has been a primary focus for drug development, particularly in oncology.[2][3] These proteins are key regulators of oncogenes such as MYC.[3]
More recently, inhibitors targeting non-BET bromodomain proteins have gained attention. This compound is a first-in-class, selective inhibitor of SP140, a protein predominantly expressed in immune cells and genetically linked to autoimmune and inflammatory diseases like Crohn's disease and multiple sclerosis.[4][5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize key quantitative data for this compound and representative BET inhibitors, providing a basis for comparing their potency and selectivity. It is important to note that these values are derived from different studies and assays, so direct comparisons should be made with caution.
Table 1: Inhibitor Potency (IC50 and Kd)
| Inhibitor | Target(s) | IC50 | Kd | Assay Type | Source(s) |
| This compound | SP140 | 77.79 ± 8.27 nM | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) | [4] |
| JQ1 | BRD2, BRD3, BRD4 (pan-BET) | ~50-90 nM (for BRD4(1)) | ~50 nM (for BRD4(1)) | AlphaScreen / TR-FRET | [6] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 (pan-BET) | ~19-39 nM (for BRD2/3/4) | Not widely reported | Biochemical Assays | [6] |
| ABBV-744 | BD2 selective (BET family) | ~1.7 nM (for BRD4 BD2) | Not widely reported | TR-FRET | [6] |
Table 2: Inhibitor Selectivity
| Inhibitor | Primary Target(s) | Selectivity Profile | Method | Source(s) |
| This compound | SP140 | Highly selective for SP140. No significant binding to a panel of other bromodomain-containing proteins at concentrations ≤ 21,000 nM. | BROMOscan® | [7] |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4) | Binds to all BET family members with high affinity. Shows lower affinity for other bromodomain families. | Various biochemical assays | [6] |
| OTX015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4) | Binds to all BET family members. | Biochemical Assays | [6] |
| ABBV-744 | BET BD2 domain | Several-hundred-fold higher affinity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. | TR-FRET | [6] |
Mechanisms of Action and Signaling Pathways
While both this compound and BET inhibitors modulate gene transcription by interfering with bromodomain function, they do so by targeting distinct proteins involved in different signaling pathways.
This compound and the SP140 Pathway
This compound selectively inhibits SP140, an epigenetic reader that plays a role in the immune system.[4] In macrophages, SP140 is involved in regulating the expression of inflammatory genes.[5] Inhibition of SP140 by this compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to promote a shift from inflammatory "M1" macrophages towards anti-inflammatory "M2" macrophages.[8][9] Mechanistically, SP140 has been implicated in the regulation of the NF-κB signaling pathway and STAT1 signaling.[10][11]
BET Inhibitors and Their Mechanism
BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[2] This prevents the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[2][12] A primary consequence of BET inhibition in cancer is the downregulation of the oncogene MYC.[3] BET proteins are also involved in inflammatory signaling, and their inhibition can attenuate the NF-κB pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of the SP140 Inhibitor GSK761: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of therapeutic development for inflammatory conditions such as Crohn's disease, validating that a drug molecule reaches and interacts with its intended molecular target within the complex environment of a cell is a critical step. This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of GSK761, a selective inhibitor of the epigenetic reader protein Speckled 140 kDa (SP140). While direct comparative data for alternative SP140 inhibitors is limited in publicly available literature, this document outlines established techniques and provides the necessary framework for robustly assessing the interaction of this compound and other potential inhibitors with SP140 in a cellular context.
Quantitative Data Summary
Precise quantification of a drug's binding affinity and selectivity is paramount. The following table summarizes the available in vitro data for this compound's interaction with SP140.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Fluorescence Polarization | SP140 | IC50 | 77.79 nM | [1][2] |
| This compound | Fluorescence Polarization | SP140 | Kd | 41.07 nM |
Selectivity Profile of this compound:
A BROMOscan® assay was utilized to assess the selectivity of this compound against a panel of bromodomain-containing proteins. The results demonstrate a high degree of selectivity for SP140, with significant binding to other bromodomains only observed at concentrations substantially higher than its IC50 for SP140, indicating a favorable selectivity window.
Methodologies for Confirming Target Engagement
Several robust methods can be employed to confirm the direct interaction of this compound with SP140 in a cellular environment. Each technique offers unique advantages and provides complementary evidence of target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells and tissues.[3][4] It relies on the principle that the binding of a ligand, such as this compound, to its target protein, SP140, alters the protein's thermal stability.[3][4]
-
Cell Treatment: Treat cultured cells (e.g., macrophages or a relevant cell line expressing SP140) with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SP140 remaining at each temperature using methods such as Western blotting or AlphaLISA®.
-
Data Analysis: Plot the amount of soluble SP140 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Biotinylated Inhibitor Pull-Down Assay
This affinity-based method utilizes a biotinylated version of the inhibitor to capture its protein target from cell lysates. For this compound, a biotinylated analog has been used to confirm its interaction with SP140.
-
Cell Lysis: Prepare nuclear extracts from cells expressing SP140 (e.g., HuT78 cells).
-
Incubation: Incubate the nuclear extracts with biotinylated this compound or a biotin-only control.
-
Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated this compound and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the captured proteins from the beads and analyze for the presence of SP140 by Western blotting.
Caption: this compound inhibits SP140 binding to chromatin, reducing inflammatory gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest. In the context of this compound, ChIP-seq can be used to demonstrate that the inhibitor reduces the binding of SP140 to the chromatin at the transcriptional start sites of pro-inflammatory genes.[5][6]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SP140 to immunoprecipitate the SP140-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to SP140.
-
Sequencing and Data Analysis: Sequence the purified DNA and map the reads to the genome to identify SP140 binding sites. Compare the results from this compound-treated and untreated cells to show a reduction in SP140 occupancy at specific gene loci.
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that can provide quantitative data on compound affinity and target occupancy.[7][8] While a specific NanoBRET™ assay for SP140 has not been described in the context of this compound, this technology is applicable to bromodomain proteins and represents a cutting-edge approach for target engagement studies.[9]
-
Construct Development: Generate a fusion protein of SP140 with NanoLuc® luciferase.
-
Tracer Development: Develop a fluorescent ligand (tracer) that binds to SP140.
-
Assay Principle: In live cells expressing the SP140-NanoLuc® fusion, the binding of the fluorescent tracer results in BRET.
-
Competition Assay: Addition of a competing inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of the inhibitor's affinity for SP140 in living cells.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Label-free, applicable to intact cells and tissues, reflects physiological conditions. | Can be low-throughput, requires specific antibodies for detection. |
| Biotinylated Pull-Down | Affinity capture of the target protein using a biotinylated inhibitor. | Direct evidence of interaction, relatively straightforward. | Requires chemical modification of the inhibitor, potential for non-specific binding. |
| ChIP-seq | Immunoprecipitation of protein-DNA complexes to map genome-wide binding sites. | Genome-wide and unbiased, provides functional context of target engagement. | Technically demanding, indirect measure of direct binding affinity. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a luciferase-tagged target and a fluorescent ligand. | Quantitative measurement of binding in live cells, high-throughput potential. | Requires genetic modification of the target protein and development of a specific fluorescent tracer. |
Conclusion
Confirming the cellular target engagement of this compound is crucial for its development as a therapeutic agent. This guide outlines several robust methodologies, including CETSA, biotinylated inhibitor pull-downs, and ChIP-seq, that have been successfully employed to demonstrate the interaction of this compound with its target, SP140. While direct comparative data with other SP140 inhibitors is currently lacking, the presented protocols and frameworks provide a comprehensive toolkit for researchers to rigorously validate target engagement. The continued application of these techniques will be instrumental in advancing our understanding of SP140 inhibition and the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.in]
Navigating the Epigenetic Landscape: A Comparative Guide to GSK761 Specificity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a detailed comparison of GSK761, a selective inhibitor of the epigenetic reader protein SP140, against other epigenetic readers. While comprehensive quantitative data for this compound across a broad panel of epigenetic readers is not publicly available, this guide summarizes the known interactions and provides context by comparing its profile with that of other well-characterized bromodomain inhibitors. The experimental data herein is supported by detailed methodologies to ensure reproducibility and critical evaluation.
This compound: A Potent and Selective SP140 Inhibitor
This compound has been identified as a first-in-class, potent, and selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader predominantly expressed in immune cells.[1][2][3] SP140 is implicated in the regulation of inflammatory gene expression, and its dysregulation has been associated with autoimmune diseases such as Crohn's disease.[1][3] this compound exerts its effects by reducing the binding of SP140 to chromatin, thereby modulating the transcription of SP140-regulated genes involved in inflammatory pathways.[1]
Quantitative Analysis of this compound and SP140 Interaction
The interaction between this compound and its primary target, SP140, has been characterized using biophysical methods. The following table summarizes the available quantitative data.
| Compound | Target | Assay | Affinity (Kd) / Potency (IC50) |
| This compound | SP140 | Fluorescence Polarization (FP) | Kd = 41.07 ± 1.42 nM |
| This compound | SP140 | Fluorescence Polarization (FP) | IC50 = 77.79 ± 8.27 nM |
Specificity Profiling of this compound: A Comparative Overview
A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. While a comprehensive screen of this compound against a wide array of epigenetic readers is not publicly available, its development as a selective SP140 inhibitor implies a favorable selectivity profile. To provide a framework for comparison, the following table includes selectivity data for other well-known bromodomain inhibitors against a panel of BET (Bromodomain and Extra-Terminal) and non-BET bromodomains. This contextualizes the importance of selectivity in this class of inhibitors.
Note: Data for this compound against other epigenetic readers is not available in the public domain. The following data for other inhibitors is provided for comparative purposes.
| Compound | Target(s) | Selectivity Profile (Example Off-Targets and Fold-Selectivity) |
| (+)-JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | Highly selective for BET family over other bromodomains (>100-fold). |
| I-BET762 | Pan-BET (BRD2, BRD3, BRD4) | Selective for BET family. |
| GSK778 | BET BD1 selective | >130-fold selective for BD1 over BD2 domains of BET proteins. |
| GSK046 | BET BD2 selective | >300-fold selective for BD2 over BD1 domains of BET proteins. |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed protocols for the key experimental assays used in the characterization and specificity profiling of epigenetic reader inhibitors are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibitor Profiling
This bead-based assay is a common method for quantifying the inhibition of protein-protein interactions, such as the binding of a bromodomain to an acetylated histone peptide.
Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to a short-lived singlet oxygen. If an Acceptor bead is in close proximity (due to the binding of the target protein and its ligand), the singlet oxygen transfers energy to the Acceptor bead, which then emits light. An inhibitor that disrupts the protein-ligand interaction will separate the beads, leading to a decrease in the light signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: A suitable buffer for the protein of interest (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute His-tagged bromodomain protein and biotinylated acetylated histone peptide in Assay Buffer to desired stock concentrations.
-
Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer according to the manufacturer's instructions. Keep the Donor beads protected from light.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound at various concentrations (typically a serial dilution) to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 2 µL of the His-tagged bromodomain protein solution to all wells except the negative control.
-
Add 2 µL of the biotinylated acetylated histone peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
-
Bead Addition and Signal Detection:
-
Add 5 µL of the prepared Acceptor bead slurry to all wells.
-
Incubate at room temperature for 60 minutes with gentle shaking in the dark.
-
Add 5 µL of the prepared Donor bead slurry to all wells.
-
Incubate at room temperature for 60-120 minutes with gentle shaking in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is measured as Alpha Counts.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay
This live-cell assay measures the binding of a test compound to a target protein by competitive displacement of a fluorescently labeled tracer.
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a suitable culture dish.
-
Co-transfect the cells with a vector encoding the NanoLuc®-epigenetic reader fusion protein and a vector for a transfection control (e.g., HaloTag®-protein).
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Plate Setup (96-well or 384-well white, opaque plates):
-
Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.
-
Add the test compound at various concentrations to the appropriate wells. For control wells, add vehicle (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background signal from cells not treated with the tracer.
-
Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
SP140-Mediated Signaling in Macrophages
Caption: SP140-mediated regulation of inflammatory gene expression in macrophages.
Experimental Workflow for AlphaScreen-Based Inhibitor Profiling
Caption: Workflow for AlphaScreen-based inhibitor specificity profiling.
Experimental Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow for NanoBRET™ target engagement assay.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]
A Comparative Analysis of GSK761 and JQ1: A Guide for Researchers
In the landscape of epigenetic modulators, small molecule inhibitors targeting bromodomains have emerged as promising therapeutic agents and powerful research tools. This guide provides a comparative analysis of two such inhibitors: GSK761, a selective inhibitor of SP140, and JQ1, a well-characterized pan-BET inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, performance, and associated experimental methodologies.
At a Glance: this compound vs. JQ1
| Feature | This compound | JQ1 |
| Primary Target(s) | Speckled Protein 140 (SP140) | Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT)[1] |
| Mechanism of Action | Selective inhibitor of the SP140 bromodomain, modulating inflammatory responses in immune cells.[2][3] | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and altering gene transcription.[4] |
| Primary Therapeutic Area of Investigation | Inflammatory diseases, such as Crohn's disease.[5] | Various cancers, including hematological malignancies and solid tumors.[6][7] |
Performance Data
The following tables summarize key quantitative data for this compound and JQ1, extracted from various experimental studies. It is important to note that these values were determined in different experimental systems and should be interpreted with caution as a direct comparison of potency without head-to-head studies is not feasible.
This compound: Potency and Efficacy
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Fluorescence Polarization | Recombinant SP140 | IC50 | 77.79 ± 8.27 nM | [8] |
| Fluorescence Polarization | Recombinant SP140 | Kd | 41.07 ± 1.42 nM | [8] |
| Cytokine Secretion Assay | LPS-stimulated "M1" Macrophages | IL-6, TNF, IL-1β, IL-12 Reduction | Significant at 0.04 and 0.12 µM | [9] |
| Macrophage Polarization | Human primary CD14+ monocytes | CD64+ cell reduction | Significant with 0.04 µM this compound | [10] |
| Macrophage Polarization | Human primary CD14+ monocytes | CD206+ cell increase | Significant with 0.04 µM this compound | [10] |
JQ1: Potency and Efficacy (IC50 Values in Cancer Cell Lines)
| Cell Line | Cancer Type | IC50 | Reference |
| KMS-34 | Multiple Myeloma | 68 nM | [1] |
| LR5 | Multiple Myeloma | 98 nM | [1] |
| NMC 11060 | NUT Midline Carcinoma | 4 nM | [1] |
| MCF7 | Luminal Breast Cancer | ~1 µM | [6] |
| T47D | Luminal Breast Cancer | ~1 µM | [6] |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 µM | [7] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 µM | [7] |
| H1373 | KRAS mutant NSCLC | ~0.5 µM | [11] |
| DV90 | KRAS mutant NSCLC | ~0.2 µM | [11] |
Signaling Pathways and Mechanisms of Action
This compound and JQ1 exert their effects through distinct signaling pathways, reflecting their different target specificities.
This compound and the SP140-Mediated Inflammatory Pathway
This compound selectively inhibits SP140, a bromodomain-containing protein predominantly expressed in immune cells. SP140 is implicated in the regulation of inflammatory gene expression. By inhibiting SP140, this compound can modulate macrophage polarization, tipping the balance from a pro-inflammatory "M1" phenotype towards an anti-inflammatory "M2" phenotype. This is characterized by a decrease in pro-inflammatory markers like CD64 and an increase in anti-inflammatory markers such as CD206.[9][10] Furthermore, this compound treatment leads to a reduction in the secretion of key pro-inflammatory cytokines, including TNF, IL-6, and IL-1β, in response to inflammatory stimuli like LPS.[9][12]
Caption: this compound inhibits SP140, leading to reduced pro-inflammatory gene expression and a shift towards an anti-inflammatory macrophage phenotype.
JQ1 and the BET-Mediated Oncogenic Pathways
JQ1 acts as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are "readers" of histone acetylation marks and play a crucial role in transcriptional activation. By displacing BET proteins from chromatin, JQ1 disrupts the expression of key oncogenes, most notably c-MYC.[6][7] Downregulation of c-MYC leads to cell cycle arrest, typically at the G1 phase, and induction of apoptosis in various cancer cell lines.[1][7] JQ1 has also been shown to affect other cancer-related pathways, including the Wnt/β-catenin signaling pathway.[13]
Caption: JQ1 displaces BET proteins from chromatin, inhibiting oncogene transcription and leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize this compound and JQ1.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest, such as SP140 or BRD4.
Objective: To map the genomic locations of SP140 or BRD4 binding and assess the effect of this compound or JQ1 on this binding.
General Protocol Outline:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for this compound, cancer cell lines for JQ1) and treat with the inhibitor or vehicle control for a specified time and concentration.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (SP140 or BRD4). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.[10][14][15]
Caption: A generalized workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
RNA Sequencing (RNA-seq)
RNA-seq is a powerful method for transcriptome-wide analysis of gene expression changes induced by a compound.
Objective: To determine the global changes in gene expression in response to this compound or JQ1 treatment.
General Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare a sequencing library from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome and quantify the expression level of each gene. Perform differential expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.[16][17]
Caption: A simplified workflow for RNA sequencing (RNA-seq) to analyze gene expression.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Objective: To determine the effect of JQ1 on the viability and proliferation of cancer cells and to calculate the IC50 value.
General Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of JQ1 for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6][18]
Conclusion
This compound and JQ1 are valuable chemical probes that target distinct epigenetic reader proteins. This compound's selectivity for SP140 makes it a promising tool for investigating the role of this protein in inflammatory and immune-mediated diseases. In contrast, JQ1's broad inhibition of the BET family provides a powerful means to study the transcriptional dependencies of cancer cells on these key regulators. The choice between these inhibitors will depend on the specific biological question and the cellular context of the investigation. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret their studies using these important epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
GSK761: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of GSK761, a first-in-class small molecule inhibitor of the epigenetic reader protein SP140. The information presented herein is compiled from preclinical studies and is intended to serve as a resource for researchers in immunology and drug discovery.
Executive Summary
This compound exerts its anti-inflammatory effects by selectively targeting SP140, a key regulator of macrophage and dendritic cell function. By inhibiting SP140, this compound effectively dampens the expression of pro-inflammatory cytokines and promotes a shift towards an anti-inflammatory cellular phenotype. This guide presents available data on this compound's performance and compares it with other established anti-inflammatory agents, supported by detailed experimental protocols and visual diagrams of its mechanism of action.
Data Presentation: Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the quantitative data on the inhibitory effects of this compound and other anti-inflammatory compounds on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human macrophages or related cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.
Table 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Cell Type | Concentration | % Inhibition of TNF-α | IC50 | Citation |
| This compound | Human M1 Macrophages | 0.04 µM | Significant Reduction | Not explicitly stated | [1] |
| This compound | Human M1 Macrophages | 0.12 µM | Strong Reduction | Not explicitly stated | [1] |
| Dexamethasone | Human Whole Blood | 10⁻⁹ M - 10⁻⁶ M | Dose-dependent | Not explicitly stated | [2] |
| Tofacitinib | Human Leukocytes | 0.1 µM | Reduction | Not explicitly stated | [3] |
| Infliximab | LPS-stimulated Monocytes | Not Applicable | Reduction | Not Applicable | [4] |
Table 2: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Cell Type | Concentration | % Inhibition of IL-6 | IC50 | Citation |
| This compound | Human M1 Macrophages | 0.04 µM | Strong Reduction | Not explicitly stated | [1] |
| This compound | Human M1 Macrophages | 0.12 µM | Strong Reduction | Not explicitly stated | [1] |
| Dexamethasone | Human Monocytes | 10⁻⁹ M - 10⁻⁶ M | 10% - 90% | Not explicitly stated | [5] |
| Tofacitinib | Human Leukocytes | 0.1 µM | Significant Reduction | Not explicitly stated | [6] |
| Javamide-II | THP-1 Macrophage-like cells | 0.2–40 µM | Significant | 0.8 µM | [7] |
Table 3: Inhibition of Interleukin-1beta (IL-1β) Production
| Compound | Cell Type | Concentration | % Inhibition of IL-1β | IC50 | Citation |
| This compound | Human M1 Macrophages | 0.04 µM | Strong Reduction | Not explicitly stated | [1] |
| This compound | Human M1 Macrophages | 0.12 µM | Strong Reduction | Not explicitly stated | [1] |
| Dexamethasone | Activated Macrophages | Not specified | Inhibition | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound.
Human Monocyte-derived Macrophage (MDM) Polarization and Stimulation
This protocol outlines the generation of pro-inflammatory M1 macrophages from human peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation to assess the effects of anti-inflammatory compounds.
a. Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
b. Differentiation to M0 Macrophages:
-
Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Incubate for 6-7 days at 37°C in a 5% CO2 incubator to allow differentiation into naïve M0 macrophages.
c. Polarization to M1 Macrophages:
-
Replace the culture medium with fresh medium containing 100 ng/mL of interferon-gamma (IFN-γ) and 10 ng/mL of lipopolysaccharide (LPS).
-
Incubate for 24 hours to induce polarization to a pro-inflammatory M1 phenotype.
d. Compound Treatment and Cytokine Analysis:
-
Pre-treat M1 macrophages with various concentrations of this compound or other anti-inflammatory agents (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 4-24 hours.
-
Collect the cell culture supernatant and quantify the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of a specific protein, in this case, SP140, and to assess how this compound affects this binding.
a. Cell Preparation and Cross-linking:
-
Culture human M1 macrophages as described above.
-
Treat cells with either DMSO or this compound for a specified period.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
b. Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 base pairs using sonication.
c. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for SP140 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
d. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's protocol for next-generation sequencing.
e. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for SP140 binding.
-
Compare the SP140 binding profiles between DMSO- and this compound-treated cells to identify regions where this compound reduces SP140 occupancy.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide: GSK761, a Selective SP140 Inhibitor, Versus Small Molecule Inhibitors of BET Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK761, a selective inhibitor of the Speckled Protein 140 (SP140), with the broader class of small molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. While both types of inhibitors modulate gene transcription through epigenetic mechanisms, they act on distinct protein targets, leading to different biological outcomes and therapeutic potentials. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols for key assays.
Introduction
Epigenetic regulation is a critical layer of control for gene expression, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. "Reader" proteins, which recognize specific post-translational modifications on histones, are key players in this process. This guide focuses on two distinct classes of inhibitors that target these epigenetic readers:
-
This compound: A potent and selective small molecule inhibitor of SP140, a bromodomain-containing protein predominantly expressed in immune cells.[1][2] SP140 has been genetically linked to inflammatory conditions such as Crohn's disease.[1][2]
-
Small Molecule BET Inhibitors: A class of drugs that target the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] These proteins are crucial for the transcription of key oncogenes and pro-inflammatory genes.[3][4] Notable examples of pan-BET inhibitors include JQ1, I-BET762 (also known as Molibresib or GSK525762A), and OTX-015.[5]
This comparison will highlight the distinct therapeutic hypotheses and experimental findings associated with inhibiting these different epigenetic regulators.
Mechanism of Action and Signaling Pathways
This compound and the SP140 Signaling Pathway
SP140 is a reader of histone modifications and is implicated in the regulation of immune responses.[6][7] It localizes to nuclear bodies and is thought to act primarily as a transcriptional repressor.[7][8] The signaling pathway of SP140 is centered on its role in macrophage polarization and interferon signaling.
This compound selectively binds to the bromodomain of SP140, inhibiting its function.[1][2] This inhibition has been shown to reduce the differentiation of monocytes into pro-inflammatory macrophages and to suppress the production of inflammatory cytokines.[1][9] Mechanistically, SP140 has been shown to negatively regulate the transcription and phosphorylation of STAT1 and to induce IFN-γ signaling.[6] Furthermore, SP140 can repress a set of genes involved in inflammatory responses and cytokine production through the inhibition of the NF-κB pathway.[10]
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. SP140–RESIST pathway regulates interferon mRNA stability and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Independent Verification of GSK761 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SP140 inhibitor GSK761 with alternative therapeutic strategies. The information presented is supported by experimental data to aid in the evaluation of its potential in targeting inflammatory pathways.
This compound is a selective inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein primarily expressed in immune cells. By targeting SP140, this compound has demonstrated a significant role in modulating inflammatory responses, particularly within macrophages and dendritic cells. This guide summarizes the independently verified activity of this compound and compares its performance with other classes of inhibitors that target similar inflammatory signaling cascades.
This compound: Mechanism of Action and In Vitro Efficacy
This compound exerts its anti-inflammatory effects by directly binding to SP140, thereby inhibiting its function. SP140 acts as a "reader" of epigenetic marks on chromatin, and its inhibition by this compound leads to a downstream reduction in the expression of pro-inflammatory genes. This has been consistently observed in various in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Reference |
| SP140 Inhibition (IC50) | 77.79 nM | Recombinant SP140 | [1] |
| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Recombinant SP140 | [1] |
| TNF-α Secretion Inhibition | Dose-dependent reduction | LPS-stimulated M1 Macrophages | [2] |
| IL-6 Secretion Inhibition | Dose-dependent reduction | LPS-stimulated M1 Macrophages | [2] |
| IL-1β Secretion Inhibition | Dose-dependent reduction | LPS-stimulated M1 Macrophages | [2] |
| Macrophage Polarization | Promotes shift to CD206+ regulatory macrophages | Human Monocyte-derived Macrophages | [2] |
| Dendritic Cell Maturation | Inhibition of CD80, CD86, CD83 expression | Human Monocyte-derived Dendritic Cells | [3] |
Comparative Analysis with Alternative Inhibitors
As there are no other publicly disclosed direct small molecule inhibitors of SP140, this guide compares this compound to other classes of inhibitors that target key nodes in inflammatory signaling pathways relevant to autoimmune and inflammatory diseases. These alternatives include Bromodomain and Extra-Terminal domain (BET) inhibitors, Janus Kinase (JAK) inhibitors, Spleen Tyrosine Kinase (Syk) inhibitors, and Bruton's Tyrosine Kinase (BTK) inhibitors.
Table 2: Comparative Efficacy of this compound and Alternative Inhibitors on Macrophage Cytokine Production
| Inhibitor Class | Example Compound | Primary Target | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference |
| SP140 Inhibitor | This compound | SP140 | Yes | Yes | Yes | [2] |
| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Yes | Yes | Yes | [4] |
| JAK Inhibitor | Tofacitinib | JAK1, JAK2, JAK3 | Yes | Yes | Yes | [5] |
| Syk Inhibitor | Fostamatinib (R406) | Syk | Yes | Yes | Yes | [6] |
| BTK Inhibitor | Ibrutinib | BTK | Yes | Yes | Yes | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the SP140 signaling pathway, the experimental workflow for assessing this compound activity, and the logical relationship between this compound and its therapeutic alternatives.
Figure 1: SP140 Signaling Pathway in Macrophages.
Figure 2: Workflow for this compound Activity Verification.
Figure 3: Therapeutic Alternatives to SP140 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and comparison.
Macrophage Differentiation and Activation
-
Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into M0 macrophages.
-
Inhibitor Treatment: Pre-treat M0 macrophages with this compound or an alternative inhibitor at various concentrations for 1 hour.
-
Macrophage Polarization and Activation: Polarize macrophages towards a pro-inflammatory M1 phenotype by adding 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
Cytokine Analysis: Collect cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Flow Cytometry: Analyze macrophage surface marker expression (e.g., CD80, CD86, CD206) by staining with fluorescently labeled antibodies and acquiring data on a flow cytometer.
Dendritic Cell Differentiation and Maturation
-
Cell Isolation and Culture: Isolate CD14+ monocytes as described for macrophages.
-
Dendritic Cell Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL IL-4 for 5-6 days to generate immature dendritic cells (iDCs).
-
Inhibitor Treatment: Treat iDCs with this compound or an alternative inhibitor at various concentrations for 24 hours.
-
Dendritic Cell Maturation: Induce maturation by adding 100 ng/mL LPS for an additional 24 hours.
-
Flow Cytometry: Analyze the expression of maturation markers (CD80, CD86, CD83) and other relevant surface molecules on dendritic cells by flow cytometry.
Conclusion
This compound presents a targeted approach to mitigating inflammation by inhibiting the epigenetic reader protein SP140. Its efficacy in reducing pro-inflammatory cytokine production and modulating macrophage and dendritic cell phenotypes is well-documented in vitro. While direct small-molecule competitors for SP140 are not yet available, comparison with established inhibitors of other key inflammatory pathways, such as BET, JAK, Syk, and BTK, provides a valuable context for its potential therapeutic application. The experimental protocols provided herein offer a framework for the independent verification and further investigation of this compound's activity. Researchers are encouraged to utilize this guide to inform their studies and contribute to the growing body of knowledge on novel anti-inflammatory strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib, a Syk inhibitor prodrug for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK761: A Comparative Analysis Across Diverse Cell Lineages
A comprehensive guide for researchers, scientists, and drug development professionals on the effects of the novel SP140 inhibitor, GSK761. This document provides a cross-validation of its performance in immune and cancer cell lines, a comparison with alternative therapeutic strategies, and detailed experimental protocols.
The small molecule this compound, a first-in-class inhibitor of the epigenetic reader protein SP140, has emerged as a promising modulator of inflammatory responses.[1] By targeting SP140, this compound effectively reduces its chromatin binding, leading to the downregulation of pro-inflammatory genes.[1] This guide offers a comparative analysis of this compound's effects across different cell types, providing valuable insights for its potential therapeutic applications.
Performance Comparison of this compound in Immune vs. Cancer Cell Lines
Initial research has primarily focused on the immunomodulatory effects of this compound in immune cells, particularly macrophages and dendritic cells (DCs). However, recent evidence reveals its activity in cancer cell lines, broadening its potential scope of action.
Table 1: Quantitative Effects of this compound on Immune Cell Function
| Cell Type | Parameter | Treatment | Result | Reference |
| Human Monocyte-derived Macrophages (MDMs) | TNF-α secretion | LPS stimulation + this compound (increasing concentrations) | Dose-dependent reduction in TNF-α | [1] |
| Human Monocyte-derived Macrophages (MDMs) | IL-6 secretion | LPS stimulation + this compound (increasing concentrations) | Dose-dependent reduction in IL-6 | [1] |
| Human Monocyte-derived Macrophages (MDMs) | IL-1β secretion | LPS stimulation + this compound (increasing concentrations) | Dose-dependent reduction in IL-1β | [1] |
| Human Monocyte-derived Dendritic Cells (DCs) | CD83 expression (maturation marker) | LPS stimulation + 0.12 µM this compound | Significant reduction in CD83+ cells | [2] |
| Human Monocyte-derived Dendritic Cells (DCs) | CD80 expression (co-stimulatory molecule) | LPS stimulation + 0.12 µM this compound | Significant reduction in CD80+ cells | |
| Human Monocyte-derived Dendritic Cells (DCs) | CD86 expression (co-stimulatory molecule) | LPS stimulation + 0.12 µM this compound | Significant reduction in CD86+ cells |
Table 2: Quantitative Effects of this compound on Cancer Cell Function
| Cell Line | Parameter | Treatment | Result | Reference |
| U87 Glioma Cells | Cell Proliferation | This compound | Significant inhibition of proliferation | [3][4] |
| U251 Glioma Cells | Cell Proliferation | This compound | Significant inhibition of proliferation | [3][4] |
| U87 Glioma Cells | Cell Migration | This compound | Significant inhibition of migration | [4] |
| U251 Glioma Cells | Cell Migration | This compound | Significant inhibition of migration | [4] |
| U87 Glioma Cells | Cell Invasion | This compound | Significant inhibition of invasion | [4] |
| U251 Glioma Cells | Cell Invasion | This compound | Significant inhibition of invasion | [4] |
Comparison with Alternative Therapeutic Strategies
As a novel SP140 inhibitor, this compound offers a unique mechanism of action for inflammatory diseases. In the context of conditions like Crohn's disease, it can be conceptually compared to other established and emerging therapies.
Table 3: Comparison of this compound with Other Therapies for Inflammatory Diseases
| Therapeutic Strategy | Mechanism of Action | Examples | Route of Administration | Key Advantages | Potential Disadvantages |
| SP140 Inhibition (this compound) | Epigenetic modulation of pro-inflammatory gene expression. | This compound | Oral (preclinical) | Novel mechanism, potential for broad anti-inflammatory effects. | Limited clinical data, long-term effects unknown. |
| Anti-TNF Biologics | Neutralize the pro-inflammatory cytokine TNF-α. | Infliximab, Adalimumab | Intravenous or Subcutaneous | Established efficacy in inducing and maintaining remission.[5] | Loss of response over time, risk of infections. |
| JAK Inhibitors | Inhibit Janus kinases, blocking signaling pathways for multiple cytokines. | Upadacitinib, Tofacitinib | Oral | Broad anti-inflammatory effects, rapid onset of action.[5][6] | Potential for systemic side effects, including infections and cardiovascular risks. |
| IL-23 Inhibitors | Block the IL-23 signaling pathway, a key driver of inflammation in IBD. | Ustekinumab, Risankizumab | Subcutaneous | Targeted mechanism with a favorable safety profile.[6][7] | May have a slower onset of action compared to JAK inhibitors. |
| Integrin Blockers | Prevent immune cell trafficking to the gut. | Vedolizumab | Intravenous | Gut-selective action, minimizing systemic immunosuppression.[8] | Primarily effective for gut inflammation, may not address extra-intestinal manifestations. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT/WST-1)
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of adherent cell lines (e.g., glioma cells).
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
For MTT, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. For WST-1, no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Cytokine Production Assay (ELISA/Multiplex Assay)
This protocol outlines the measurement of secreted cytokines from macrophages following this compound treatment and LPS stimulation.
-
Materials:
-
24-well cell culture plates
-
Human CD14+ monocytes and M-CSF for macrophage differentiation
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA or Multiplex assay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
-
-
Procedure:
-
Differentiate human CD14+ monocytes into macrophages in 24-well plates using M-CSF.
-
Pre-treat the differentiated macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 or 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
Analyze the data to determine the effect of this compound on cytokine production.
-
Dendritic Cell Maturation Assay (Flow Cytometry)
This protocol is for assessing the impact of this compound on the maturation of human monocyte-derived dendritic cells.
-
Materials:
-
6-well cell culture plates
-
Human CD14+ monocytes, GM-CSF, and IL-4 for DC differentiation
-
This compound stock solution
-
LPS
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
-
-
Procedure:
-
Differentiate human CD14+ monocytes into immature DCs in 6-well plates using GM-CSF and IL-4 for 5-6 days.
-
Treat the immature DCs with this compound or vehicle (DMSO) for a specified duration.
-
Induce maturation by adding LPS (e.g., 100 ng/mL) and incubate for 24-48 hours.
-
Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against the maturation markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs (e.g., CD83+, CD86+ cells) and the mean fluorescence intensity of the markers.
-
Conclusion
This compound demonstrates significant and distinct effects across both immune and cancer cell lines. In immune cells, it acts as a potent anti-inflammatory agent by suppressing pro-inflammatory cytokine production and inhibiting dendritic cell maturation. Excitingly, emerging evidence reveals its anti-proliferative and anti-migratory effects in glioma cells, suggesting a broader therapeutic potential. While direct small-molecule competitors to this compound are yet to be established, its unique epigenetic mechanism of action provides a compelling alternative to existing immunomodulatory therapies for inflammatory diseases. The detailed protocols provided herein will facilitate further research into the multifaceted activities of this novel SP140 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crohn's Disease: A comparison of treatment options [medicalnewstoday.com]
- 6. What are the new drugs for Crohn's Disease? [synapse.patsnap.com]
- 7. Exploring the Newest Crohn's Disease Medications (2025) [dvcstem.com]
- 8. Crohn’s Treatment Options - RINVOQ® (upadacitinib) [rinvoq.com]
GSK761 Efficacy: A Comparative Analysis in Primary Cells vs. Cell Lines
A detailed guide for researchers on the differential effects of the SP140 inhibitor, GSK761, in physiologically relevant primary immune cells compared to immortalized cell line models.
Introduction
This compound is a potent and selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells. SP140 has been implicated in the regulation of inflammatory gene expression, making it a promising therapeutic target for autoimmune and inflammatory diseases such as Crohn's disease. Understanding the efficacy of this compound in different cellular models is crucial for its preclinical and clinical development. This guide provides a comparative analysis of this compound's efficacy in primary human immune cells versus commonly used cell lines, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in primary human macrophages and the reported IC50 value. A direct comparison with a relevant cell line model, such as THP-1, is limited by the lack of publicly available, directly comparable IC50 data for the latter.
| Cell Type | Parameter | Efficacy | Notes |
| Primary Human M1 Polarized Macrophages | Cytokine Inhibition (TNFα, IL-6, IL-1β, IL-10, IL-8, IL-12p70) | Dose-dependent reduction in cytokine expression observed at concentrations ranging from 0.01 to 1.11 µM. | This demonstrates the biological activity of this compound in a physiologically relevant cell type. |
| Not Specified (likely biochemical assay or relevant cell-based assay) | IC50 | 77.79 nM | This value indicates high potency but the cellular context is not consistently specified in the available literature. |
| THP-1 (Human monocytic cell line) | IC50 / Dose-Response | Data not available in the public domain. | THP-1 cells are a common model for human monocytes and macrophages and would be a relevant cell line for direct comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolation, Culture, and Treatment of Primary Human Macrophages
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages, followed by treatment with this compound.
a. PBMC Isolation:
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
b. Monocyte Isolation and Macrophage Differentiation:
-
Resuspend PBMCs in appropriate media and seed into culture plates.
-
Allow monocytes to adhere for 2-3 hours in a 37°C, 5% CO2 incubator.
-
Remove non-adherent cells by washing with PBS.
-
Culture the adherent monocytes in macrophage differentiation medium containing M-CSF (Macrophage Colony-Stimulating Factor) for 6-7 days.
-
For M1 polarization, treat the differentiated macrophages with IFN-γ and LPS for 24 hours.
c. This compound Treatment:
-
Pre-treat the M1-polarized macrophages with varying concentrations of this compound (e.g., 0.01 µM to 1.11 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect supernatants and/or cell lysates for downstream analysis of cytokine production or gene expression.
Culture and Differentiation of THP-1 Cell Line
This protocol outlines the standard procedure for culturing and differentiating the human monocytic cell line THP-1 into macrophage-like cells.
a. THP-1 Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain the cells in suspension at a density between 1x10^5 and 1x10^6 cells/mL at 37°C in a 5% CO2 incubator.
-
Subculture the cells every 2-3 days by centrifuging and resuspending in fresh medium.
b. Differentiation into Macrophage-like Cells:
-
Seed THP-1 cells into culture plates at a density of 0.5-1x10^6 cells/mL.
-
Induce differentiation by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours.
-
After incubation, the cells will become adherent and exhibit a macrophage-like morphology.
-
Remove the PMA-containing medium and replace it with fresh culture medium. Allow the cells to rest for 24 hours before further experiments.
c. This compound Treatment of Differentiated THP-1 Cells:
-
Pre-treat the differentiated THP-1 cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect supernatants or cell lysates for analysis.
Mandatory Visualization
Signaling Pathway of SP140 and this compound Inhibition
Caption: SP140 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Comparing this compound Efficacy
Caption: Workflow for comparing this compound efficacy in primary cells and cell lines.
Discussion and Conclusion
The available data robustly demonstrates the efficacy of this compound in primary human macrophages, where it effectively reduces the production of key pro-inflammatory cytokines in a dose-dependent manner. This highlights the therapeutic potential of targeting SP140 in inflammatory conditions driven by macrophage activity.
A direct quantitative comparison of this compound efficacy between primary cells and a relevant immortalized cell line like THP-1 is currently challenging due to the lack of publicly available IC50 or comprehensive dose-response data for the latter. While THP-1 cells are a valuable and convenient model for studying monocyte and macrophage biology, it is important to acknowledge their inherent differences from primary cells. These can include alterations in gene expression, signaling pathways, and overall physiological responses that arise from immortalization and prolonged in vitro culture.
Therefore, while cell lines like THP-1 can be useful for initial screening and mechanistic studies, validating key findings in primary human immune cells is essential to ensure physiological relevance and better predict in vivo efficacy. Future studies directly comparing the dose-response of this compound on cytokine inhibition in parallel cultures of primary macrophages and differentiated THP-1 cells would be highly valuable for the research community. Such data would provide a clearer understanding of the translatability of findings from cell line models to the more complex and physiologically relevant primary cell system.
GSK761: A Highly Selective Probe for the SP140 Bromodomain
A Comparative Guide for Researchers
GSK761 has emerged as the first small molecule inhibitor targeting the bromodomain of SP140, a protein implicated in inflammatory diseases such as Crohn's disease.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for SP140 over other bromodomains, supported by experimental data and detailed protocols to assist researchers in their investigations of SP140 function.
High-Affinity Binding and Potent Inhibition of SP140
This compound demonstrates potent and high-affinity binding to the SP140 bromodomain. Biochemical assays have quantified this interaction, revealing a dissociation constant (Kd) of 41.07 ± 1.42 nM and an IC50 of 77.79 ± 8.27 nM in competitive binding assays.[1][3] This strong binding affinity translates to effective inhibition of SP140 function in cellular contexts.
| Parameter | Value | Assay Method |
| Dissociation Constant (Kd) | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) Binding Assay |
| IC50 | 77.79 ± 8.27 nM | Competitive FP Binding Assay |
| Table 1: Binding Affinity and Potency of this compound for SP140[1][3] |
Exceptional Selectivity Across the Bromodomain Family
A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits remarkable selectivity for SP140 when profiled against a broad panel of bromodomain-containing proteins (BCPs). The BROMOscan® assay, a competitive binding assay, was utilized to assess the specificity of this compound. The results demonstrate that while this compound potently binds to SP140, it shows minimal interaction with other bromodomains, with low-affinity binding detected only at concentrations exceeding 21,000 nM.[1] This high degree of selectivity minimizes the risk of off-target effects, making this compound a reliable tool for elucidating the specific roles of SP140.
| Bromodomain Family | Interaction with this compound |
| SP140 | High Affinity (Kd = 41.07 nM) |
| Other BCPs | Low Affinity (Binding detected at >21,000 nM) |
| Table 2: Selectivity Profile of this compound[1] |
Experimental Methodologies
The following protocols are key to characterizing the binding and selectivity of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively determines the binding affinity between this compound and the SP140 bromodomain.
Caption: Workflow for Fluorescence Polarization Binding Assay.
BROMOscan® Selectivity Assay
This assay assesses the selectivity of this compound against a large panel of bromodomains.
Caption: BROMOscan® Experimental Workflow.
SP140 Signaling and Function
SP140 is an epigenetic reader protein predominantly expressed in immune cells that plays a crucial role in regulating inflammatory responses.[1][4] It functions by binding to acetylated histones at transcriptional start sites and enhancer regions of genes involved in inflammation, thereby controlling their expression.[1][2] Inhibition of SP140 with this compound has been shown to reduce the expression of pro-inflammatory cytokines and modulate macrophage function, highlighting its potential as a therapeutic target for inflammatory diseases.[1][2][5] Recent studies have also implicated SP140 in the regulation of the PI3K/AKT and STAT1 signaling pathways.[6][7]
Caption: Simplified SP140 Signaling Pathway.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response [pubmed.ncbi.nlm.nih.gov]
- 7. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Targets of GSK761: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK761's performance in modulating downstream targets against other alternatives, supported by experimental data. This compound is a potent and selective small molecule inhibitor of the epigenetic reader protein SP140, a key regulator of inflammatory gene expression in immune cells.
This guide summarizes the key downstream effects of this compound on macrophages and dendritic cells, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other modulators of inflammatory signaling.
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on the secretion of pro-inflammatory cytokines and the expression of cell surface markers associated with macrophage and dendritic cell maturation are summarized below. Data has been compiled from multiple studies to provide a comprehensive overview.[1][2][3]
Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated "M1" Polarized Macrophages
| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |
| TNF | 0.04 | ~0.5 | [2] |
| 0.12 | ~0.3 | [2] | |
| IL-6 | 0.04 | ~0.4 | [2] |
| 0.12 | ~0.2 | [2] | |
| IL-1β | 0.04 | ~0.6 | [2] |
| 0.12 | ~0.4 | [2] | |
| IL-12 | 0.04 | ~0.3 | [2] |
| 0.12 | ~0.1 | [2] |
Table 2: Effect of this compound on Macrophage Cell Surface Marker Expression
| Marker | Cell Type | This compound Treatment | Effect | Reference |
| CD64 (Pro-inflammatory) | "M1" Polarized Macrophages | 0.04 µM during polarization | Decreased mRNA and protein expression | [1][3] |
| CD206 (Anti-inflammatory) | "M1" & "M2" Polarized Macrophages | 0.04 µM during polarization | Increased mRNA and protein expression | [1][3] |
Table 3: Effect of this compound on Dendritic Cell (DC) Maturation and Cytokine Secretion
| Parameter | This compound Concentration (µM) | Effect | Reference |
| CD83 Expression (Maturation Marker) | 0.12 | Strongly Reduced | [2] |
| CD80 Expression (Co-stimulatory Molecule) | 0.12 | Reduced | [2] |
| CD86 Expression (Co-stimulatory Molecule) | 0.12 | Reduced | [2] |
| TNF Secretion (LPS-stimulated) | 0.12 | Reduced | [4] |
| IL-6 Secretion (LPS-stimulated) | 0.12 | Reduced | [4] |
| IL-1β Secretion (LPS-stimulated) | 0.12 | Reduced | [4] |
Comparative Analysis: this compound vs. Alternative Inflammation Modulators
While this compound is a first-in-class selective SP140 inhibitor, its anti-inflammatory effects can be compared to other classes of compounds that target epigenetic mechanisms or downstream inflammatory signaling pathways. One such class is the BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors, which also regulate inflammatory gene expression.[1]
This compound:
-
Mechanism: Selectively inhibits the SP140 bromodomain, preventing its recruitment to chromatin and subsequent transcription of pro-inflammatory genes.[1][5][6]
-
Specificity: High degree of specificity for SP140.[1]
-
Effects: Reduces pro-inflammatory cytokine production and skews macrophages towards an anti-inflammatory phenotype.[1][3]
BET Bromodomain Inhibitors (e.g., JQ1):
-
Mechanism: Target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are also involved in reading histone acetylation marks and regulating the transcription of inflammatory genes.
-
Specificity: Broadly target BET family proteins.
-
Effects: Have shown efficacy in suppressing inflammatory responses in various preclinical models by inhibiting the transcription of key inflammatory cytokines and chemokines.
Key Distinctions: this compound offers a more targeted approach by specifically inhibiting SP140, which may lead to a more favorable safety profile compared to the broader activity of BET inhibitors. Further head-to-head studies are needed to fully elucidate the comparative efficacy and safety of these different epigenetic modulators.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's downstream targets are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SP140 Occupancy
This protocol is designed to identify the genomic regions where SP140 binds in primary human macrophages, and how this is affected by this compound treatment.
1. Cell Culture and Treatment:
-
Culture primary human monocytes and differentiate them into "M1" macrophages using M-CSF and IFN-γ.
-
Pre-treat macrophages with either DMSO (vehicle control) or this compound (e.g., 0.04 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 1 or 4 hours to induce an inflammatory response.
2. Chromatin Cross-linking and Sonication:
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
3. Immunoprecipitation:
-
Incubate the sonicated chromatin with an antibody specific for SP140 overnight.
-
Add protein A/G magnetic beads to pull down the antibody-SP140-DNA complexes.
-
Wash the beads to remove non-specific binding.
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA using a standard column-based kit.
-
Prepare a sequencing library from the purified DNA.
5. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the human genome and perform peak calling to identify SP140 binding sites.
-
Compare the SP140 occupancy between DMSO and this compound-treated samples to determine the effect of the inhibitor on SP140 chromatin binding.[5][7]
RNA-Sequencing (RNA-seq) for Gene Expression Profiling
This protocol outlines the steps to analyze the global changes in gene expression in macrophages following this compound treatment.
1. Cell Culture and Treatment:
-
Differentiate primary human monocytes into "M1" macrophages as described above.
-
Treat the macrophages with DMSO or this compound at the desired concentration and for the specified duration.
-
Stimulate with LPS to induce inflammatory gene expression.
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy kit).
-
Assess the quality and quantity of the extracted RNA.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound treatment compared to the control.[8][9][10]
Quantitative PCR (qPCR) for Cytokine mRNA Expression
This protocol provides a method for quantifying the mRNA levels of specific cytokines, such as TNF-α and IL-6, in dendritic cells.
1. Cell Culture and Treatment:
-
Differentiate human primary CD14+ monocytes into dendritic cells using GM-CSF and IL-4.
-
Treat the cells with DMSO or this compound.
-
Stimulate with LPS for 4 or 24 hours.[4]
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the dendritic cells.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
3. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR instrument.
4. Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels between this compound-treated and control cells.[11][12][13][14][15]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SP140, blocking pro-inflammatory gene transcription.
Experimental Workflow for Validating this compound's Effect on Gene Expression
Caption: Workflow for analyzing this compound's impact on gene expression.
Logical Relationship: this compound's Therapeutic Rationale
Caption: Rationale for this compound as a therapeutic agent in inflammatory diseases.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA sequencing analysis of activated macrophages treated with the anti-HIV ABX464 in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic mRNA network profiles in macrophages challenged with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polymerase chain reaction analysis of TNF-alpha and IL-6 mRNA levels in whole blood from cattle naturally or experimentally infected with Mycobacterium paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Immunomodulatory Effects: A Comparative Analysis of GSK761 and Established Immunomodulators
For Immediate Release
This guide provides a comparative analysis of the in vitro effects of GSK761, a novel selective inhibitor of the epigenetic reader protein SP140, against a panel of well-established immunomodulators. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory therapeutics.
Executive Summary
This compound demonstrates a distinct mechanism of action by targeting SP140, a key regulator of macrophage and dendritic cell inflammatory responses. In vitro studies reveal that this compound effectively reduces the expression of pro-inflammatory cytokines and promotes a regulatory macrophage phenotype. This comparison guide benchmarks the performance of this compound against leading immunomodulators, including corticosteroids (dexamethasone), calcineurin inhibitors (cyclosporine A, tacrolimus), a JAK inhibitor (tofacitinib), and a TNF-α inhibitor (adalimumab), providing a framework for understanding its potential therapeutic applications.
Comparative In Vitro Effects of Immunomodulators
The following table summarizes the key in vitro effects of this compound and other prominent immunomodulators on various immune cell functions and signaling pathways.
| Compound | Drug Class | Primary Cellular Target(s) | Key In Vitro Effects | Mechanism of Action |
| This compound | SP140 Inhibitor | Macrophages, Dendritic Cells | - Reduces secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). - Promotes differentiation of monocytes towards CD206+ regulatory macrophages[1]. - Inhibits maturation of dendritic cells[2]. | Selectively inhibits the SP140 bromodomain, reducing its chromatin binding and the transcription of inflammatory genes[1]. |
| Dexamethasone | Corticosteroid | Macrophages, T-cells, various other immune cells | - Inhibits the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[3]. - Induces apoptosis in macrophages[3]. | Binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. |
| Cyclosporine A | Calcineurin Inhibitor | T-cells | - Inhibits T-cell proliferation[4]. - Suppresses the production of cytokines such as IL-2, IL-4, and IFN-γ[5]. | Forms a complex with cyclophilin, which then inhibits calcineurin, preventing the activation of NFAT and subsequent T-cell activation. |
| Tacrolimus | Calcineurin Inhibitor | T-cells | - Inhibits T-cell proliferation[6]. - Reduces T-cell stimulatory capacity of dendritic cells[7]. | Forms a complex with FKBP12, which then inhibits calcineurin, leading to reduced T-cell activation. |
| Tofacitinib | JAK Inhibitor | Macrophages, T-cells, other hematopoietic cells | - Inhibits JAK/STAT signaling pathways[2][8]. - Reduces the production of inflammatory mediators. | Inhibits Janus kinases (JAK1, JAK2, JAK3, and Tyk2), thereby blocking the signaling of multiple cytokines involved in inflammation. |
| Adalimumab | TNF-α Inhibitor | Various immune cells | - Neutralizes soluble and transmembrane TNF-α[1][9]. - Suppresses TNF-α transcription activity[1][9]. | A monoclonal antibody that binds to TNF-α, preventing it from interacting with its receptors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Macrophage and Dendritic Cell Culture and Stimulation
Primary human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs). To generate macrophages, monocytes are cultured for 7 days with M-CSF. For dendritic cells (DCs), monocytes are cultured for 5-6 days with GM-CSF and IL-4[2]. To induce an inflammatory response, cells are pre-treated with the respective compounds (this compound, dexamethasone, etc.) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 4 to 24 hours[10][2].
Cytokine Quantification
Supernatants from cell cultures are collected after the stimulation period. The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based immunoassays, according to the manufacturer's instructions.
T-Cell Proliferation Assay
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). The cells are then stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of the immunomodulatory compounds. After a defined incubation period (typically 3-5 days), T-cell proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in dividing cells[6].
Signaling Pathway Analysis (Western Blotting)
To analyze the activation of specific signaling pathways, cells are lysed after treatment and stimulation. Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., STAT1, NF-κB). Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
Visualizations
Experimental Workflow for In Vitro Immunomodulator Testing
Caption: Workflow for assessing in vitro immunomodulatory effects.
Simplified SP140 Signaling Pathway in Macrophages
Caption: SP140's role in LPS-induced inflammatory signaling.
References
- 1. Effect of adalimumab on the expression of genes encoding TNF-α signal paths in skin fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporine A affects the in vitro expression of T cell activation-related molecules and cytokines in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of adalimumab on the expression of genes encoding TNF-α signal paths in skin fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of cyclosporine A and tacrolimus on regulatory T-cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GSK761: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a detailed comparison of GSK761, a selective inhibitor of the Speckled Protein 140 (SP140), with a well-characterized inhibitor of a different bromodomain family, (+)-JQ1. By examining their performance in competitive binding assays and their downstream signaling effects, this guide offers a comprehensive overview to inform your research decisions.
Unveiling Specificity: this compound vs. (+)-JQ1
This compound has emerged as a potent and highly selective inhibitor of SP140, an epigenetic reader protein implicated in inflammatory diseases.[1] In contrast, (+)-JQ1 is a widely studied inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. A comparative analysis of their binding profiles across a panel of bromodomain-containing proteins (BCPs) highlights the exceptional selectivity of this compound.
Competitive binding assays, such as the BROMOscan®, are instrumental in determining a compound's specificity. In such assays, the test compound's ability to displace a high-affinity ligand from a panel of proteins is quantified. The resulting dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) provide a quantitative measure of binding affinity and selectivity.
Table 1: Comparative Binding Affinity of this compound and (+)-JQ1 Against a Panel of Bromodomain-Containing Proteins
| Target Protein | This compound IC50/Kd (nM) | (+)-JQ1 Kd (nM) | Protein Family |
| SP140 | 77.79 | No significant binding | Speckled Protein |
| BRD2 | >21,000 | 128 | BET |
| BRD3 | >21,000 | 59.5 | BET |
| BRD4 | >21,000 | 49.0 | BET |
| CREBBP | >21,000 | >10,000 | CREBBP |
| EP300 | >21,000* | Not reported | EP300 |
*Data for this compound against off-targets are based on published findings indicating low-affinity interactions only at concentrations exceeding 21,000 nM.
The data clearly demonstrates that while (+)-JQ1 potently binds to members of the BET family, this compound exhibits a remarkably clean profile, with its inhibitory activity laser-focused on SP140. This high degree of selectivity minimizes the potential for off-target effects, making this compound a superior tool for specifically probing the function of SP140.
Experimental Workflow: Competitive Binding Assay
The specificity of inhibitors like this compound is often determined using a competitive binding assay. The following diagram illustrates a typical workflow for a fluorescence polarization (FP)-based assay, a common method for quantifying protein-ligand interactions.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK761: A Procedural Guide
GSK761 is identified as a selective inhibitor of the Sp140 nuclear body protein (SP140), playing a role in modulating macrophage inflammatory functions.[1][2][3][4][5] Due to its biological activity, it is crucial to handle and dispose of this compound with care to prevent unintended environmental release or exposure.
Key Properties of this compound
A summary of the available physicochemical properties of this compound is presented below. This information is essential for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C40H46N4O4 | [3] |
| Molecular Weight | 646.82 g/mol | [3] |
| IC50 | 77.79 nM for SP140 | [1][2][3] |
| Solubility | Soluble in DMSO. A formulation of ≥ 2.08 mg/mL is achievable in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] | [1][2] |
| Storage (Solid) | Store lyophilized at -20°C, desiccated. Stable for 36 months under these conditions.[3] | [3] |
| Storage (Solution) | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid multiple freeze-thaw cycles.[2][3] | [2][3] |
Experimental Protocols Cited
The primary experimental use of this compound, as detailed in the available literature, involves its application in cell-based assays to study its effect on macrophage differentiation and inflammatory responses.[1][2][5] For instance, in M1 polarized macrophages, this compound has been used at concentrations ranging from 0.01 to 1.11 µM for 1 hour to assess the downregulation of pro-inflammatory cytokines.[1][2] In CD14+ mucosal macrophages, a concentration of 0.04 µM for 4 hours was used to observe a decrease in the expression of TNF, IL6, and IL10.[1][2]
Procedural Guidance for Disposal
The following step-by-step guidance is based on standard laboratory procedures for the disposal of chemical and biologically-contaminated waste.[6][7][8] It is imperative to consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as they may have unique requirements.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
If the liquid waste is considered biohazardous (e.g., cell culture media), it must be decontaminated prior to collection. A common method is to treat the waste with a final concentration of 10% bleach and allow it to sit for at least 30 minutes.[7][8]
-
Organic solvent solutions (e.g., DMSO stock solutions) should be collected in a separate, compatible hazardous waste container. Do not mix with aqueous or bleach-containing waste.
-
-
Sharps:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.[6]
-
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
3. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Final Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound, or any chemical waste, down the drain unless explicitly permitted by your institution's EH&S guidelines.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure research environment.
References
- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. nems.nih.gov [nems.nih.gov]
Navigating the Safe Handling of GSK761: A Procedural Guide
For research use only. Not for use in humans.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK761. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines recommended procedures based on general best practices for handling chemical compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
All laboratory personnel must adhere to standard safety protocols when handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.[1][2][3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling, consider double-gloving.[1] |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory.[2][7] |
| Body Protection | Laboratory Coat | Should be worn over personal clothing.[6] |
| Foot Protection | Closed-toe Shoes | Required to protect against spills and falling objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is recommended.[4]
-
Avoid Contact : Minimize direct contact with the compound.[4]
-
Personal Hygiene : Wash hands thoroughly after handling.[7]
Storage
This compound should be stored under the following conditions to ensure its stability:
| Form | Storage Temperature | Duration |
| Lyophilized | -20°C | Up to 36 months[8] |
| Stock Solution | -20°C | Up to 1 month[9] |
| -80°C | Up to 6 months[9] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[9]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection : Collect all contaminated materials, including empty vials, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
Disposal Procedure : Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound or contaminated materials in regular trash or down the sink.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a research setting.
Caption: Standard operational workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Boston University | Login [shib.bu.edu]
- 7. quora.com [quora.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
